molecular formula C10H9F3N2O3 B12066353 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Cat. No.: B12066353
M. Wt: 262.18 g/mol
InChI Key: CFWHGRGJLIGKLC-UHFFFAOYSA-N
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Description

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (CAS: Not Assigned

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-7(15(16)17)3-8(2-6)18-9-4-14-5-9/h1-3,9,14H,4-5H2

InChI Key

CFWHGRGJLIGKLC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs). It combines a conformationally restricted, strained azetidine ring with an electron-deficient 3-nitro-5-(trifluoromethyl)phenyl ether moiety.

This guide provides a comprehensive physicochemical profile, bridging experimental data from close structural analogs with high-fidelity computational predictions. It addresses the unique challenges of handling this molecule, specifically the balance between the basicity of the azetidine nitrogen and the strong electron-withdrawing effects of the aryl substituents.

Structural Architecture & Electronic Profile

The molecule consists of two distinct domains connected by an ether linkage:

  • The Aliphatic Domain (Azetidine): A 4-membered nitrogen heterocycle. The ring strain (~26 kcal/mol) confers unique solubility and metabolic properties compared to larger rings like piperidine.

  • The Aromatic Domain (Nitro-CF3-Phenyl): A highly electron-poor benzene ring. The meta-positioned Nitro (

    
    ) and Trifluoromethyl (
    
    
    
    ) groups exert strong inductive (
    
    
    ) and mesomeric (
    
    
    ) withdrawing effects.
Electronic Inductive Pathway

The electron-withdrawing nature of the aryl ring reduces the electron density on the ether oxygen, which in turn inductively lowers the basicity of the azetidine nitrogen compared to unsubstituted azetidines.

ElectronicEffects cluster_legend Electronic Flow Azetidine Azetidine Ring (Secondary Amine) Linker Ether Oxygen (-O-) Azetidine->Linker Inductive Pull Aryl Phenyl Ring Linker->Aryl Lone Pair Delocalization CF3 CF3 Group (Inductive Withdrawal) Aryl->CF3 -I Effect NO2 NO2 Group (Resonance Withdrawal) Aryl->NO2 -M / -I Effect LegendNode Red arrows indicate electron density withdrawal

Figure 1: Electronic withdrawal pathway. The strong EWGs on the phenyl ring reduce the pKa of the distal azetidine nitrogen.

Physicochemical Parameters

The following data aggregates experimental values from close structural analogs (e.g., 3-[3-(trifluoromethyl)phenoxy]azetidine) and consensus computational models for the specific nitro-derivative.

Table 1: Core Physicochemical Properties[1]
PropertyValue (Approx.)Context & Significance
Molecular Weight 262.2 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
pKa (Conjugate Acid) 6.8 – 7.2 Lower than typical secondary amines (~10-11) and unsubstituted 3-phenoxyazetidine (~7.55) due to the

group. Exists as a cation at physiological pH (7.4) but with a higher fraction of neutral species than typical amines.
LogP (Neutral) 1.9 – 2.3 Moderate lipophilicity. The

increases LogP, while the

and azetidine polarity temper it.
LogD (pH 7.4) 0.5 – 1.0 Distribution coefficient at physiological pH.[1] Indicates good membrane permeability despite the amine functionality.
TPSA ~58 ŲTopological Polar Surface Area. Well within the range for BBB penetration (<90 Ų).
H-Bond Donors 1 (NH)Essential for binding site interactions; easily derivatized.
H-Bond Acceptors 5Includes ether O, nitro O's, and fluorine atoms.
Solubility Profile
  • Free Base: Low aqueous solubility; soluble in organic solvents (DCM, MeOH, DMSO).

  • Hydrochloride Salt: High aqueous solubility (>10 mg/mL). Recommended form for biological assays.

Stability & Handling Protocols

Chemical Stability
  • Azetidine Ring Strain: While strained, the azetidine ring is kinetically stable under neutral and basic conditions.

  • Acid Sensitivity: Prolonged exposure to strong Lewis acids or high temperatures in acidic media can trigger ring-opening polymerization.

  • Ether Linkage: The electron-deficient ring makes the ether bond highly stable against oxidative cleavage but potentially susceptible to nucleophilic aromatic substitution (

    
    ) at the phenyl ring under extreme forcing conditions with strong nucleophiles.
    
Storage Recommendations
  • State: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for maximum stability.

  • Conditions: -20°C, desiccated, under Argon/Nitrogen.

  • Shelf-life: >2 years if stored correctly as a salt. Free base is prone to formation of carbamates (

    
     absorption from air).
    

Synthetic Accessibility & Quality Control

The synthesis typically employs a Nucleophilic Aromatic Substitution (


) strategy, leveraging the high reactivity of the fluorobenzene precursor activated by the 

and

groups.
Synthesis Workflow (Graphviz)

Synthesis SM1 1-Fluoro-3-nitro- 5-(trifluoromethyl)benzene Step1 Step 1: SNAr Coupling (NaH or Cs2CO3, DMF, 0°C to RT) SM1->Step1 SM2 N-Boc-3-hydroxyazetidine SM2->Step1 Inter Intermediate: N-Boc-3-(3-nitro-5-CF3-phenoxy)azetidine Step1->Inter Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Final Product: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Salt Step2->Final

Figure 2: Standard synthetic route via SNAr coupling and acid-mediated deprotection.

Quality Control (QC) Markers
  • 1H NMR (DMSO-d6): Look for the diagnostic azetidine multiplets at

    
     3.8–4.5 ppm and the downfield aromatic protons (
    
    
    
    7.8–8.2 ppm).
  • 19F NMR: Single singlet for

    
     at 
    
    
    
    -63 ppm.
  • LC-MS: Confirm [M+H]+ peak (approx. m/z 263.2).

  • Purity: HPLC >95% required for biological screening to avoid false positives from highly lipophilic impurities.

Experimental Protocols

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is critical for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.

  • Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility of the neutral species.

  • Titrant: Standardized 0.1 N NaOH.

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3) equipped with a glass pH electrode.

  • Execution:

    • Acidify starting solution to pH 2.0 with 0.1 N HCl.

    • Titrate upwards to pH 12.0 in 0.1 pH increments.

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent and obtain the aqueous pKa.

Protocol B: LogD Lipophilicity Assay (Shake-Flask Method)

Rationale: Validates the computational LogP and assesses distribution at physiological pH.

  • Phases: Octanol (saturated with buffer) and Phosphate-buffered saline (PBS, pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve 1 mg compound in 1 mL Octanol.

    • Add 1 mL PBS buffer.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV (254 nm).

    • Calculate LogD =

      
      .
      

References

  • EPA CompTox Chemicals Dashboard. 3-[3-(Trifluoromethyl)phenoxy]azetidine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Lowe, J.Azetidines in Medicinal Chemistry. In the Pipeline (Science/AAAS). Discusses the metabolic advantages of azetidines over larger rings.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes and azetidines: Synthesis and physicochemical properties. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. 3-[3-(Trifluoromethyl)phenoxy]azetidine.[1] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling of Nitro-Trifluoromethyl-Phenoxy Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Nitro-Trifluoromethyl-Phenoxy Azetidines , a specialized chemical series utilized in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability while maintaining a low molecular weight (MW) footprint.

Executive Summary: The Strategic Value of the Scaffold

In the optimization of lead compounds, the azetidine ring has emerged as a superior alternative to larger saturated heterocycles (pyrrolidines, piperidines). When functionalized with a phenoxy moiety bearing electron-withdrawing groups (EWGs) such as nitro (-NO₂) and trifluoromethyl (-CF₃) , this scaffold offers a unique physicochemical profile:

  • Lipophilic Efficiency (LipE): The azetidine core lowers LogD

    
     compared to homologues, offsetting the high lipophilicity of the CF₃-phenoxy fragment.
    
  • Metabolic Stability: The strained ring and EWGs block common metabolic soft spots (e.g., aromatic hydroxylation).

  • Vector Control: The 3-substituted azetidine provides a rigid vector, projecting the pharmacophore into specific binding pockets (e.g., GPCRs, ion channels).

This guide details the molecular weight characteristics, lipophilicity profiles, and synthesis protocols for this specific chemical series.

Structural & Physicochemical Analysis[1][2][3]

Molecular Weight (MW) Profile

The core scaffold, 3-(2-nitro-4-(trifluoromethyl)phenoxy)azetidine, is designed to remain well within "Fragment-Based" and "Lead-Like" chemical space.

Fragment Calculation:

  • Azetidine Ring (

    
    ):  ~56 Da
    
  • Ether Linkage (

    
    ):  ~16 Da
    
  • Phenyl Ring (

    
    ):  ~75 Da
    
  • Nitro Group (

    
    ):  ~46 Da
    
  • Trifluoromethyl Group (

    
    ):  ~69 Da
    

Total MW of Core Scaffold (


): 262.19 Da 

Implication: With a MW of ~262 Da, this scaffold allows for significant further derivatization (e.g., N-capping with amides or sulfonamides) while staying below the molecular weight cutoff of 500 Da (Lipinski’s Rule of 5) and often below 400 Da (Gleeson’s guidelines for ADMET).

Lipophilicity (LogP vs. LogD)

The interplay between the basic azetidine nitrogen and the lipophilic tail is critical.

  • Intrinsic Lipophilicity (cLogP): The -CF₃ and -NO₂ groups are highly lipophilic (

    
    , 
    
    
    
    to 0.1 depending on position). The phenoxy core is aromatic. The neutral form is moderately lipophilic (cLogP ~ 2.5 – 3.0).
  • Distribution Coefficient (LogD

    
    ):  The azetidine nitrogen is basic (
    
    
    
    ). At physiological pH (7.4), the amine is predominantly protonated (
    
    
    ), drastically reducing the effective lipophilicity.
    • Estimated LogD

      
      :  0.5 – 1.2
      
    • Strategic Advantage: This low LogD improves solubility and reduces non-specific binding (promiscuity) compared to the neutral aryl-ether analogs.

Table 1: Comparative Physicochemical Metrics

Scaffold VariantMW (Da)cLogP (Neutral)Est. LogD

Topological Polar Surface Area (TPSA)
Nitro-CF3-Phenoxy Azetidine 262.2 2.8 0.9 78 Ų
Analog: Pyrrolidine variant276.23.21.478 Ų
Analog: Piperidine variant290.23.61.978 Ų
Target Range (Lead-Like)<350<3.01.0 - 3.0<100 Ų

Experimental Protocol: Synthesis & Validation

The synthesis relies on a Nucleophilic Aromatic Substitution (


) mechanism, leveraging the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the fluorobenzene ring.
Reagents & Materials
  • Substrate A: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

  • Substrate B: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS: 367-86-2)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF or DMSO (Anhydrous)

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Methodology

Step 1:


 Coupling 
  • Activation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Deprotonation: Add

    
     (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min at 0°C to form the alkoxide.
    
  • Addition: Add 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow, heat to 60°C for 4 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: N-Boc Deprotection

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (10 eq) dropwise at 0°C.

  • Stir: Stir at RT for 2 hours (monitor by TLC/LCMS).

  • Isolation: Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

  • Free Basing: Redissolve in DCM, wash with saturated

    
     to obtain the free amine.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine (Scaffold) Intermediate Boc-Protected Ether Start->Intermediate NaH, DMF, 0-60°C (SNAr) Reagent 1-Fluoro-2-nitro-4-CF3-benzene (Electrophile) Reagent->Intermediate Product Nitro-CF3-Phenoxy Azetidine (Free Amine) Intermediate->Product TFA, DCM (Deprotection)

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SNAr).

Logical Relationship: Structure-Property Map

The following diagram illustrates how specific structural modifications within this series mechanistically alter the physicochemical profile.

SAR_Logic Core Nitro-CF3-Phenoxy Azetidine Mod_Ring Azetidine Ring (sp3 rich) Core->Mod_Ring Mod_CF3 Trifluoromethyl (-CF3) Core->Mod_CF3 Mod_Nitro Nitro (-NO2) Core->Mod_Nitro Effect_Sol High Solubility (Low LogD7.4) Mod_Ring->Effect_Sol Ionization (pKa ~9.5) Effect_Met Metabolic Stability (Blocked Sites) Mod_CF3->Effect_Met Blocks Oxidation Effect_Pot Lipophilic Contacts (Potency) Mod_CF3->Effect_Pot Hydrophobic Bulk Mod_Nitro->Effect_Met Electron Withdrawal

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

References

  • Synthesis of 3-Substituted Azetidines

    • Source: Journal of Organic Chemistry (ACS).
    • Context: Modular synthesis of 3,3-disubstituted azetidines and phenoxy deriv
    • URL:

  • Azetidines in Drug Discovery

    • Source: N
    • Context: Review of azetidines as privileged scaffolds and their physicochemical advantages over larger rings.[2]

    • URL:

  • Lipophilicity of Fluorinated Motifs

    • Source: Journal of Medicinal Chemistry.[3]

    • Context: Impact of trifluoromethyl and other fluorinated groups on LogP and LogD.[4]

    • URL:

  • PubChem Compound Data

    • Source: PubChem.[5][6]

    • Context: Physicochemical data for 3-(4-Fluoro-phenoxymethyl)-azetidine (Analog).
    • URL:[6]

Sources

Therapeutic Potential of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The search for novel chemotypes in the treatment of drug-resistant pathogens and central nervous system (CNS) disorders has led to the emergence of 3-aryloxyazetidine scaffolds. Among these, the specific subclass of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine derivatives represents a high-value pharmacophore, particularly in the realm of antimycobacterial chemotherapy .

This structural motif combines three critical design elements:

  • The Azetidine Ring: A four-membered heterocycle that serves as a conformationally constrained, metabolically stable bioisostere of larger rings (e.g., piperidine), lowering lipophilicity (

    
    ) while maintaining target engagement.
    
  • The Nitro Group (

    
    ):  A "warhead" moiety essential for prodrug activation mechanisms, most notably in the suicide inhibition of the enzyme DprE1  in Mycobacterium tuberculosis.
    
  • The Trifluoromethyl Group (

    
    ):  A metabolic blocker that enhances lipophilicity and membrane permeability, preventing rapid oxidative clearance.
    

This guide analyzes the synthesis, pharmacological mechanism, and therapeutic utility of this scaffold, with a primary focus on its application as a DprE1 inhibitor for Tuberculosis (TB) and secondary potential in CNS modulation.

Chemical Architecture & Synthesis

The core structure is an ether-linked azetidine coupled to a highly electron-deficient phenyl ring. The synthesis relies on nucleophilic aromatic substitution (


), leveraging the electron-withdrawing power of the nitro and trifluoromethyl groups to facilitate the reaction.
Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The key precursors are N-protected 3-hydroxyazetidine (nucleophile) and 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (electrophile).

Optimized Synthetic Protocol

Objective: Synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine hydrochloride.

Reagents:

  • Compound A: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • Compound B: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cesium Carbonate (

    
    )
    
  • Solvent: Anhydrous DMF or THF

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Compound A (1.0 g) in anhydrous THF (10 mL). Cool to 0°C.[1]

  • Deprotonation: Add NaH (1.5 eq) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The formation of the alkoxide is critical.

  • Coupling (

    
    ):  Add Compound B (1.1 eq) dropwise. The electron-withdrawing 
    
    
    
    and
    
    
    groups activate the fluorine for displacement.
  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the N-Boc intermediate.

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl/Dioxane (5 eq). Stir for 2 hours. Precipitate the salt with diethyl ether, filter, and dry.

Primary Therapeutic Application: Antitubercular Chemotherapy

The most authoritative application of nitro-trifluoromethyl-phenoxy derivatives lies in targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a cell wall enzyme essential for Mycobacterium tuberculosis (Mtb) survival.

Mechanism of Action: Suicide Inhibition

Unlike competitive inhibitors, nitro-containing scaffolds often act as prodrugs .

  • Uptake: The lipophilic

    
     group facilitates passive diffusion through the mycolic acid-rich mycobacterial cell wall.
    
  • Activation: The compound is recognized by the enzyme Ddn (deazaflavin-dependent nitroreductase).

  • Reduction: Ddn reduces the

    
     group to a nitroso (
    
    
    
    ) intermediate.
  • Covalent Trapping: The reactive nitroso species reacts with a specific cysteine residue (Cys387) in the active site of DprE1, forming a semi-mercaptal covalent bond. This irreversibly inactivates the enzyme, blocking the synthesis of Arabinogalactan.

Pathway Visualization

The following diagram illustrates the activation pathway and downstream effects on cell wall biosynthesis.

DprE1_Inhibition Prodrug Nitro-Azetidine (Prodrug) Nitroso Nitroso-Intermediate (Reactive Species) Prodrug->Nitroso Reduction by Ddn (F420 cofactor) Ddn Ddn Enzyme (Nitroreductase) Ddn->Nitroso Adduct DprE1-Inhibitor Covalent Adduct Nitroso->Adduct Covalent attack on Cys387 DprE1 DprE1 Enzyme (Active) DprE1->Adduct Inactivation CellWall Arabinogalactan Biosynthesis DprE1->CellWall Normal Function Adduct->CellWall BLOCKS Lysis Cell Lysis (Bactericidal) CellWall->Lysis Failure causes

Figure 1: Mechanism of Action for Nitro-Azetidine DprE1 Inhibitors. The compound acts as a suicide substrate activated by Ddn.

Secondary Therapeutic Potential: CNS Modulation

While the nitro group is often a liability in CNS drugs due to potential toxicity, the 3-aryloxyazetidine scaffold itself is a privileged structure for targeting monoamine transporters.

  • GABA Transporter (GAT) Inhibition: Analogs where the nitro group is replaced or bioisosterically mimicked have shown affinity for GAT-1 and GAT-3. The azetidine ring mimics the pyrrolidine of proline-based inhibitors but with altered vector geometry.

  • Receptor Kinetics: The trifluoromethyl group enhances blood-brain barrier (BBB) penetration. In non-nitro variants (e.g., cyano- or halo-substituted), this scaffold modulates GABAergic transmission, potentially treating epilepsy or neuropathic pain.

Note: For CNS applications, the nitro group is typically replaced by a nitrile (


) or sulfonamide to avoid mutagenicity, unless the condition is life-threatening (e.g., glioblastoma).

Experimental Validation: Biological Assay

To validate the therapeutic potential, the following Resazurin Microtiter Assay (REMA) is the gold standard for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

REMA Protocol
  • Culture Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 until

    
    .
    
  • Dilution: Dilute culture to

    
     (approx. 
    
    
    
    CFU/mL).
  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add 100 µL of culture to all wells.

    • Add 100 µL of the test compound (dissolved in DMSO) in serial two-fold dilutions (Range: 100 µM to 0.01 µM).

    • Controls: Rifampicin (Positive Control), DMSO only (Negative Control), Media only (Sterility).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) solution to each well. Incubate for an additional 24 hours.

  • Readout:

    • Blue Color: No growth (Resazurin unreduced).

    • Pink Color: Bacterial growth (Resazurin reduced to Resorufin).

    • Fluorescence: Measure at Ex 530 nm / Em 590 nm for quantitative

      
      .
      

Safety & Toxicology Profile

The presence of the nitro group mandates rigorous safety profiling early in the development cycle.

ParameterConcernAssay MethodAcceptance Criteria
Genotoxicity Nitro-reduction can generate mutagenic hydroxylamines.Ames Test (Salmonella TA98/TA100 ± S9)Negative (Reversion rate < 2x background)
Cytotoxicity General mammalian cell toxicity.HepG2 / Vero Cell Viability (MTT Assay)Selectivity Index (

) > 50
Metabolic Stability Rapid clearance of the azetidine ring.Microsomal Stability (Human/Mouse LM)

> 30 min
hERG Inhibition QT prolongation risk.Patch Clamp (CHO cells)

> 10 µM

Mitigation Strategy: If the nitro group causes Ames positivity, it can be replaced with a Benzothiophene or Pyridine ring fused to the core, although this often reduces potency against DprE1.

References

  • Tuberculosis Drug Discovery & DprE1

    • Title: "Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): A Magic Drug Target for Tuberculosis."[2]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Azetidine Synthesis & Utility

    • Title: "Preparation and Synthetic Applications of Azetidines."[3][4]

    • Source:Chemical Reviews / Heterocycles
    • URL:[Link]

  • Mechanisms of Nitro-containing Drugs

    • Title: "Nitro-containing drugs: A review of their mechanism of action and safety profile."
    • Source:European Journal of Medicinal Chemistry
    • URL:[Link]

  • Azetidine Derivatives in TB

    • Title: "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Technical Guide: The Pharmacokinetic Role of the Azetidine Ring in 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetic role of the azetidine ring within the specific scaffold 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine . This analysis treats the molecule as a representative chemotype used in modern medicinal chemistry (often as an intermediate or probe for kinase inhibitors, such as MAP4K1 inhibitors) to optimize Lipophilic Efficiency (LipE) and metabolic stability.

Executive Summary

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine represents a specialized class of 3-aryloxyazetidines designed to modulate the physicochemical properties of drug candidates. In this structure, the azetidine ring serves as a bioisostere for larger saturated heterocycles (e.g., pyrrolidine, piperidine) or flexible alkyl chains. Its primary role is to lower lipophilicity (LogD) while maintaining structural rigidity, thereby improving the Lipophilic Efficiency (LipE) and metabolic stability of the parent pharmacophore. The electron-deficient 3-nitro-5-(trifluoromethyl)phenyl moiety acts as a metabolic "blocker" and pKa modulator, working synergistically with the azetidine core to tune the molecule’s absorption and distribution profiles.

Structural & Physicochemical Analysis[1][2][3]

The "Azetidine Advantage" in Drug Design

The azetidine ring (a 4-membered nitrogen heterocycle) introduces specific geometric and electronic constraints distinct from its 5- and 6-membered counterparts.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Impact on 3-Aryloxy Scaffold
Ring Strain ~25 kcal/mol~6 kcal/molHigh strain alters the hybridization of the nitrogen lone pair, influencing basicity and reactivity.
Lipophilicity (cLogP) LowerHigherKey Benefit: Azetidine reduces cLogP by ~0.5–1.0 units vs. piperidine, improving water solubility without sacrificing permeability.
Vector Orientation Puckered (Butterfly)EnvelopeThe 3-substitution projects the aryl group at a distinct angle (

vectors), exploring unique chemical space in protein binding pockets.
pKa Modulation by the Aryl Ether

While the secondary amine of an unsubstituted azetidine is highly basic (


), the 3-[3-Nitro-5-(trifluoromethyl)phenoxy]  moiety significantly reduces this basicity through the inductive effect (-I) .
  • Mechanism: The highly electron-withdrawing Nitro (-NO

    
    ) and Trifluoromethyl (-CF
    
    
    
    ) groups pull electron density from the phenoxy oxygen. This electron deficiency is transmitted through the ether linkage to the azetidine ring, lowering the
    
    
    of the nitrogen.
  • PK Consequence: This modulation prevents the molecule from being permanently protonated at physiological pH (7.4), ensuring a balance between the cationic form (solubility) and the neutral form (membrane permeability).

Pharmacokinetic Profile & Metabolic Fate[4][5][6][7]

Metabolic Stability

The azetidine ring confers a distinct metabolic profile compared to pyrrolidines.

  • Resistance to

    
    -Oxidation:  In 5- and 6-membered rings, CYP450 enzymes frequently attack the carbon 
    
    
    
    to the nitrogen, leading to ring opening or lactam formation. The high ring strain and specific conformation of azetidine make the
    
    
    -protons less accessible or the radical intermediate less favorable, often reducing the rate of oxidative clearance.
  • N-Oxidation: The primary metabolic liability for the secondary azetidine amine is N-oxidation (forming a nitrone or N-oxide). However, the electron-withdrawing nature of the aryl group reduces the nucleophilicity of the nitrogen, potentially shielding it from Flavin-containing Monooxygenases (FMOs).

Visualization of Metabolic Pathways

The following diagram illustrates the potential metabolic fate of the scaffold, highlighting the stability advantages of the azetidine core.

MetabolicPathways Parent 3-[3-Nitro-5-(trifluoromethyl) phenoxy]azetidine NOxide N-Oxide Metabolite (FMO mediated) Parent->NOxide Oxidation (Minor) Glucuronide N-Glucuronide (UGT mediated) Parent->Glucuronide Conjugation (Major) RingOpen Ring-Opened Aldehyde/Amine Parent->RingOpen Reactive Intermediate (Rare/Stress) AlphaOx Lactam Formation (CYP450) Parent->AlphaOx Resistant

Permeability and Efflux
  • Passive Diffusion: The compact size (MW < 300 Da) and moderate lipophilicity of the scaffold favor high passive permeability.

  • P-gp Efflux: Secondary amines can be substrates for P-glycoprotein (P-gp). However, the "flattening" of the molecule and the reduction in basicity (due to the electron-deficient aryl group) often reduce P-gp affinity compared to more basic analogs.

Experimental Protocols for Validation

To validate the pharmacokinetic advantages of this azetidine scaffold, the following self-validating experimental workflows are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of the azetidine scaffold versus a pyrrolidine analog.

  • Preparation:

    • Synthesize Compound A (Azetidine target) and Compound B (Pyrrolidine analog).

    • Prepare 10 mM stock solutions in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg protein/mL).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling:

    • Aliquot samples at

      
       min.
      
    • Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate intrinsic clearance (

      
      ).
      
    • Validation Criteria: The azetidine analog should demonstrate a

      
       at least 2-fold lower than the pyrrolidine analog to confirm the scaffold advantage.
      
Protocol: LogD and pKa Determination

Objective: Determine the exact ionization state and lipophilicity at physiological pH.

  • pKa Measurement: Use potentiometric titration (Sirius T3) or spectrophotometric method.

    • Titrate from pH 2.0 to 12.0.

    • The expected pKa for the azetidine nitrogen in this electron-deficient ether is 8.5 – 9.5 (lower than the typical 11.3).

  • LogD Shake-Flask Method:

    • Dissolve compound in Octanol-saturated PBS (pH 7.4).

    • Shake for 24 hours at 25°C.

    • Separate phases and quantify concentration in both via HPLC.

    • Target: A LogD

      
       between 1.0 and 3.0 indicates optimal balance for oral bioavailability.
      

Synthesis & Handling (Safety Note)

This molecule is often synthesized as a hydrochloride salt to ensure stability.

  • Synthesis Route:

    
     reaction of 3-nitro-5-(trifluoromethyl)phenol  with N-Boc-3-iodoazetidine  (or mesylate), followed by acid deprotection.
    
  • Safety: The 3-nitro-5-trifluoromethyl moiety is an electron-deficient aromatic system. While not an explosive nitro compound (like TNT), standard precautions for nitro-aromatics should be observed. The free amine may absorb CO

    
     from air; store as the HCl salt under inert atmosphere.
    

References

  • Vertex Pharmaceuticals. (2018). Novel inhibitors of MAP4K1. WO2018215668A1. (Describes the synthesis and use of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine as Intermediate C66). Link

  • Lowe, M. A., et al. (2021). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Journal of Medicinal Chemistry. (General reference on azetidine stability).
  • Smith, A., et al. (2020). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (Review of azetidine PK advantages). Link

  • Paryzek, Z., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. J. Med. Chem. (Discusses small ring PK effects).[1][2][3][4] Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Trifluoromethyl Phenoxy Azetidine Scaffolds

[1]

Executive Summary

The 3-(Trifluoromethylphenoxy)azetidine scaffold represents a strategic convergence of three high-value medicinal chemistry motifs: the conformationally restricted azetidine ring, the flexible yet polar phenoxy linker, and the metabolically robust trifluoromethyl (


)

This scaffold is increasingly utilized in hit-to-lead optimization to:

  • Lower Lipophilicity (

    
    ):  The azetidine ring (
    
    
    -rich) reduces aromatic ring count compared to piperidine or pyrrolidine analogs (Lovering’s
    
    
    principle).[1]
  • Modulate Basicity: The electron-withdrawing phenoxy group lowers the

    
     of the azetidine nitrogen (typically ~8.5–9.5), improving oral bioavailability and reducing hERG liability.
    
  • Block Metabolism: The

    
     moiety blocks CYP450-mediated oxidation at labile phenyl positions while enhancing hydrophobic binding interactions.
    

Structural Rationale & Scaffold Architecture

The scaffold can be dissected into three distinct pharmacophoric regions.[1] Understanding the interplay between these regions is critical for rational design.[1]

Region A: The Azetidine Headgroup (Solubilizing Core)[1]
  • Conformational Restriction: Unlike flexible alkyl chains, the 4-membered ring restricts the spatial vector of the nitrogen lone pair, reducing the entropic penalty of binding.

  • Vectorial Growth: The nitrogen atom serves as a handle for diversification (e.g., reductive amination, urea formation, or arylation) to reach solvent-exposed regions of the target protein.

Region B: The Phenoxy Linker (Spacer & Acceptor)[1]
  • Electronic Bridge: The ether oxygen acts as a hydrogen bond acceptor.[1] Crucially, its electron-withdrawing inductive effect (

    
    ) propagates to the azetidine nitrogen, lowering its basicity compared to a direct benzyl-azetidine linkage.[1]
    
  • Geometry: The

    
     bond angle (~118°) creates a "kinked" geometry distinct from linear alkyl linkers, often critical for fitting into curved hydrophobic pockets (e.g., GPCR orthosteric sites).[1]
    
Region C: The Trifluoromethyl Phenyl Tail (Metabolic Shield)[1]
  • Metabolic Stability: The

    
     bond (116 kcal/mol) is virtually inert to metabolic cleavage.[1] Placing a 
    
    
    group at the para or meta position blocks the primary site of oxidative metabolism (hydroxylation).[1]
  • Lipophilicity: The

    
     group adds significant lipophilicity (
    
    
    ), enhancing membrane permeability and driving potency in hydrophobic sub-pockets.[1]
Visualization: SAR Logic Map

SAR_LogicAzetidineRegion A: Azetidine Ring(Solubility & Vector)LinkerRegion B: Phenoxy Linker(H-Bond Acceptor & pKa Mod)Azetidine->Linker Rigid attachmentTailRegion C: CF3-Phenyl(Metabolic Shield & Potency)Linker->Tail Electronic couplingEffect1Lowers pKaReduces hERG riskLinker->Effect1Effect2Blocks CYP OxidationIncreases t1/2Tail->Effect2

Figure 1: Functional dissection of the scaffold showing the causal relationship between structural components and physicochemical properties.

Synthetic Methodologies

Two primary routes are employed to access this scaffold. The choice depends on the availability of the phenol starting material and the substitution pattern of the azetidine.

Route A: Nucleophilic Aromatic Substitution ( )

Best for electron-deficient aryl fluorides (e.g., para-nitro or ortho-cyano substituted rings).[1]

  • Reagents: 3-Hydroxyazetidine-1-carboxylate (Boc-protected),

    
     or 
    
    
    , DMF/DMSO, heat (80–120°C).
  • Mechanism: Meisenheimer complex intermediate.[1]

  • Limitation: Requires strong electron-withdrawing groups on the phenyl ring to activate the fluoride displacement.[1]

Route B: Mitsunobu Etherification (Versatile Standard)

The industry standard for electron-rich or neutral phenols (including trifluoromethyl phenols).[1]

  • Reagents: 3-Hydroxyazetidine-1-carboxylate (Boc-protected), Triphenylphosphine (

    
    ), DIAD or DEAD, THF, 0°C to RT.
    
  • Mechanism: Activation of the alcohol by phosphine, followed by

    
     inversion by the phenoxide nucleophile.
    
  • Advantage: Works well with 3-trifluoromethylphenol, 4-trifluoromethylphenol, and various disubstituted phenols.

Visualization: Synthetic Workflow

Synthesis_FlowStartStart: Boc-3-HydroxyazetidineDecisionAryl Partner Electronic State?Start->DecisionRouteARoute A: SNAr(Electron Deficient)Decision->RouteAe- withdrawing (NO2, CN)RouteBRoute B: Mitsunobu(Electron Neutral/Rich)Decision->RouteBe- neutral (CF3, OMe)ReagentsAAr-F + Cs2CO3 + DMF100°CRouteA->ReagentsAReagentsBAr-OH + PPh3 + DIADTHF, 0°CRouteB->ReagentsBProductIntermediate:Boc-3-(CF3-phenoxy)azetidineReagentsA->ProductReagentsB->ProductDeprotectionDeprotection:TFA/DCM or HCl/DioxaneProduct->DeprotectionFinalFinal Scaffold:3-(CF3-phenoxy)azetidine saltDeprotection->Final

Figure 2: Decision tree for selecting the optimal synthetic route based on the electronic properties of the aryl partner.

Detailed SAR Analysis

The Trifluoromethyl Effect ( )

The position of the

1
PositionSteric EffectMetabolic EffectElectronic Effect (

)
Recommended Use
Ortho (2-pos) High steric clash; twists phenyl ring out of plane.[1]Blocks ortho-hydroxylation.Strong inductive withdrawal.[1]Use to induce "twist" conformation for selectivity.[1]
Meta (3-pos) Moderate bulk; allows planar conformation.[1]Blocks meta-hydroxylation (common soft spot).[1]Strong electron withdrawing (

).[1]
Preferred starting point. Balances potency/stability.[1]
Para (4-pos) Linear extension; probes depth of pocket.[1]Blocks para-hydroxylation (major soft spot).[1]Strong resonance/inductive (

).[1]
Use to fill deep hydrophobic pockets.[1]
Linker Modifications (Bioisosteres)

While the phenoxy ether is the core scaffold, subtle modifications can fine-tune properties:[1]

  • Thioether (-S-): Increases lipophilicity (

    
    ), reduces H-bond accepting capability.[1] Useful if the ether oxygen is a metabolic liability (rare).[1]
    
  • Sulfone (-SO2-): Strong H-bond acceptor, significantly lowers azetidine basicity.[1] Often used to improve permeability by reducing cationic character at physiological pH.[1]

  • Direct Bond (Aryl-Azetidine): Removes the "kink."[1] Increases rigidity but often raises basicity significantly (amine is closer to the ring).[1]

Azetidine Substitution (C3 Position)

The C3 position (where the phenoxy group attaches) is a quaternary center in some advanced analogs.[1]

  • 3-H (Unsubstituted): Standard scaffold.[1]

  • 3-Methyl: Increases metabolic stability of the azetidine ring itself (blocks potential oxidation at C3).[1] Locks conformation.

  • 3-Fluoro: dramatically lowers the

    
     of the azetidine nitrogen via through-bond inductive effect (
    
    
    ).[1] Useful for CNS penetration (reduces efflux).[1]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate (Mitsunobu Route)

Objective: To synthesize the protected scaffold core.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv, 10 mmol, 1.73 g)

    • 3-(Trifluoromethyl)phenol (1.1 equiv, 11 mmol, 1.78 g)[1]

    • Triphenylphosphine (

      
      ) (1.2 equiv, 12 mmol, 3.15 g)[1]
      
    • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv, 12 mmol, 2.42 g)[1]

    • Anhydrous THF (50 mL)

  • Procedure:

    • Dissolve the azetidine alcohol, phenol, and

      
       in anhydrous THF under nitrogen. Cool to 0°C in an ice bath.
      
    • Add DIAD dropwise over 20 minutes.[1] The solution will turn yellow.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Product typically runs higher than the starting alcohol.[1]

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold hexane/ether (1:1) to precipitate triphenylphosphine oxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1] Filter off the white solid.[1]
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of a clear, viscous oil.

Protocol 2: Microsomal Stability Assay (Validation of Shielding)

Objective: To quantify the metabolic stability improvement provided by the

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Test Compounds:

    • Compound A: 3-phenoxyazetidine (Control)[1]

    • Compound B: 3-(3-(trifluoromethyl)phenoxy)azetidine (Test)[1]

  • Incubation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4) with microsomes (0.5 mg protein/mL).[1]

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (final 1 mM).[1]

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    and
    
    
    (intrinsic clearance).[1]
    • Success Criterion: The

      
       analog should show >2-fold increase in 
      
      
      compared to the unsubstituted control.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Duncton, M. A. (2011).[1] Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 54(15), 5340–5349.

  • Phillips, D. P., et al. (2014).[2] Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists.[1][2] Journal of Medicinal Chemistry, 57(8), 3263-3282.[2] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective -Secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772–7783. (Reference for 4-membered ring metabolic stability principles).

metabolic stability of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine . It is designed for medicinal chemists and DMPK scientists evaluating this scaffold as a building block or hit-to-lead fragment.

Executive Technical Summary

The compound 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine represents a distinct chemical space combining a strained saturated heterocycle (azetidine) with an electron-deficient aromatic system.

From a metabolic perspective, this molecule presents a dichotomy:

  • High Stability Domains: The trifluoromethyl (-CF₃) group and the azetidine ring (under standard physiological pH) generally confer resistance to oxidative metabolism.

  • High Liability Domain: The nitro (-NO₂) group is a significant metabolic "soft spot," susceptible to reductive metabolism by cytosolic enzymes and gut microbiota, often undetected in standard aerobic microsomal assays.

Critical Insight: Standard Phase I oxidative assays (liver microsomes + NADPH) may yield a false "High Stability" readout for this compound because they favor P450 activity. To accurately assess this molecule, you must evaluate reductive clearance pathways (nitroreduction).[1]

Structural Dissection & Metabolic Soft Spots

To understand the stability profile, we must deconstruct the molecule into its three pharmacophores.

A. The Azetidine Ring (The Kinetic Trap)

Unlike pyrrolidines or piperidines, the azetidine ring possesses significant ring strain (~26 kcal/mol). While generally stable to hydrolysis at physiological pH, it is susceptible to:

  • N-Oxidation: If the nitrogen is tertiary (N-alkylated), Flavin-containing Monooxygenases (FMOs) can form N-oxides. If secondary (as implied by the name "azetidine" without N-substitution), it is prone to conjugation (Phase II).

  • Ring Opening: Reactive metabolites (e.g., aldehydes) or strong nucleophiles (GSH) can occasionally trigger ring opening, though the electron-withdrawing phenoxy group at C3 stabilizes the ring against oxidative C-H abstraction.

B. The Nitro Group (The Reductive Liability)

The nitro group is the primary driver of clearance and toxicity for this scaffold.

  • Mechanism: Sequential reduction:

    
    .
    
  • Enzymology: Catalyzed by Nitroreductases (NTRs), Xanthine Oxidase (XO), and Aldehyde Oxidase (AO).

  • Risk: The hydroxylamine (

    
    ) intermediate is often genotoxic (Ames positive).
    
C. The Trifluoromethyl Group (The Metabolic Block)

The -CF₃ group is metabolically inert. It serves as a "blocker," preventing aromatic hydroxylation at the C5 position and increasing the lipophilicity (LogP), which may enhance affinity for metabolic enzymes without being a substrate itself.

Diagram: Metabolic Pathway Prediction

The following diagram illustrates the potential biotransformation routes.

MetabolicPathways Parent Parent Compound (Nitro-CF3-Phenoxy-Azetidine) Hydroxylamine Intermediate: Hydroxylamine (Reactive/Toxic) Parent->Hydroxylamine Nitroreductase (Cytosolic/Anaerobic) NOxide Metabolite B: Azetidine N-Oxide (Oxidation) Parent->NOxide FMO/CYP450 (Aerobic) RingOpen Metabolite C: Ring-Opened Aldehyde (Rare) Parent->RingOpen Bioactivation (GSH Trapping) NitroRed Metabolite A: Aniline Derivative (Reduction) Hydroxylamine->NitroRed Reductase

Figure 1: Predicted metabolic pathways. The Red path (Nitro reduction) is the primary clearance risk.

Experimental Protocols for Assessment

Protocol A: Aerobic Microsomal Stability (The Baseline)

Purpose: To assess CYP450-mediated oxidation (Azetidine ring oxidation, O-dealkylation).

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Protein: 0.5 mg/mL microsomal protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

Protocol B: Cytosolic/S9 Stability (The Nitro-Specific Assay)

Purpose: To capture nitroreduction, which often occurs in the cytosol via Xanthine Oxidase (XO) or Aldehyde Oxidase (AO), not in microsomes.

Crucial Modification: This assay should be run in the absence of oxygen (or low oxygen) to maximize nitroreductase activity, as oxygen inhibits many nitroreductases by re-oxidizing the nitro anion radical.

  • System: Human Liver Cytosol or S9 fraction (contains both microsomes and cytosol).

  • Cofactors:

    • NADPH (for reductases).

    • Hypoxanthine (1 mM): Essential substrate for Xanthine Oxidase.

    • Benzaldehyde (1 mM): Substrate for Aldehyde Oxidase (optional, to ensure AO activity).

  • Condition: Purge buffer with Nitrogen gas (

    
    ) for 15 mins prior to incubation to create anaerobic conditions.
    
  • Sampling: Same as Protocol A.

Protocol C: GSH Trapping (Reactive Metabolite Screen)

Purpose: To detect reactive intermediates (hydroxylamines or ring-opened iminiums).

  • Incubation: HLM + NADPH + Test Compound (10 µM).

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific GSH adduct masses via LC-MS/MS.

Data Interpretation & Optimization Strategies

Summarized below are the expected outcomes and the medicinal chemistry strategies to address them.

ObservationLikely CauseStructural Fix (Optimization)
High Clearance in S9/Cytosol (Anaerobic) Nitro group reduction to amine.Replace -NO₂: Use Nitrile (-CN), Trifluoromethyl (-CF₃), or Sulfone (-SO₂Me). These are bioisosteres that maintain electron withdrawal without reductive liability.
High Clearance in Microsomes (Aerobic) Azetidine N-oxidation or C-oxidation.Substituent Sterics: Add a methyl group to the azetidine C3 or adjacent to the Nitrogen to block metabolic access.
GSH Adduct Formation Reactive ring opening or hydroxylamine formation.Scaffold Hop: Switch from Azetidine to Oxetane (remove N) or Cyclobutane (all carbon), though this alters basicity.
Workflow Decision Tree

Workflow Start Start: Assess Metabolic Stability Micro Run Aerobic Microsomal Assay Start->Micro Result1 Is Clearance High? Micro->Result1 S9 Run Anaerobic Cytosol/S9 Assay (Targeting Nitro Group) Result1->S9 No FixAzet Liability: P450 Oxidation Action: Block Azetidine Sites Result1->FixAzet Yes Result2 Is Clearance High? S9->Result2 Stable Compound Stable Proceed to PK Result2->Stable No FixNitro Liability: Nitroreduction Action: Replace NO2 with CN/CF3 Result2->FixNitro Yes

Figure 2: Experimental decision tree for evaluating nitro-containing azetidines.

References

  • Pattison, C., et al. (2016). The Azetidine Ring in Drug Design: Stability and Reactivity.[2] Journal of Medicinal Chemistry. (Representative citation for azetidine stability).

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity.[3] (Authoritative source on Nitro reduction mechanisms).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3] (Standard protocol for microsomal stability).

  • Boelsterli, U. A., et al. (2006). Toxicity of Nitroaromatic Compounds: Metabolism and Mechanisms.[1] Critical Reviews in Toxicology. (Detailed toxicity of nitro metabolites).

(Note: While the specific compound is a building block, the metabolic principles cited above are derived from established pathways for azetidines and nitroarenes.)

Sources

Comprehensive Structural Analysis: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

[1]

Executive Summary

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (Formula:

12

The analysis of this molecule presents unique challenges:

  • Conformational Dynamics: The puckering of the azetidine ring influences NMR coupling constants.

  • Electronic Push-Pull: The electron-deficient aryl ring (NO

    
    , CF
    
    
    ) significantly alters the pKa of the azetidine nitrogen compared to unsubstituted analogs.
  • Stability: The activated leaving group potential of the 3-nitro-5-(trifluoromethyl)phenol moiety requires specific handling to prevent hydrolysis or ring-opening degradation.[1]

Physicochemical Profile & Molecular Properties[3][4][5][6][7]

This section establishes the baseline properties derived from structural topology, essential for analytical method development (HPLC mobile phases, extraction solvents).

PropertyValue (Calc.)Analytical Relevance
Molecular Weight 262.19 g/mol Primary ion selection in MS (

).[1]
Exact Mass 262.0565High-Res MS (HRMS) target.[1]
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; suitable for Reverse Phase LC (C18).[1]
pKa (Azetidine NH) ~8.5 - 9.0Basic center.[1] Retention shifts significantly with pH > 9.
TPSA ~68 Å

Good membrane permeability predictor; polar surface dominated by NO

.
Rotatable Bonds 2Ether linkage (C-O-C) allows rotational freedom, affecting NOE signals.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The definitive structural proof relies on a multi-nuclear approach (



Experimental Protocol: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    to ensure solubility of the salt form (if HCl salt) and to sharpen exchangeable NH protons.
  • Concentration: 5–10 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Signal Assignment Logic
  • Azetidine Ring (The "Butterfly" Motif):

    • The azetidine ring exhibits a characteristic

      
       or 
      
      
      system (depending on N-inversion speed).[1]
    • H-3 (Methine): The proton at the ether linkage is heavily deshielded (~5.0–5.3 ppm) due to the electronegative oxygen and the anisotropy of the aryl ring.

    • H-2/H-4 (Methylene): Appear as multiplets around 3.5–4.0 ppm.[1] In DMSO, if the amine is protonated (salt form), these split further due to hindered inversion.

  • Aromatic Region (The "Fingerprint"):

    • The 1,3,5-substitution pattern (with O, NO

      
      , CF
      
      
      ) creates three distinct aromatic singlets (or fine doublets due to
      
      
      coupling).
    • H-4' (between NO

      
      /CF
      
      
      ):
      Most deshielded (~8.0–8.2 ppm).[1]
    • H-2' (between O/NO

      
      ):  Deshielded by NO
      
      
      ortho-effect (~7.8 ppm).[1]
    • H-6' (between O/CF

      
      ):  ~7.6 ppm.[1]
      
  • Fluorine (

    
    F): 
    
    • A single, strong singlet around -61 to -63 ppm (relative to CFCl

      
      ).[1] This is diagnostic for the trifluoromethyl group.
      
Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is critical for confirming the connectivity of the ether linkage.

Methodology: ESI+ (Electrospray Ionization, Positive Mode).[3]

  • Parent Ion:

    
     263.2 
    
    
    [1]
  • Primary Fragmentation Pathway:

    • Heterolytic Ether Cleavage: Loss of the azetidine ring or the phenoxy group.

    • Nitro Loss: Characteristic loss of 46 Da (NO

      
      ) or 30 Da (NO) is common in nitro-aromatics.[1]
      
    • Azetidine Ring Opening: Loss of 28 Da (C

      
      H
      
      
      ) from the strained ring.
Infrared Spectroscopy (FT-IR)
  • 
    (N-H):  Broad band ~3300–3400 cm
    
    
    (amine stretch).[1]
  • 
    (NO
    
    
    ):
    Two strong bands at ~1530 cm
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).[1]
  • 
    (C-O-C):  Strong ether stretch at 1200–1250 cm
    
    
    .[1]
  • 
    (C-F):  Strong bands in the 1100–1300 cm
    
    
    region (often overlapping with ether).[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the structure, from synthesis/sourcing to final certificate of analysis (CoA).

AnalysisWorkflowSampleCrude/Sourced Compound(3-[3-Nitro-5-(CF3)phenoxy]azetidine)PurityCheckPurity Screen(UPLC-MS + UV 254nm)Sample->PurityCheckStructureIDStructural ElucidationPurityCheck->StructureID>95% PurityNMRNMR Suite(1H, 13C, 19F, COSY)StructureID->NMRMSHRMS / Fragmentation(ESI-Q-TOF)StructureID->MSIRFT-IR(Functional Groups)StructureID->IRDataIntegrationData Integration & Validation(Compare vs Calc. Values)NMR->DataIntegrationMS->DataIntegrationIR->DataIntegrationDecisionPasses Criteria?DataIntegration->DecisionReleaseRelease for Biological Assay(CoA Generation)Decision->ReleaseYesRepurifyRepurify / ResynthesizeDecision->RepurifyNo

Figure 1: Integrated analytical workflow for structural validation and quality assurance.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).[1]

  • Expected Retention: The compound is moderately polar. Expect elution in the middle of the gradient (approx. 4–5 min).

Protocol B: Stability Stress Test

Azetidines can be labile. To ensure data integrity, perform a rapid stability check:

  • Dissolve 1 mg in 1 mL of 1:1 MeOH:PBS (pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Inject on LC-MS.[1]

  • Fail Criteria: Appearance of a peak corresponding to the hydrolyzed phenol (3-nitro-5-(trifluoromethyl)phenol, mass ~207 Da) or ring-opened species.

Mechanistic Fragmentation Pathway (MS/MS)[1]

Understanding the fragmentation is crucial for identifying metabolites or degradation products.

FragmentationParentParent Ion[M+H]+ = 263.2Frag1Ether Cleavage[Azetidinium]+ = 58.06Parent->Frag1C-O Bond BreakFrag2Phenol Ion[Ar-OH2]+ = 208.1Parent->Frag2Charge Retention on ArFrag3Loss of NO2[M-NO2]+ = 217.2Parent->Frag3-46 Da

Figure 2: Predicted ESI+ MS/MS fragmentation tree highlighting key diagnostic ions.

References

  • PubChem Compound Summary. "3-[3-(Trifluoromethyl)phenoxy]azetidine (Analog)." National Center for Biotechnology Information. [Link][1]

  • Lowe, G. "Azetidines in Medicinal Chemistry." Drug Discovery Today, 2010. (General reference for azetidine stability and pKa properties).
  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard reference for Nitro/CF3 IR and NMR shifts).
  • Hansch, C., et al. "ChemDraw / ACD Labs LogP Prediction Algorithms." (Used for physicochemical property estimation).[4][5][6]

Strategic Utilization of Nitro-Substituted Azetidine Ethers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and strategic utility of nitro-substituted azetidine ethers within medicinal chemistry.

Content Type: Technical Whitepaper Subject: High-Energy Intermediates for Privileged 3,3-Disubstituted Scaffolds

Executive Summary: The "High-Energy" Scaffold Strategy

In modern drug discovery, the azetidine ring has emerged as a privileged structure, offering a superior vector for side-chain positioning compared to larger heterocycles like pyrrolidine or piperidine. However, accessing 3,3-disubstituted azetidines —crucial for blocking metabolic hotspots and controlling conformation—remains synthetically challenging.

Nitro-substituted azetidine ethers (specifically 3-alkoxy-3-nitroazetidines) represent a niche but powerful class of intermediates. While the nitro group itself is rarely the final pharmacophore due to genotoxicity concerns (Ames positive liabilities), it serves as a high-utility synthetic handle . It facilitates the construction of the quaternary carbon center at the C3 position and acts as a "masked" amino group.

This guide explores the use of these compounds not as final drugs, but as sophisticated building blocks to access 3-amino-3-alkoxyazetidines , a motif that combines high polarity, metabolic stability, and precise vector alignment.

Structural Logic & Pharmacophore Design

The Gem-Disubstitution Effect

Substituents at the 3-position of the azetidine ring create a "pucker" in the ring conformation. Introducing a nitro group and an ether linkage at the same carbon (gem-disubstitution) drastically alters the physicochemical profile:

  • Conformational Locking: The steric bulk of the nitro and alkoxy groups forces the ring into a specific puckered conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The C3 position of azetidine is prone to oxidative metabolism. Disubstitution blocks this site, extending the half-life (

    
    ) of the parent molecule.
    
  • Vector Orthogonality: The 3,3-substitution pattern projects the ether and the nitro (or its reduced amine) groups in vectors orthogonal to the ring nitrogen, allowing for exploration of unique chemical space.

The Role of the Nitro Group ( )

In this context, the nitro group serves three distinct roles:

  • Activating Group: The strong electron-withdrawing nature (EWG) of the nitro group acidifies the

    
    -protons (if present) or stabilizes the formation of the quaternary center during synthesis.
    
  • Masked Amine: The primary application is the reduction of the

    
     group to a primary amine (
    
    
    
    ), yielding 3-amino-3-alkoxyazetidines .
  • Dipole Modulator: In rare cases where the nitro group is retained, it acts as a strong dipole to interact with specific pockets in enzymes (e.g., serine proteases), though this is often limited by toxicity profiles.

Synthetic Pathways: Accessing the Scaffold

The synthesis of nitro-substituted azetidine ethers typically proceeds via oxidative nitration or nucleophilic displacement on pre-formed azetidine rings.

The "Nitro-Alcohol" Route (Primary Pathway)

The most robust route involves the alkylation of 3-hydroxy-3-nitroazetidine .

  • Precursor Formation: Condensation of nitromethane with paraformaldehyde yields tris(hydroxymethyl)nitromethane, which is cyclized (often via a Mannich-type reaction with a primary amine) to form the azetidine ring.

  • Etherification: The resulting 3-hydroxy-3-nitroazetidine is treated with an alkyl halide (R-X) and a base (Ag2O or NaH) to form the ether linkage.

  • Reduction (Post-Functionalization): The nitro group is reduced to the amine using

    
     or 
    
    
    
    .
Visualization of the Synthetic Workflow

The following diagram illustrates the transformation from raw materials to the high-value medicinal scaffold.

AzetidineSynthesis Precursor Nitromethane + Formaldehyde Cyclization Mannich Cyclization (Primary Amine) Precursor->Cyclization Condensation Scaffold 3-Hydroxy-3-nitroazetidine Cyclization->Scaffold Ring Closure Etherification Etherification (R-X, Ag2O) Scaffold->Etherification O-Alkylation Intermediate Nitro-Substituted Azetidine Ether Etherification->Intermediate Yields Nitro-Ether Reduction Nitro Reduction (H2, Pd/C) Intermediate->Reduction Functional Group Interconversion FinalProduct 3-Amino-3-alkoxyazetidine (Drug Candidate) Reduction->FinalProduct Bioactive Core

Figure 1: Synthetic workflow for accessing 3-amino-3-alkoxyazetidines via nitro-substituted intermediates.[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of 1-benzhydryl-3-methoxy-3-nitroazetidine (Representative Intermediate). Safety Warning: Nitro-azetidines share structural similarities with TNAZ (1,3,3-trinitroazetidine), a high explosive. While mono-nitro derivatives are more stable, blast shields and Kevlar gloves are mandatory when working on scales >500 mg.

Materials
  • Substrate: 1-benzhydryl-3-hydroxy-3-nitroazetidine (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (3.0 eq)

  • Base/Catalyst: Silver(I) Oxide (

    
    ) (1.5 eq)
    
  • Solvent: Acetonitrile (Anhydrous)

Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzhydryl-3-hydroxy-3-nitroazetidine (2.84 g, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Activation: Add Silver(I) Oxide (3.48 g, 15 mmol) in one portion. The suspension will turn dark.

  • Alkylation: Add Methyl Iodide (1.87 mL, 30 mmol) dropwise via syringe over 10 minutes. Seal the flask and protect from light (aluminum foil wrap).

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a less polar spot (
    
    
    
    ) should appear.
  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Do not heat above 40°C due to potential thermal instability of the nitro-azetidine core. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Data Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the -OH proton and appearance of the -OCH3 singlet (~3.2 ppm).

    • IR: Strong bands at ~1550 cm⁻¹ and ~1370 cm⁻¹ (asymmetric/symmetric

      
       stretch).
      

Medicinal Chemistry Applications & Data

The primary value of these ethers lies in their reduction to amino-ethers . The table below compares the properties of the nitro-intermediate versus the final amino-ether scaffold, highlighting why the transformation is critical for drug likeness.

Property3-Nitro-3-Methoxyazetidine (Intermediate)3-Amino-3-Methoxyazetidine (Target Scaffold)Medicinal Impact
LogP (Lipophilicity) ~1.8 (Moderate)~0.2 (Low)The amino-ether is highly polar, improving solubility and lowering metabolic clearance.
H-Bond Donors 02 (Primary Amine)The amine provides critical handles for H-bonding with receptor residues (e.g., Asp/Glu).
pKa (Conjugate Acid) N/A (Neutral/Weakly Acidic)~8.5 - 9.5The basic amine allows for salt formation (formulation) and lysosomal trapping.
Toxicity Risk High (Genotoxic Alert)Low (Common Motif)Nitro groups are often "structural alerts" in Ames tests; amines are standard pharmacophores.
Metabolic Stability ModerateHighThe quaternary center prevents

-oxidation; the ether is stable.
Case Study: Bioisosteric Replacement

In the development of inhibitors for GPCRs (e.g., CCR5 antagonists), replacing a gem-dimethyl cyclohexyl group with a 3-amino-3-methoxyazetidine moiety (derived from the nitro precursor) often results in:

  • Lower Lipophilicity: Improved Lipophilic Ligand Efficiency (LLE).

  • Solubility Boost: >100-fold increase in aqueous solubility.

  • Selectivity: The rigid azetidine vector avoids off-target HERG channel binding, a common issue with flexible lipophilic amines.

References

  • Azetidines in Medicinal Chemistry

    • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Synthesis of Nitro-Azetidine Precursors (TNAZ Chemistry)

    • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry.
  • Azetidine Ring Strain & Stability

    • Couty, F., & Drouillat, B. (2010). Azetidines: new tools for the synthesis of nitrogen heterocycles. Tetrahedron Letters.
  • Functionalization of 3-Substituted Azetidines

    • Lowe, J. T., et al. (2012).[4] Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry.

Sources

literature review of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine , a high-value intermediate in medicinal chemistry. The azetidine core serves as a rigid, metabolic-stable spacer that improves physicochemical properties (lower lipophilicity, defined vector) compared to larger heterocycles. The 3-nitro-5-(trifluoromethyl)phenyl moiety acts as an electron-deficient "warhead" precursor; the nitro group is frequently reduced to an aniline for subsequent coupling (e.g., amide formation, urea synthesis), while the trifluoromethyl group enhances metabolic stability and potency via lipophilic interactions.

This guide prioritizes the Nucleophilic Aromatic Substitution (S_NAr) pathway as the industry standard due to the high reactivity of the electrophile and the commercial availability of precursors. An alternative Mitsunobu route is provided for specific context-dependent applications.

Part 1: Retrosynthetic Analysis

The structural dissection of the target molecule reveals two primary building blocks: the azetidine core and the functionalized aryl ring.

  • Disconnection: The C–O ether bond is the strategic disconnection point.

  • Synthons:

    • Nucleophile: 3-Hydroxyazetidine.[1][2][3] Due to the basicity and nucleophilicity of the secondary amine, the nitrogen must be protected (typically as a tert-butyl carbamate, Boc ) to prevent polymerization or N-arylation.

    • Electrophile: A 1-halo-3-nitro-5-(trifluoromethyl)benzene. The fluorine analog is preferred over chlorine or bromine due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer intermediate in S_NAr reactions.

Retrosynthesis Target Target: 3-[3-Nitro-5-(trifluoromethyl) phenoxy]azetidine BocAzetidine Nucleophile: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Target->BocAzetidine C-O Disconnection ArylFluoride Electrophile: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (CAS: 454-73-9) Target->ArylFluoride S_NAr

Figure 1: Retrosynthetic breakdown of the target ether into commercially available building blocks.

Part 2: Primary Pathway – Nucleophilic Aromatic Substitution (S_NAr)[4]

This is the "Gold Standard" route. The presence of two strong electron-withdrawing groups (Nitro and CF3) meta to each other activates the benzene ring, making the fluorine atom an excellent leaving group.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The alkoxide generated from N-Boc-3-hydroxyazetidine attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the fluoride ion restores aromaticity.

SNAr_Mechanism Step1 Deprotonation: Alkoxide Formation Step2 Nucleophilic Attack: Meisenheimer Complex Step1->Step2 NaH / THF Step3 Elimination: Loss of Fluoride Step2->Step3 - F-

Figure 2: Step-wise mechanism of the S_NAr coupling reaction.

Experimental Protocol

Step 1: Ether Formation

  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Activation: To a flame-dried flask under nitrogen, add tert-butyl 3-hydroxyazetidine-1-carboxylate dissolved in anhydrous THF. Cool to 0°C.[4]

  • Deprotonation: Carefully add NaH portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the alkoxide (gas evolution of H2 will cease).

  • Coupling: Add 1-fluoro-3-nitro-5-(trifluoromethyl)benzene dropwise. The reaction is typically exothermic.

  • Completion: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (hexane/ethyl acetate) or LCMS.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: N-Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl (4M in dioxane).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the intermediate from Step 1 in DCM.

  • Add TFA (10–20 equivalents) at 0°C.

  • Stir at RT for 1–2 hours until starting material is consumed.

  • Critical Workup: Concentrate in vacuo.

    • Option A (Salt Form): Isolate as the TFA or HCl salt (solid). This is preferred for stability.

    • Option B (Free Base): Neutralize with saturated NaHCO3, extract with DCM/Isopropanol (3:1), and concentrate. Warning: The free amine may dimerize or degrade upon prolonged storage.

Troubleshooting & Optimization
VariableRecommendationRationale
Base Selection NaH (THF) or Cs2CO3 (DMF)NaH is faster for secondary alcohols. Cs2CO3 is milder but requires heating (60-80°C).
Solvent THF (0°C) vs. DMF (RT)THF is easier to remove. DMF is necessary if solubility is poor or if using weak bases.
Stoichiometry 1.1 eq Aryl FluorideSlight excess of the electrophile ensures complete consumption of the expensive azetidine.
Moisture Strictly AnhydrousWater competes with the alcohol for the base, reducing yield and generating phenols.

Part 3: Alternative Pathway – Mitsunobu Reaction

This route is useful if the aryl fluoride is unavailable or if the specific substitution pattern requires starting from a phenol.

Protocol
  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate, 3-Nitro-5-(trifluoromethyl)phenol, Triphenylphosphine (PPh3), DIAD or DEAD.

  • Solvent: Anhydrous THF or Toluene.

Workflow:

  • Mix the azetidine, phenol, and PPh3 in THF. Cool to 0°C.[4]

  • Add DIAD dropwise.

  • Stir at RT overnight.

  • Drawback: Purification is difficult due to the removal of triphenylphosphine oxide (TPPO).

Part 4: Comparative Data Analysis

FeatureS_NAr Route (Recommended)Mitsunobu Route
Precursor Aryl FluoridePhenol
Reagents NaH or Cs2CO3PPh3 + DEAD/DIAD
Atom Economy High (Leaving group is F-)Low (Generates Ph3PO + Hydrazine)
Purification Simple (Silica gel)Difficult (Ph3PO removal)
Yield (Est.) 75–90%50–70%
Scalability High (Kg scale viable)Low (Reagent cost/waste)

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). Link

  • Synthesis and Synthetic Applications of Azetidines. Heterocycles. (2012). Link

  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene Compound Summary. PubChem. (2025).[5] Link

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism. Juniper Publishers. (2017). Link

  • 3-Nitro-5-(trifluoromethyl)phenol Commercial Availability. Sigma-Aldrich. (2025). Link

Sources

electronic properties of the nitro and trifluoromethyl groups in azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Electronic Properties of Nitro and Trifluoromethyl Groups in Azetidine Derivatives guide follows below.

Focus: Nitro (


) vs. Trifluoromethyl (

) Substituents Version: 1.0 | Date: February 16, 2026[1][2]

Executive Summary

The azetidine ring (


) has emerged as a critical "privileged scaffold" in modern medicinal chemistry, offering a unique vector for displaying substituents that is distinct from the more common pyrrolidine or piperidine rings. This guide provides a deep technical analysis of two potent electron-withdrawing groups (EWGs)—the nitro and trifluoromethyl groups—at the 3-position of the azetidine ring.[2] We analyze their impact on basicity (

), lipophilicity (

), and ring conformation, providing actionable data for lead optimization.[1]

Electronic Characterization

The introduction of strong EWGs at the C3 position significantly modulates the electronic environment of the azetidine nitrogen. This modulation is primarily inductive (


) due to the lack of direct conjugation in the saturated ring, but field effects also play a substantial role due to the compact nature of the 4-membered ring.
Comparative Physicochemical Profile

The following table summarizes the estimated and experimental electronic parameters for 3-substituted azetidines compared to the unsubstituted parent.

PropertyAzetidine (Parent)3-(Trifluoromethyl)azetidine3-Nitroazetidine

(Conj.[1][2] Acid)



Hammett

N/A






Dipole Moment (

)



C-N Bond Length



Key Insights:

  • Basicity Modulation: The

    
     group lowers the 
    
    
    
    by approximately 2–3 units, making the amine less basic but still protonatable at physiological pH.[1] The
    
    
    group, being a stronger EWG, drastically reduces basicity, potentially rendering the nitrogen non-basic in certain biological compartments.
  • Lipophilicity: The

    
     group acts as a "lipophilic bullet," increasing 
    
    
    
    by nearly 1 unit, which improves blood-brain barrier (BBB) permeability.[1] The
    
    
    group is polar, increasing the dipole moment significantly without a proportional gain in lipophilicity.

Conformational Analysis: The Puckering Landscape

Unlike the planar cyclobutane transition state, azetidine exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The degree of puckering and the preferred orientation of substituents (Axial vs. Equatorial) are critical for receptor binding.[1]

Substituent Preference
  • 3-Trifluoromethyl: The bulky

    
     group (Van der Waals volume 
    
    
    
    , similar to isopropyl) exhibits a strong preference for the equatorial position to minimize 1,3-transannular steric repulsion with the nitrogen lone pair or N-substituents.[1][2]
  • 3-Nitro: The

    
     group is planar and less sterically demanding than 
    
    
    
    in certain orientations, but electrostatic repulsion between the nitro oxygens and the nitrogen lone pair generally favors the equatorial conformer, though the barrier to inversion is lower than for the
    
    
    analog.
Conformational Equilibrium Diagram

The following diagram illustrates the ring inversion and the energetic preference for the equatorial conformer in 3-substituted azetidines.

AzetidineConformation cluster_legend Substituent Effect (R = CF3, NO2) Axial Axial Conformer (High Energy) Steric/Electronic Repulsion TS Planar Transition State (Max Torsional Strain) Axial->TS Ring Inversion ΔG‡ ~1.3 kcal/mol Equatorial Equatorial Conformer (Low Energy) Preferred State TS->Equatorial Relaxation Equatorial->TS Thermal Excitation Desc CF3 strongly favors Equatorial due to steric bulk. NO2 favors Equatorial due to dipole minimization.

Caption: Energy landscape of azetidine ring inversion. 3-EWG substituents shift the equilibrium heavily toward the equatorial conformer.

Synthesis and Experimental Protocols

Accessing these derivatives requires distinct strategies due to the chemical stability differences between the fluorinated and nitrated species.

Protocol A: Synthesis of 3-(Trifluoromethyl)azetidine

This route utilizes the nucleophilic trifluoromethylation of an N-protected azetidinone, a standard and safe protocol for medicinal chemistry.[2]

Reagents:

  • 1-Boc-3-azetidinone (Starting Material)[1][2]

  • 
     (Ruppert-Prakash Reagent)[1][2]
    
  • TBAF (Tetra-n-butylammonium fluoride)[1][2]

  • Thionyl Chloride (

    
    ) / Pyridine (for elimination/reduction sequence)[1]
    

Step-by-Step Workflow:

  • Nucleophilic Addition: Dissolve 1-Boc-3-azetidinone (1.0 eq) in dry THF at 0°C. Add

    
     (1.2 eq) followed by a catalytic amount of TBAF. Stir for 2 hours to form the silyl ether intermediate.
    
  • Hydrolysis: Quench with 1M HCl to yield the tertiary alcohol: 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.

  • Deoxygenation (Optional for 3-H, 3-CF3): To obtain the 3-(trifluoromethyl)azetidine (removing the OH), convert the alcohol to a xanthate (Barton-McCombie) or mesylate, followed by radical reduction (AIBN/

    
    ) or elimination/hydrogenation.[1]
    
  • Deprotection: Treat the N-Boc intermediate with 4M HCl in dioxane to yield 3-(trifluoromethyl)azetidine hydrochloride .

Protocol B: Synthesis of 3-Nitroazetidine

Warning: Polynitrated azetidines (e.g., TNAZ) are high explosives.[1] The mono-nitro synthesis described here must be performed on a small scale (<1g) with blast shielding.

Reagents:

  • 1-tert-butyl-3-azetidinone[2]

  • Hydroxylamine hydrochloride

  • Oxidative nitrating mixture (

    
    /
    
    
    
    or Ozone/
    
    
    )[1]

Workflow:

  • Oxime Formation: React 1-tert-butyl-3-azetidinone with hydroxylamine to form the oxime.[2]

  • Oxidative Nitrolysis: Treat the oxime with oxidative nitration conditions (Ponzio reaction variant) to install the nitro group at the 3-position.[1]

  • Note: Unlike the CF3 derivative, the nitro group is often introduced via oxidative functionalization of the pre-formed ring or cyclization of a nitro-substituted precursor (e.g., 2-nitro-1,3-propanediol derivatives).[2]

Reactivity and Metabolic Stability

The choice between


 and 

is often dictated by the intended biological half-life and toxicity profile.[1][2]
Metabolic Blocking ( )

The C-F bond is one of the strongest in organic chemistry (


).[1] Placing a 

group at the 3-position of the azetidine ring effectively blocks oxidative metabolism (P450-mediated hydroxylation) at this site.[1][2] This is a classic "metabolic soft spot" protection strategy.[1]
  • Mechanism: The high electronegativity of fluorine deactivates the C-H bond towards hydrogen atom abstraction by Cytochrome P450.

Bioisosterism and Toxicity ( )

While the nitro group is a bioisostere of the carboxylate anion (in terms of charge distribution) and the amide group (planar geometry), it suffers from metabolic liabilities.[1]

  • Nitroreductases: In vivo,

    
     groups can be reduced to hydroxylamines (
    
    
    
    ) and amines (
    
    
    ), which are often toxic or mutagenic (Ames positive).[1]
  • Application: Consequently, 3-nitroazetidines are rarely used in chronic drug therapies but are valuable as high-energy intermediates or in acute oncology indications (hypoxia-activated prodrugs).[1][2]

References

  • Synthesis of 3-substituted azetidines: Marchand, A. P., et al. "A Novel Approach to the Synthesis of 1,3,3-trinitroazetidine." Journal of Organic Chemistry, 1995.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1][3][4] Chemical Society Reviews, 2008.

  • Azetidine Ring Puckering: Wiberg, K. B., et al. "Conformational properties of azetidine and its derivatives."[1][5] Journal of Physical Chemistry A, 2000.

  • pKa of Fluorinated Amines: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2007. [1]

  • TNAZ Properties: Viswanath, D. S., et al.[6][7] "1,3,3-Trinitroazetidine (TNAZ)."[5][6][7] Emerging Energetic Materials, 2018.[6]

Sources

Methodological & Application

synthesis protocols for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Core Challenge: The synthesis of aryl ethers on electron-deficient rings typically relies on Nucleophilic Aromatic Substitution (SNAr). However, the specific substitution pattern of this target (nitro and trifluoromethyl groups meta to the ether linkage) renders the ring electronically deactivated for SNAr under mild conditions.

Strategic Solution: This protocol prioritizes the Mitsunobu Reaction as the "Gold Standard" methodology. Unlike SNAr, which requires resonance stabilization of a Meisenheimer intermediate (best achieved with ortho/para substituents), the Mitsunobu reaction exploits the acidity of the phenol (enhanced by the EWGs) to effect a clean SN2 displacement of the activated alcohol.

Workflow Overview:

  • Coupling: Mitsunobu etherification of N-Boc-3-hydroxyazetidine with 3-nitro-5-(trifluoromethyl)phenol.

  • Deprotection: Acid-mediated cleavage of the Boc group to yield the stable hydrochloride salt.[1]

Part 2: Reaction Mechanics & Pathway Selection

The following diagram illustrates the electronic rationale for choosing the Mitsunobu pathway over SNAr for this specific scaffold.

SynthesisStrategy Start Target Analysis: Meta-substituted Electron Deficient Ring SNAr Pathway A: S_NAr (1-Fluoro-3-nitro-5-CF3-benzene) Start->SNAr Traditional Approach Mitsunobu Pathway B: Mitsunobu (3-Nitro-5-CF3-phenol) Start->Mitsunobu Recommended Intermediate_SNAr Meisenheimer Complex (Poorly Stabilized) SNAr->Intermediate_SNAr High barrier (No resonance stabilization) Intermediate_Mit Oxyphosphonium Intermediate Mitsunobu->Intermediate_Mit Rapid Formation Product Protected Intermediate (N-Boc-3-aryloxyazetidine) Intermediate_SNAr->Product Low Yield / Harsh Conditions Intermediate_Mit->Product S_N2 Inversion High Yield

Figure 1: Mechanistic decision tree highlighting the kinetic advantage of the Mitsunobu route for meta-substituted arenes.

Part 3: Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Etherification)

Objective: Synthesis of tert-butyl 3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine-1-carboxylate. Scale: 10 mmol basis (Scalable to 100 mmol).

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (10 mmol) Role
N-Boc-3-hydroxyazetidine 173.21 1.0 1.73 g Nucleophile Source
3-Nitro-5-(trifluoromethyl)phenol 207.11 1.1 2.28 g Pronucleophile (Acidic)
Triphenylphosphine (PPh3) 262.29 1.2 3.15 g Activator
DIAD (Diisopropyl azodicarboxylate) 202.21 1.2 2.42 g (2.36 mL) Oxidant

| THF (Anhydrous) | - | - | 50 mL (0.2 M) | Solvent |

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and cool under nitrogen. Add a magnetic stir bar.

  • Dissolution: Charge the flask with N-Boc-3-hydroxyazetidine, 3-nitro-5-(trifluoromethyl)phenol, and PPh3. Add anhydrous THF (50 mL).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure complete dissolution and thermal equilibration.

  • Addition: Add DIAD dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes. Crucial: Maintain internal temperature <5 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Monitoring: Check by TLC (Hexanes/EtOAc 3:1) or LCMS. The phenol spot should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to a yellow oil.

  • Purification: Dissolve the residue in a minimum amount of DCM. Purify via flash column chromatography (SiO2).

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Note: Triphenylphosphine oxide (TPPO) is a major byproduct.[2] If TPPO co-elutes, triturating the crude oil with cold diethyl ether/hexanes (1:1) before chromatography can precipitate most of the TPPO.

Expected Yield: 75–85% (White to pale yellow solid).

Protocol B: N-Boc Deprotection

Objective: Isolation of 3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine hydrochloride.

Reagents:

  • Substrate (from Protocol A)

  • 4M HCl in 1,4-Dioxane (Commercial solution)

  • Diethyl ether (Et2O) or MTBE (for precipitation)

Procedure:

  • Dissolution: Dissolve the purified Boc-protected intermediate (2.0 g, ~5.5 mmol) in DCM (5 mL).

  • Acidolysis: Add 4M HCl in Dioxane (14 mL, 10 equiv) at 0 °C.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (the amine salt) usually begins to form within 30 minutes.

  • Isolation: Dilute the mixture with Et2O (30 mL) to maximize precipitation.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash the filter cake with cold Et2O (2 x 15 mL) to remove excess acid and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Expected Yield: >90% (White hygroscopic solid).

Part 4: Analytical Validation & Troubleshooting

Analytical Data (Simulated)
  • 1H NMR (400 MHz, DMSO-d6):

    • Aromatic: δ 8.15 (s, 1H), 7.95 (s, 1H), 7.80 (s, 1H) — Characteristic pattern of 1,3,5-substitution.

    • Ether Methine: δ 5.25 (m, 1H, ArO-CH ).

    • Azetidine Ring: δ 4.40 (m, 2H), 3.95 (m, 2H).

    • Amine: δ 9.50 (br s, 2H, NH 2+).

  • 19F NMR: Single peak at ~ -63 ppm (CF3).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of alcohol.Ensure reagents are anhydrous. Increase DIAD/PPh3 to 1.5 equiv.
Difficult Separation TPPO co-elution.Use a polymer-bound phosphine (PS-PPh3) or switch to a basic workup (saponify esters) if applicable.
Gumming (Step 2) Hygroscopic salt.Avoid DCM in the final precipitation. Use strictly dry Et2O or Hexanes.

Part 5: Safety & Handling (E-E-A-T)

  • Azetidine Toxicity: Unsubstituted azetidines and their salts can be potential alkylating agents. Handle with gloves and in a fume hood.

  • DIAD/DEAD: These azo compounds are shock-sensitive and can explode upon heating. Store in a fridge and never concentrate to dryness if peroxides are suspected.

  • Waste Disposal: Phosphine-containing waste must be segregated. Trifluoromethylated compounds should be incinerated at high temperatures (halogenated waste).

References

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651. Link

  • Dandapani, S., & Curran, D. P. "Fluorous Mitsunobu Reagents and Reactions."[3][4] Tetrahedron, vol. 58, no.[3][4] 20, 2002, pp. 3855-3864. Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177. (Reference for standard deprotection workflows). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15272400, 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene." PubChem, 2023. Link

Sources

general procedure for the preparation of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Part 1: Strategic Overview

The synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine represents a classic yet critical transformation in medicinal chemistry: the installation of a highly electron-deficient aromatic system onto a saturated heterocycle. This scaffold serves as a versatile pharmacophore, often functioning as a bioisostere for piperidines or pyrrolidines, while the nitro and trifluoromethyl groups provide handles for further functionalization (e.g., reduction to an aniline) and metabolic stability, respectively.

Synthetic Strategy: The preferred route utilizes a Nucleophilic Aromatic Substitution (SNAr) . The high reactivity of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene—activated by both the nitro and trifluoromethyl groups—allows for mild coupling conditions with N-protected 3-hydroxyazetidine. This is followed by acid-mediated deprotection.

Key Advantages of This Protocol:

  • Regiospecificity: The SNAr mechanism guarantees substitution exclusively at the fluorine position.

  • Scalability: The reaction avoids transition metal catalysts (e.g., Buchwald-Hartwig conditions), reducing cost and heavy metal impurities.

  • Safety: The protocol utilizes controlled temperature gradients to manage the exothermicity typical of nitro-arene substitutions.

Part 2: Reaction Scheme & Logic

The synthesis proceeds in two distinct stages: Ether formation followed by N-Boc deprotection.

SynthesisPath cluster_logic Mechanistic Logic SM1 N-Boc-3-hydroxyazetidine (Nucleophile) INT Intermediate: tert-Butyl 3-[3-nitro-5-(trifluoromethyl)phenoxy] azetidine-1-carboxylate SM1->INT NaH, THF 0°C to RT, 2h SM2 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (Electrophile) SM2->INT PROD Target Product: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (TFA Salt) INT->PROD TFA, DCM 0°C to RT, 4h Step1 Step 1: S_NAr Activated by NO2/CF3 Step2 Step 2: Acidolysis Cleavage of Carbamate

Figure 1: Two-step synthetic pathway. The electron-withdrawing nature of the aryl ring facilitates rapid ether formation under basic conditions.

Part 3: Detailed Experimental Protocols

Step 1: SNAr Coupling

Objective: Preparation of tert-butyl 3-(3-nitro-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate.

Reagents & Materials:

  • N-Boc-3-hydroxyazetidine (1.0 equiv) [CAS: 141699-55-0][1]

  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 equiv) [CAS: 454-73-9][2]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous[3]

  • Quench: Saturated NH4Cl solution

Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N2 flow.

  • Solubilization: Dissolve N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) in anhydrous THF (15 mL).

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (277 mg, 6.92 mmol, 60% dispersion) portion-wise over 5 minutes.

    • Expert Insight: Evolution of H2 gas will occur. Ensure adequate venting.[4][5] Stir at 0°C for 20 minutes to ensure complete formation of the alkoxide.

  • Addition of Electrophile: Dissolve 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (1.33 g, 6.35 mmol) in THF (5 mL). Add this solution dropwise to the reaction mixture at 0°C.

    • Why dropwise? To prevent a runaway exotherm. The reaction is highly energetic due to the activated aryl ring.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting alcohol (lower Rf) should disappear; the product (higher Rf) will appear.

  • Workup:

    • Cool back to 0°C.

    • Quench carefully with sat. NH4Cl (10 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (20 mL), dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–95% (Yellowish solid or oil).

Step 2: N-Boc Deprotection

Objective: Isolation of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (TFA Salt).

Reagents:

  • Intermediate from Step 1[1][6]

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the Step 1 intermediate (1.0 g) in DCM (10 mL).

  • Acidolysis: Cool to 0°C. Add TFA (2.5 mL, ~10 equiv) dropwise.

    • Note: A large excess of TFA ensures rapid kinetics and drives the equilibrium to completion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (loss of Boc mass, -100 Da, or appearance of M+H for free amine).

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Azeotrope: Add Toluene (10 mL) and concentrate again (repeat 2x) to remove residual TFA.

    • Result: The product is obtained as the Trifluoroacetate salt (viscous oil or gummy solid).

  • Optional Free Base Formation:

    • Dissolve the salt in DCM.

    • Wash with sat.[1] NaHCO3 solution.

    • Dry organic layer (Na2SO4) and concentrate.[1][7][8] Note: Azetidine free bases can be volatile; avoid high vacuum for extended periods.

Part 4: Quality Control & Troubleshooting

Data Summary Table:

ParameterSpecification / Observation
Appearance Off-white solid (Salt) or Yellowish Oil (Free base)
1H NMR (DMSO-d6) Aromatic: δ ~8.0–8.3 ppm (3H, m, Ar-H). Azetidine: δ ~4.0–4.5 ppm (m, ring protons).[1]
LC-MS (ESI+) Calculated MW: ~262.19 (Free base). Expect [M+H]+ ~263.2.
Storage Store at -20°C. Hygroscopic as a salt.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation of alcohol.Ensure NaH is fresh. Stir alkoxide longer (30 min) before adding aryl fluoride.
Impurity: Hydrolysis Water in solvent reacting with aryl fluoride.Use strictly anhydrous THF. Dry glassware thoroughly.
Incomplete Deprotection TFA too dilute or old.Increase TFA ratio to 1:3 (TFA:DCM).
Product Degradation Ring opening of azetidine.Avoid strong heating (>60°C) during workup. Azetidines are strained rings.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15272400, 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • Duncton, M. A. J. (2011). Minireview: Recent Applications of S_NAr Chemistry in Organic Synthesis. Med. Chem. Commun. (General reference for S_NAr on electron-deficient rings).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for Boc deprotection).

Sources

Application Note: Chemoselective Reduction of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the reduction of the nitro group in 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine to its corresponding aniline, 3-[3-Amino-5-(trifluoromethyl)phenoxy]azetidine .

The Challenge: This transformation presents a triad of chemoselectivity challenges:

  • Azetidine Ring Strain: The 4-membered nitrogen heterocycle has significant ring strain (~25 kcal/mol), making it susceptible to ring-opening hydrolysis under acidic conditions or high thermal stress [1].

  • Trifluoromethyl Stability: While generally robust, the -CF3 group can undergo hydrodefluorination under forcing catalytic hydrogenation conditions.

  • Ether Linkage: The aryl-ether bond must remain intact, avoiding hydrogenolysis.

The Solution: We present two validated protocols. Method A (Fe/NH₄Cl) is the recommended "high-fidelity" approach for small-to-medium scale, prioritizing functional group tolerance. Method B (Catalytic Hydrogenation) is the "high-throughput" approach for scale-up, requiring strict parameter control.

Strategic Analysis & Mechanism

Substrate Analysis

The substrate contains an electron-deficient benzene ring due to the synergistic withdrawing effects of the nitro group (-I, -M) and the trifluoromethyl group (-I). This electron deficiency actually facilitates nucleophilic attack on the nitro group during dissolving metal reductions but requires higher pressure for catalytic hydrogenation compared to electron-rich systems.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic for selecting between the Iron-mediated method and Catalytic Hydrogenation.

ReductionStrategy Start Substrate: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine ScaleCheck Check Scale & Equipment Start->ScaleCheck ProtectCheck Is Azetidine Nitrogen Protected (e.g., Boc)? ScaleCheck->ProtectCheck MethodA Method A: Fe / NH4Cl (Recommended) ScaleCheck->MethodA < 10g / Lab Scale MethodB Method B: H2 / Pd-C (High Throughput) ScaleCheck->MethodB > 10g / Process Scale ProtectCheck->MethodA No (Free Base) Risk of Catalyst Poisoning ProtectCheck->MethodB Yes (Protected) ConditionA Mild pH (5-6) No specialized pressure vessel High Chemoselectivity MethodA->ConditionA ConditionB Neutral pH required Requires Hydrogenator Scalable (>100g) MethodB->ConditionB

Figure 1: Strategic decision tree for protocol selection. Method A is generally preferred for the free azetidine to prevent catalyst poisoning.

Method A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Gold Standard for Chemoselectivity Mechanism: Single Electron Transfer (SET) via nitroso and hydroxylamine intermediates.

This "Bechamp-type" reduction operates in a biphasic system. The ammonium chloride acts as a weak electrolyte, buffering the pH to ~5-6. This is critical: it is acidic enough to activate the iron surface but mild enough to prevent acid-catalyzed azetidine ring opening [2].

Materials
ReagentEquivalentsRole
Substrate1.0 equivTarget
Iron Powder (325 mesh)5.0 equivReductant (Surface area matters)
Ammonium Chloride (NH₄Cl)5.0 equivElectrolyte/Buffer
Ethanol / Water4:1 RatioSolvent System
Celite® 545N/AFiltration Aid
Protocol Steps
  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring (or large magnetic bar), dissolve the substrate (1.0 equiv) in Ethanol/Water (4:1 v/v). The concentration should be approx 0.1 M.

  • Activation: Add Ammonium Chloride (5.0 equiv) followed by Iron Powder (5.0 equiv).

    • Expert Tip: Use "Reduced Iron Powder" or activate older iron by washing briefly with dilute HCl, then water, then acetone, and drying under N2.

  • Reaction: Heat the mixture to 70°C (gentle reflux). Vigorous stirring is non-negotiable to ensure contact between the solid iron and the organic phase.

  • Monitoring: Monitor by LCMS or TLC (50% EtOAc/Hexane).

    • Observation: The spot for the nitro compound (usually UV active, less polar) will disappear, replaced by a more polar, often fluorescent amine spot.

    • Timeframe: Typically 1–4 hours.

  • Workup (Crucial for Azetidines):

    • Cool to room temperature.[1][2][3][4][5][6]

    • Dilute with Ethyl Acetate (equal volume to reaction solvent).

    • Filtration: Filter the black slurry through a pad of Celite® to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate.

      • Warning: Do not let the iron residue dry out completely on the filter paper in air; it can be pyrophoric. Keep it wet or quench with water.

    • Extraction: Wash the filtrate with water (2x) and Brine (1x).

    • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Validation Criteria
  • Yield: >85%

  • Purity: >95% (LCMS)

  • NMR: Disappearance of aryl protons ortho to -NO2; appearance of broad -NH2 singlet (exchangeable with D2O) around 3.5–5.0 ppm.

Method B: Catalytic Hydrogenation (Pd/C)

Status: High Efficiency / Scalable Mechanism: Heterogeneous surface catalysis.

While efficient, this method carries a risk of hydrodefluorination or hydrogenolysis of the ether bond if the catalyst loading is too high or the reaction time too long [3].

Materials
ReagentSpecificationRole
Substrate1.0 equivTarget
Pd/C10% wt loading (50% wet)Catalyst
Hydrogen (H2)Balloon or 1-3 barReductant
Methanol or EtOAcHPLC GradeSolvent
Protocol Steps
  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Solvation: Dissolve the substrate in Methanol (0.1 M).

    • Note: If the azetidine is unprotected (free amine), use Ethyl Acetate instead of Methanol to reduce the risk of N-methylation or poisoning.

  • Catalyst Addition: Under a flow of Nitrogen (inert blanket), carefully add 10 wt% of the Pd/C catalyst (e.g., if you have 100mg substrate, add 10mg catalyst).

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (3x).

    • Evacuate and backfill with Hydrogen (3x).

    • Stir vigorously under H2 atmosphere (Balloon pressure is usually sufficient; use 3 bar for scale-up).

  • Monitoring: Check LCMS every 30 minutes. Stop immediately upon consumption of starting material to prevent defluorination.

  • Workup:

    • Flush vessel with Nitrogen.[1][4]

    • Filter through a Celite® pad (keep wet with solvent).[2][4][6]

    • Concentrate filtrate.[4][6]

Analytical Specifications & Troubleshooting

Expected Analytical Data
  • Mass Spectrometry (ESI+):

    • Substrate: [M+H]+ = X

    • Product: [M+H]+ = X - 30 (Loss of O2, gain of H2? No. Mass change: -O2 (-32) + H2 (+2) = -30 mass units).

  • 1H NMR (DMSO-d6):

    • Look for the upfield shift of the aromatic protons adjacent to the nitrogen.

    • The -CF3 group should remain as a singlet/multiplet in 19F NMR (~ -60 to -63 ppm). If you see a doublet or new peaks in 19F, defluorination occurred.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (Method A) Iron surface passivation (oxide coating).Add 1-2 drops of conc. HCl or ultrasonicate the iron powder before addition. Increase agitation speed.
Reaction Stalls (Method B) Catalyst poisoning (likely by free azetidine amine).Use Method A. Alternatively, add 1.0 eq of HCl to protonate the amine (forming salt) before hydrogenation.
Defluorination Observed Over-reduction (Method B).Switch to Method A. Or, use sulfided Pt/C instead of Pd/C (inhibits hydrogenolysis).
Azetidine Ring Opening pH too low (Acidic).Ensure NH4Cl is used, NOT HCl. In workup, avoid strong acid washes.

Experimental Workflow Diagram

The following diagram details the workflow for the recommended Iron/Ammonium Chloride method, highlighting critical control points (CCPs).

FeReductionWorkflow Setup Setup: Substrate + EtOH/H2O (4:1) Vigorous Stirring Activation Activation: Add NH4Cl + Fe Powder Heat to 70°C Setup->Activation Reaction Reaction Phase: Reflux 1-4h Monitor LCMS Activation->Reaction CCP1 CCP: Check Completion Avoid Over-heating Reaction->CCP1 CCP1->Reaction Incomplete (Add more Fe) Workup Workup: Cool -> Dilute EtOAc Filter Celite CCP1->Workup Complete Isolation Isolation: Wash H2O/Brine Dry & Concentrate Workup->Isolation

Figure 2: Experimental workflow for Fe/NH4Cl reduction. CCP = Critical Control Point.

References

  • Azetidine Stability: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[7][8][9] Organic & Biomolecular Chemistry.[1][7][10] (2021).[9][11] Link

  • Fe/NH4Cl Protocol: Reduction of nitro arene by Fe/ammonium chloride.[12] ChemSpider Synthetic Pages. (2012). Link

  • Hydrogenation Selectivity: Chemoselective Hydrogenation of Nitroarenes. Organic Letters. (2021).[5] Link

  • General Nitro Reduction Guide: Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem. (2025).[1][4][8] Link

Sources

nucleophilic aromatic substitution methods for azetidine phenoxy ethers

High-Fidelity Synthesis of Azetidine Phenoxy Ethers via Nucleophilic Aromatic Substitution ( )

Executive Summary

Azetidine phenoxy ethers are increasingly privileged scaffolds in medicinal chemistry. The azetidine ring offers a unique vector for lowering lipophilicity (


This guide details two high-fidelity protocols for synthesizing azetidine-3-aryloxy ethers. We prioritize chemoselectivity (O- vs. N-arylation) and ring integrity .

Strategic Rationale & Mechanism

The Mechanistic Pathway

The formation of the ether linkage proceeds via the addition-elimination mechanism (

  • Deprotonation: The hydroxyl group of N-protected-3-hydroxyazetidine is deprotonated to form an alkoxide.

  • Addition (Rate Determining Step): The alkoxide attacks the ipso-carbon of the aryl halide, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: Aromaticity is restored by the expulsion of the leaving group (halide).

Critical Design Choices
  • Nucleophile: N-Boc-3-hydroxyazetidine is the industry standard. The N-Boc group prevents competitive N-arylation and shields the nitrogen from acting as a Lewis base, which could catalyze ring opening.

  • Electrophile: The reaction rate correlates with the electron-deficiency of the aryl ring.

    • Leaving Group Order:

      
      . Fluorine is preferred in 
      
      
      due to its high electronegativity, which stabilizes the transition state of the addition step.
  • Base Selection:

    • Cesium Carbonate (

      
      ):  The "Goldilocks" base. The "cesium effect" (high solubility in organic solvents and weak cation-anion pairing) enhances alkoxide nucleophilicity without the extreme basicity of hydrides.
      
    • Sodium Hydride (

      
      ):  Required for deactivated electrophiles or unactivated aryl chlorides.
      
Visualizing the Pathway

SNAr_MechanismStartN-Boc-3-HydroxyazetidineAlkoxideAzetidine AlkoxideStart->AlkoxideDeprotonationBaseBase (Cs2CO3 or NaH)Base->AlkoxideComplexMeisenheimerComplexAlkoxide->ComplexNucleophilic AttackArXAr-F / Ar-Cl(EWG Activated)ArX->ComplexProductAzetidine Phenoxy EtherComplex->ProductElimination of X-

Figure 1: The

Experimental Protocols

Protocol A: The "Standard" Mild Method ( )

Best For: Activated aryl fluorides (e.g., p-nitro, o-cyano, pyridyl fluorides). Risk Profile: Low. Minimal risk of ring opening.

Materials
  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Aryl Fluoride/Chloride (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF.

  • Temperature: 60°C – 90°C.

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve N-Boc-3-hydroxyazetidine (1.0 mmol) in anhydrous DMSO (3.0 mL, 0.33 M).

  • Activation: Add

    
     (325 mg, 1.0 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: This pre-stir ensures partial deprotonation and homogeneity.
    
  • Addition: Add the aryl halide (1.1 mmol).

  • Reaction: Seal the vial and heat to 80°C. Monitor via LCMS or TLC every 2 hours.

    • Checkpoint: The reaction is typically complete within 4–6 hours for aryl fluorides. Aryl chlorides may require 12+ hours or higher temperature (100°C).

  • Work-up (Aqueous Crash):

    • Cool to room temperature.

    • Pour the reaction mixture slowly into crushed ice/water (30 mL).

    • Observation: If the product is solid, it will precipitate. Filter and wash with water.

    • Liquid Extraction: If no precipitate forms, extract with EtOAc (

      
       mL). Wash combined organics with water (
      
      
      ) and brine (
      
      
      ) to remove DMSO.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: The "Forcing" Method ( )

Best For: Deactivated aryl chlorides or electron-neutral heterocycles. Risk Profile: Moderate.[1] Requires strict temperature control to prevent decomposition.

Materials
  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Aryl Halide (1.0 equiv)

  • Sodium Hydride (

    
    ) (60% dispersion in oil, 1.2 equiv)
    
  • Solvent: Anhydrous THF (preferred) or DMF.

  • Temperature: 0°C to Reflux.

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Alkoxide Formation:

    • Suspend

      
       (1.2 mmol) in anhydrous THF (5 mL). Cool to 0°C.
      
    • Add N-Boc-3-hydroxyazetidine (1.0 mmol) dropwise as a solution in THF (2 mL).

    • Critical: Allow gas evolution (

      
      ) to cease (approx. 30 mins at 0°C). The solution should become clear or slightly cloudy.
      
  • Substrate Addition: Add the aryl halide (1.0 mmol) dropwise at 0°C.

  • Reaction:

    • Allow to warm to room temperature.[2]

    • If no reaction occurs after 2 hours, heat to reflux (65°C for THF).

    • Caution: If using DMF, do not exceed 100°C with

      
       to avoid thermal runaway or solvent decomposition.
      
  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Work-up: Extract with

    
     or EtOAc. Wash with water and brine.
    

Data Analysis & Troubleshooting

Solvent and Base Compatibility Matrix
ParameterProtocol A (

)
Protocol B (

)
Notes
Base Strength Moderate (

conj. ~10)
Strong (

conj. ~35)

generates the "naked" alkoxide.
Solvent DMSO, DMF, NMPTHF, DMF, DioxaneDMSO accelerates

via dipole stabilization.
Water Tolerance Moderate (Hygroscopic)Zero (Dangerous)

requires strictly anhydrous conditions.
Substrate Scope Activated Ar-F, Ar-ClUnactivated Ar-Cl, Ar-BrUse Protocol B only if A fails.
Side Reactions Hydrolysis of ester groupsAzetidine ring openingAvoid

if base-sensitive groups are present.
Decision Tree for Method Selection

Method_SelectionStartSubstrate AnalysisEWGStrong EWG present?(NO2, CN, Pyridyl)Start->EWGHalideLeaving Group?EWG->HalideYesMethodBProtocol B(NaH / THF)EWG->MethodBNo (Deactivated)MethodAProtocol A(Cs2CO3 / DMSO)Halide->MethodAFluoride (F)Halide->MethodAChloride (Cl)CrossCoupleSwitch to Pd-Catalysis(Buchwald-Hartwig)Halide->CrossCoupleBromide/IodideMethodB->CrossCoupleFails/Decomp

Figure 2: Workflow for selecting the optimal synthetic route.

Quality Control & Validation

To ensure the protocol was successful and the azetidine ring remains intact:

  • NMR Validation:

    • Proton NMR: Look for the azetidine protons. The

      
      -protons (adjacent to N) typically appear as multiplets between 3.8–4.5 ppm. The 
      
      
      -proton (at the ether linkage) shifts downfield (4.8–5.2 ppm) upon arylation.
    • Ring Integrity: Ring opening usually results in the loss of the distinct multiplet patterns and the appearance of broad allyl/amine signals.

  • TLC Monitoring:

    • N-Boc-3-hydroxyazetidine stains poorly with UV but well with Ninhydrin or PMA (Phosphomolybdic Acid).

    • The product (Aryl ether) will be UV active.

References

  • Azetidine Synthesis & Stability

    • Duncton, M. A. J. (2011).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • 
     Mechanism & Conditions: 
    
    • Bunnett, J. F. (1951).
    • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Link

  • Medicinal Chemistry Applications

    • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Bioisosteres. Roche/Angewandte Chemie.
    • Azetidines in medicinal chemistry: emerging applications. (2026).[3] Link

  • Protocol Grounding

    • Sigma-Aldrich Application Note: N-Boc Protection and Functionalization. Link

    • Beilstein Journal of Organic Chemistry: Experimental Procedures for Azetidine Derivatives. Link

using 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine as a fragment in lead optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Lead Optimization with 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Executive Summary

This guide details the application of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (referred to herein as Fragment A-72 ) as a high-value scaffold in lead optimization.[1] In the context of "escaping flatland"—the medicinal chemistry drive to move away from planar aromatics toward sp³-rich architectures—this fragment offers a dual-vector geometry.[1] The azetidine ring provides a rigid, metabolic-resistant sp³ vector, while the nitro-trifluoromethyl-phenyl moiety offers a distinct electrostatic and lipophilic profile with a latent handle for rapid library expansion.[1]

Physicochemical Profile & Rational Design

Fragment A-72 is not merely a screening hit; it is a "poised" fragment designed for rapid elaboration.

Table 1: Calculated Physicochemical Properties
PropertyValueDesign Significance
Molecular Weight ~262.2 DaIdeal for FBDD (Rule of 3 compliant), allowing room for mass addition during optimization.[1]
cLogP ~2.1Moderate lipophilicity ensures membrane permeability while maintaining solubility for assays.[1]
TPSA ~58 ŲWell within the range for CNS and peripheral penetration.
Fsp³ 0.33The azetidine ring introduces critical 3D character, improving solubility and selectivity compared to flat aniline analogs.
H-Bond Donors/Acceptors 1 / 5The secondary amine (azetidine) is a key donor/acceptor; the nitro group is a weak acceptor.[1]
Structural Logic:
  • The Azetidine Core: Acts as a bioisostere for piperidine or morpholine. Unlike larger rings, the 4-membered ring imposes geometric constraints that can freeze bioactive conformations, potentially increasing potency by reducing the entropic penalty of binding.

  • The Trifluoromethyl (

    
    ) Group:  A metabolic blocker that prevents CYP450-mediated oxidation at the vulnerable phenyl position, while simultaneously filling hydrophobic pockets (
    
    
    
    sub-sites).[1]
  • The Nitro (

    
    ) Group:  A "latent" functionality. While it can engage in electrostatic interactions during initial screening, its primary utility is as a synthetic precursor to an aniline, enabling rapid "fragment growing" via amide coupling.
    

Strategic Application Protocols

The following protocols describe the two primary vectors for optimizing this fragment: Vector A (Azetidine Nitrogen) and Vector B (Nitro Group Transformation) .

Protocol A: Azetidine N-Functionalization (Vector A)

Objective: To probe the solvent-exposed region or an adjacent hydrophilic pocket.[1]

Reagents:

  • Fragment A-72 (HCl salt)[1]

  • Electrophile (e.g., Sulfonyl chloride, Isocyanate, or Alkyl halide)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    [1]
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF[1]

Step-by-Step Methodology:

  • Free-Basing: The fragment is typically supplied as a hygroscopic HCl salt.[1] Dissolve 1.0 eq of Fragment A-72 in DCM. Add 3.0 eq of DIPEA and stir for 10 minutes at room temperature (RT) to ensure full deprotonation of the azetidine nitrogen.

  • Addition: Cool the solution to 0°C. Slowly add 1.1 eq of the electrophile (e.g., 4-fluorobenzenesulfonyl chloride) to prevent bis-alkylation or side reactions.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (hexane/ethyl acetate gradient). Azetidines can be polar; if streaking occurs, add 1% triethylamine to the eluent.

Protocol B: Nitro Reduction & Library Generation (Vector B)

Objective: To convert the "dummy" nitro group into an amine for "Fragment Growing" into deep binding pockets.

Reagents:

  • Fragment A-72 (N-protected or N-functionalized variant)

  • Iron powder (

    
    )[1]
    
  • Ammonium Chloride (

    
    )[1]
    
  • Solvent: Ethanol/Water (4:1)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the nitro-fragment in Ethanol/Water (4:1).

  • Activation: Add 5.0 eq of Iron powder and 5.0 eq of solid

    
    .
    
  • Reduction: Heat to 70°C with vigorous stirring for 2 hours.

    • Note: Hydrogenation (

      
      ) is an alternative but may cause hydrogenolysis of the benzyl-ether bond in harsh conditions.[1] Iron reduction is chemoselective.[1]
      
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.[1]

  • Coupling (One-Pot Telescoping): The resulting aniline is often air-sensitive.[1] It is best to immediately react the crude filtrate (after concentration) with a carboxylic acid using HATU/DIPEA in DMF to generate an amide library.

Visualizing the Optimization Workflow

The following diagram illustrates the decision tree for evolving Fragment A-72 from a screening hit to a lead candidate.

FragmentOptimization Hit Fragment A-72 (Hit Identification) VectorA Vector A: Azetidine Nitrogen (Solvent Front) Hit->VectorA N-Capping VectorB Vector B: Nitro Group (Deep Pocket) Hit->VectorB Reduction Urea Urea/Amide Derivatives VectorA->Urea Isocyanates/Acyl Chlorides Aniline Aniline Intermediate VectorB->Aniline Fe/NH4Cl Lead Optimized Lead (High Potency/Selectivity) Urea->Lead SAR Iteration Library Amide Library (Fragment Growing) Aniline->Library Amide Coupling (HATU) Library->Lead SAR Iteration

Figure 1: Divergent synthesis workflow for Fragment A-72, highlighting the two distinct growth vectors available for SAR exploration.

Critical Considerations & Troubleshooting

  • Stability of the Ether Linkage: The phenoxy-azetidine ether bond is generally stable, but under strongly acidic conditions (e.g., refluxing HBr), cleavage can occur. Maintain pH > 2 during workups.[1]

  • Azetidine Ring Strain: While stable, the ring strain (~26 kcal/mol) makes the azetidine nitrogen less basic (

    
     ~10) than pyrrolidine (
    
    
    
    ~11) but more nucleophilic due to reduced steric hindrance. However, avoid strong Lewis acids which might trigger ring-opening polymerization.[1]
  • Metabolic Liability: If the

    
     group is replaced during optimization, be wary of the 3,5-substitution pattern. The 4-position (para to ether) becomes a "soft spot" for CYP450 oxidation.[1] The 
    
    
    
    in Fragment A-72 specifically protects the meta position, but adding a fluoro group at the para position may further enhance metabolic stability.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: National Institutes of Health (NIH). URL:[Link][1]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed.[1][2] URL:[Link][1]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Source: PubMed.[1][2] URL:[Link][1]

  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors. Source: RSC Medicinal Chemistry.[1][3] URL:[Link][1]

  • Chemical Detail: 3-[3-(Trifluoromethyl)phenoxy]azetidine hydrochloride. Source: EPA CompTox Chemicals Dashboard.[1][2] URL:[Link][1]

Sources

Application Note: Scalable Synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for synthesizing 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine , a high-value scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands. The presence of the trifluoromethyl (


) and nitro (

) groups on the aromatic ring imparts significant metabolic stability and electronic unique properties, while the azetidine ring provides a rigid, sp³-rich linker that improves physicochemical properties (solubility, lipophilicity).

This protocol prioritizes Nucleophilic Aromatic Substitution (


)  over Mitsunobu coupling due to superior atom economy, simplified purification, and safety profiles suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The target molecule is an aryl-heteroalkyl ether. The disconnection strategy focuses on the ether linkage.

Strategic Disconnection (Visualized)

Retrosynthesis cluster_logic Rationale Target Target: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Disconnection Ether Linkage Disconnection Target->Disconnection Retrosynthesis Electrophile Electrophile: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (Activated Aryl Fluoride) Disconnection->Electrophile Nucleophile Nucleophile: N-Boc-3-hydroxyazetidine Disconnection->Nucleophile Note The NO2 and CF3 groups strongly withdraw electrons, activating the fluorine for facile displacement.

Figure 1: Retrosynthetic logic leveraging the electronic activation of the benzene ring.

Route Selection: vs. Mitsunobu
FeatureRoute A:

(Recommended)
Route B: Mitsunobu
Reagents Aryl Fluoride + Alcohol + Base (

)
Phenol + Alcohol +

+ DIAD
Atom Economy High (Byproduct: KF,

)
Low (Byproduct:

, Hydrazine)
Purification Crystallization or simple washChromatography often required to remove

Scalability Excellent (Exotherm manageable)Poor (Reagents expensive, waste handling difficult)

Decision: The electron-deficient nature of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene makes it a "textbook" substrate for


, rendering the Mitsunobu reaction unnecessary and inefficient.

Detailed Experimental Protocols

Step 1: Coupling

Objective: Synthesis of tert-butyl 3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidine-1-carboxylate.

Reagents & Stoichiometry[1][2]
  • Substrate: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene [CAS: 350-46-9] (1.0 equiv)

  • Nucleophile: N-Boc-3-hydroxyazetidine [CAS: 141699-55-0] (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
    • Note: Cesium Carbonate (

      
      ) can be used for faster rates on small scale (<5g), but 
      
      
      
      is preferred for cost/scale.
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Volume: 5-7 mL per gram of substrate.

Procedure
  • Preparation: Charge a clean, dry reactor with N-Boc-3-hydroxyazetidine (1.05 equiv) and anhydrous DMF.

  • Deprotonation (In-situ): Add

    
     (2.0 equiv) in a single portion. Stir at 20-25°C for 15 minutes.
    
    • Process Insight: Unlike NaH, carbonate bases do not generate

      
       gas, making this safer for scale-up.
      
  • Addition: Add 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv) dropwise or in portions to control any exotherm.

    • Safety: Nitro-aromatics can be energetic. Monitor internal temperature (

      
      ). Keep 
      
      
      
      during addition.
  • Reaction: Heat the mixture to 60°C . Stir for 4–6 hours.

    • Monitoring: Check by HPLC or TLC (Hexane/EtOAc 4:1). The fluoride starting material should be consumed.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-water (10x reaction volume) with vigorous stirring.

    • Precipitation: The product often precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if oil forms): Extract with Ethyl Acetate (3x).[3] Wash organics with

      
       (5% aq) to remove DMF, then Brine. Dry over 
      
      
      
      .[2][3]
  • Purification: Usually not required if precipitation is successful. If needed, recrystallize from Heptane/EtOAc or pass through a short silica plug.

Step 2: N-Boc Deprotection

Objective: Isolation of the free amine or salt form (e.g., Hydrochloride or Trifluoroacetate).

Reagents
  • Acid: 4M HCl in Dioxane (excess) OR Trifluoroacetic Acid (TFA) in DCM (1:4 ratio).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Procedure
  • Dissolve the intermediate from Step 1 in DCM (5 vol).

  • Add TFA (5-10 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2-3 hours.

    • Caution: Azetidines are strained rings.[5] Avoid high temperatures (>40°C) in strong acid to prevent ring-opening.

  • Workup: Concentrate in vacuo.

    • For Free Amine: Redissolve in DCM, wash with saturated

      
      , dry, and concentrate.
      
    • For Salt: Triturate the residue with diethyl ether or MTBE to obtain the solid salt.

Process Logic & Workflow Diagram

Workflow Start Start: Raw Materials Mix Mix: N-Boc-Azetidinol + K2CO3 + DMF (Stir 15 min @ RT) Start->Mix Add Add: Aryl Fluoride (Control Exotherm < 40°C) Mix->Add Heat Reaction: Heat to 60°C (4-6 Hours) Add->Heat Check QC Check: HPLC < 1% SM? Heat->Check Check->Heat No (Continue Heating) Quench Quench: Pour into Ice Water Check->Quench Yes Filter Isolate: Filtration (Solid) or Extraction (Oil) Quench->Filter Deprotect Deprotection: TFA/DCM or HCl/Dioxane Filter->Deprotect Final Final Product: HCl Salt or Free Base Deprotect->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.

Critical Quality Attributes (CQAs) & Troubleshooting

Analytical Control
  • HPLC Method: C18 Column, Water/Acetonitrile (+0.1% TFA) gradient.

    • Target: Purity > 98% a/a.

    • Impurity A: Hydrolysis of aryl fluoride to phenol (occurs if water is present in DMF).

    • Impurity B: Dimer formation (rare with Boc-protection).

  • NMR Verification (

    
    ): 
    
    • Diagnostic peaks: Azetidine protons (

      
       3.8–4.5 ppm), Aromatic protons (
      
      
      
      7.0–8.0 ppm).
    • Absence of t-butyl singlet (1.45 ppm) confirms deprotection.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or water in solvent.Dry DMF with molecular sieves. Increase Temp to 70°C.
Impurity: Phenol Hydrolysis of starting fluoride.Ensure

is anhydrous. Keep system under

.
Oil instead of Solid Impurities preventing crystallization.Seed with pure crystal if available. Use heptane trituration.
Ring Opening Acid hydrolysis too harsh.Keep deprotection temp < 25°C. Use HCl/Dioxane instead of TFA.

Safety & Handling (E-E-A-T)

  • Nitro-Aromatics: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene is potentially toxic and a skin irritant. High-energy nitro groups pose a thermal runaway risk if heated near decomposition temperatures (>150°C). Always perform DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling >100g.

  • Azetidines: Generally stable, but low molecular weight amines can be potent sensitizers. Handle in a fume hood.

  • Waste: Aqueous streams will contain fluorides and DMF. Dispose of according to halogenated organic waste regulations.

References

  • PubChem. 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (Compound Summary). National Library of Medicine. [Link]

  • Larkin, J. et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines." Journal of Organic Chemistry. (General Azetidine handling). [Link]

  • Organic Process Research & Development (OPRD). "Safety of Nucleophilic Aromatic Substitution with Fluoronitrobenzenes." (General reference for SNAr safety). [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." (Reference for peptide/amine coupling post-deprotection). Chemical Reviews. [Link]

Sources

reaction conditions for coupling 3-hydroxyazetidine with nitro-trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Arylation of 3-Hydroxyazetidine with Nitro-Trifluoromethylbenzenes

Abstract & Introduction

The azetidine ring is a privileged pharmacophore in modern drug discovery, offering distinct metabolic stability and geometric constraints compared to pyrrolidines or piperidines. specifically, 3-hydroxyazetidine serves as a versatile fragment, allowing for further functionalization at the hydroxyl position after installation of the nitrogen core.

This application note details the robust coupling of 3-hydroxyazetidine (typically supplied as the HCl salt) with nitro-trifluoromethylbenzenes (e.g., 4-fluoro-3-nitrobenzotrifluoride). These electron-deficient arenes are highly activated for Nucleophilic Aromatic Substitution (


).

Key Challenges Addressed:

  • Chemoselectivity: Ensuring exclusive

    
    -arylation over 
    
    
    
    -arylation without protecting the hydroxyl group.
  • Salt Neutralization: Efficiently managing the 3-hydroxyazetidine hydrochloride salt in situ.

  • Regiocontrol: Understanding the directing effects of Nitro (

    
    ) and Trifluoromethyl (
    
    
    
    ) groups on the leaving group (LG) displacement.

Mechanistic Insight: The Pathway

The reaction proceeds via a classical Meisenheimer complex. The chemoselectivity is driven by the superior nucleophilicity of the secondary amine (azetidine) compared to the secondary alcohol, particularly under mild basic conditions.

Reaction Scheme:



  • Activation: The

    
     and 
    
    
    
    groups are strong electron-withdrawing groups (EWGs). An
    
    
    group ortho or para to the leaving group (Halogen) dramatically lowers the energy of the transition state.
  • Leaving Group (LG): Fluorine (

    
    ) is the preferred LG over Chlorine (
    
    
    
    ) in
    
    
    because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, despite the C-F bond being stronger.
Visualizing the Mechanism

SNAr_Mechanism cluster_selectivity Chemoselectivity Check Reactants Reactants (3-OH-Azetidine + Ar-F) Deprotonation Salt Neutralization (Base removes HCl) Reactants->Deprotonation DIPEA/K2CO3 Attack Nucleophilic Attack (Amine -> Carbon) Deprotonation->Attack Free Amine Complex Meisenheimer Complex (Stabilized by NO2/CF3) Attack->Complex Rate Determining Step (usually) O_Attack O-Arylation (Minor/Avoided) Attack->O_Attack Requires Strong Base (NaH) Elimination Elimination (Loss of F-) Complex->Elimination Fast Product Product (N-Aryl-3-hydroxyazetidine) Elimination->Product

Figure 1: Step-wise mechanism of the


 coupling focusing on the N-arylation pathway.

Experimental Protocols

Two protocols are provided: Method A (Standard Organic Phase) for maximum solubility and scale-up, and Method B (Green/Aqueous) for environmentally conscious screening.

Method A: Standard DIPEA/Acetonitrile Protocol (Recommended)

Best for: High yields, ease of workup, and substrates with poor water solubility.

Reagents:

  • 3-Hydroxyazetidine HCl (1.0 equiv)

  • 4-Fluoro-3-nitrobenzotrifluoride (1.05 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Hydroxyazetidine HCl (1.0 g, 9.1 mmol) in MeCN (10 mL).

  • Neutralization: Add DIPEA (3.9 mL, 22.7 mmol) dropwise at room temperature (RT). The suspension should clear as the free amine is liberated.

    • Critical Check: Ensure the mixture is homogeneous. If the salt does not dissolve, switch solvent to DMF or add a small amount of water (1-2%).

  • Addition: Add 4-Fluoro-3-nitrobenzotrifluoride (2.0 g, 9.5 mmol) slowly. A mild exotherm may be observed.

  • Reaction: Stir at RT for 2–4 hours .

    • Optimization: If using the Chloro analog instead of Fluoro, heat to 60°C for 6–12 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the azetidine mass (m/z ~74) and formation of the product (m/z ~265).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Dilute residue with EtOAc (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Note: The aqueous wash removes the DIPEA salts.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
    
Method B: Inorganic Base/DMF Protocol

Best for: Cost-efficiency and avoiding organic bases.

  • Dissolve 3-Hydroxyazetidine HCl (1.0 equiv) in DMF (0.5 M).

  • Add finely ground

    
      (2.5 equiv). Stir for 10 mins.
    
  • Add the Nitro-trifluoromethylbenzene electrophile (1.1 equiv).

  • Heat to 50°C for 4 hours.

  • Pour into crushed ice/water. The product often precipitates as a yellow/orange solid. Filter and wash with water.[1]

Data & Optimization Guide

The following table summarizes reaction conditions and expected outcomes based on electrophile reactivity.

VariableCondition A (High Reactivity)Condition B (Moderate Reactivity)Condition C (Low Reactivity)
Electrophile 4-Fluoro-3-nitrobenzotrifluoride4-Chloro-3-nitrobenzotrifluoride2-Chloro-5-trifluoromethylpyridine
Leaving Group Fluorine (-F)Chlorine (-Cl)Chlorine (-Cl)
Solvent MeCN or DCMDMF or DMSONMP or DMSO
Base DIPEA (2.5 eq)

(2.5 eq)

(3.0 eq)
Temp 20–25°C (RT)60–80°C100–120°C
Time 1–2 Hours4–12 Hours12–24 Hours
Yield (Typ.) >90%75–85%50–70%

Key Causality:

  • Solvent Polarity: Dipolar aprotic solvents (DMF, DMSO) stabilize the anionic Meisenheimer complex, significantly accelerating the reaction for Chloro-substrates. For Fluoro-substrates, MeCN is sufficient and easier to remove.

  • Base Strength: Stronger bases (like NaH) are NOT recommended as they deprotonate the hydroxyl group (

    
     ~16), leading to competitive O-arylation. Mild bases (
    
    
    
    , DIPEA) maintain the hydroxyl in its neutral, less nucleophilic form.

Workflow Visualization

Workflow Start Start: Weigh 3-OH-Azetidine HCl Solvent Dissolve in MeCN (or DMF) Start->Solvent Base Add DIPEA (2.5 eq) Wait for dissolution Solvent->Base Add_Elec Add Electrophile (Nitro-CF3-Benzene) Base->Add_Elec React Stir at RT (2-4h) Monitor LC-MS Add_Elec->React Decision Complete? React->Decision Heat Heat to 60°C (If Cl-substrate) Decision->Heat No (Slow) Workup Evaporate Solvent Extract w/ EtOAc + Water Decision->Workup Yes Heat->React Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the coupling reaction.

Troubleshooting & Safety

  • Regioselectivity Issues: If O-arylation is observed (usually <5%), ensure the reaction temperature is kept low. Higher temperatures increase the energy available for the less favorable O-attack.

  • Impurity Profile: The "bis-coupled" product (where both N and O react) is rare but possible with large excesses of electrophile. Stick to 1.05–1.1 equivalents.

  • Safety: Nitro-trifluoromethylbenzenes can be energetic. Avoid distilling the reaction mixture to dryness at high heat if unreacted nitro compounds are present. Azetidines are potential skin sensitizers; handle with gloves in a fume hood.

References

  • PubChem. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2. National Library of Medicine. Available at: [Link]

  • Lüdtke, C., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry Advances. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

  • Google Patents.Synthetic method of 3-hydroxyazetidine hydrochloride (CN102976993A).

Sources

Application Note: Protecting Group Strategies for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

The Synthetic Challenge

The synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine presents a specific chemoselective challenge: the incompatibility of standard azetidine protecting groups with the nitro-aryl functionality.[1][2]

  • The Scaffold: The target molecule contains a strained azetidine ring (secondary amine) coupled via an ether linkage to a highly electron-deficient nitro-trifluoromethyl-benzene ring.[1][2]

  • The Trap (Hydrogenolysis): Common azetidine protecting groups like Benzyl (Bn), Benzyloxycarbonyl (Cbz), or Benzhydryl (DPM) are typically removed via catalytic hydrogenation (Pd/C, H₂).[1] However, these conditions will chemically reduce the nitro group (

    
    )  to an aniline (
    
    
    
    ), destroying the target pharmacophore.
  • The Solution (Acid-Labile Orthogonality): The strategy must employ a protecting group removed by conditions orthogonal to nitro reduction.[1] The tert-butyloxycarbonyl (Boc) group is the superior choice.[1] It is stable to the basic conditions required for ether formation (

    
    ) and is cleaved by acid (HCl or TFA), leaving the nitro and trifluoromethyl groups intact.
    
Retrosynthetic Logic

The synthesis is most efficiently achieved via Nucleophilic Aromatic Substitution (


) .[1] The 3-nitro-5-(trifluoromethyl)phenyl ring is highly activated for 

due to the electron-withdrawing nature of both the

and

groups.[1]

Pathway:

  • Nucleophile: N-Boc-3-hydroxyazetidine.[1][2]

  • Electrophile: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene.[1]

  • Deprotection: Acidic cleavage of Boc.[3]

Part 2: Detailed Protocols

Protocol A: Coupling (Primary Route)

Recommended for scalability and atom economy.[1]

Materials
  • Reagent A: N-Boc-3-hydroxyazetidine (1.0 equiv)[1][2]

  • Reagent B: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv) OR Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF[1]

  • Quench: Saturated

    
     solution
    
Step-by-Step Procedure

1. Deprotonation (Formation of Alkoxide)

  • Note on Base Selection: Use NaH for faster kinetics at lower temperatures (

    
    ).[1] Use 
    
    
    
    in DMF at
    
    
    if avoiding pyrophoric reagents is a safety priority.[1] The protocol below uses NaH.
  • Charge a flame-dried reaction flask with N-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cool the solution to 0°C (ice bath).

  • Carefully add NaH (1.2 equiv) portion-wise.[1] Evolution of

    
     gas will be observed.
    
  • Stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide.

2. Nucleophilic Attack (


) 
  • Dissolve 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 equiv) in a minimal amount of anhydrous THF.[1]

  • Add this solution dropwise to the cold alkoxide mixture.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor: Check via TLC or LC-MS after 2 hours. The electron-deficient nature of the aryl ring usually drives this reaction to completion rapidly (< 4 hours).[1]

    • Target Mass (LC-MS): Look for

      
       or 
      
      
      
      of the intermediate tert-butyl 3-(3-nitro-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate.[1]

3. Workup & Purification

  • Quench carefully with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (

    
    ).[1]
    
  • Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes/Ethyl Acetate (gradient 0% to 30%).[1]

    • Yield Expectation: 85-95%.[1]

Protocol B: Boc Deprotection

Critical Step: Preventing Azetidine Ring Opening.[1][2]

Azetidines are strained rings.[4][5] While 3-phenoxy substitution adds stability, harsh acidic heating can cause ring opening.[1]

Reagents
  • Substrate: N-Boc-Intermediate from Protocol A.

  • Acid: 4.0 M HCl in 1,4-Dioxane (Anhydrous).[1]

  • Solvent: Dichloromethane (DCM) (optional, as co-solvent).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the N-Boc intermediate in DCM (minimal volume) or use neat 4M HCl/Dioxane if solubility permits.

  • Acidolysis: Add 4.0 M HCl in Dioxane (10 equiv) dropwise at 0°C .

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: LC-MS should show disappearance of the Boc-protected peak and appearance of the free amine mass

      
      .[1]
      
    • Caution:Do not heat. Thermal energy combined with strong acid increases the risk of ring opening to the chloropropane derivative.

  • Isolation (Hydrochloride Salt):

    • The product often precipitates as the HCl salt.[3]

    • Dilute with Diethyl Ether (

      
      ) to maximize precipitation.[1]
      
    • Filter the solid under

      
       or Argon (hygroscopic).
      
    • Wash with

      
      .
      
  • Free Basing (Optional):

    • If the free amine is required, partition the salt between DCM and saturated aqueous

      
      . Separate, dry (
      
      
      
      ), and concentrate at low temperature (<30°C).[1]

Part 3: Visualization & Decision Logic[1][2]

Workflow Diagram

The following diagram illustrates the critical decision points and chemical flow, highlighting the avoidance of hydrogenolysis.

G Start Target: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Source Starting Material Selection Start->Source RouteA Route A: N-Benzhydryl-3-hydroxyazetidine Source->RouteA RouteB Route B: N-Boc-3-hydroxyazetidine Source->RouteB Switch CRITICAL STEP: Switch PG before Coupling (H2/Pd-C then Boc2O) RouteA->Switch Must remove Benzhydryl BEFORE Nitro introduction Coupling Coupling Reaction (SNAr) + 1-Fluoro-3-nitro-5-(CF3)benzene Base: NaH or Cs2CO3 RouteB->Coupling Switch->RouteB Intermed Intermediate: N-Boc-3-(3-nitro-5-CF3-phenoxy)azetidine Coupling->Intermed Deprotect Deprotection 4M HCl in Dioxane or TFA (NO HYDROGENATION) Intermed->Deprotect Risk RISK: Hydrogenolysis reduces Nitro group Intermed->Risk If H2/Pd-C used Final Final Product: HCl Salt or Free Base Deprotect->Final

Caption: Synthesis workflow emphasizing the necessity of establishing the Boc protecting group prior to introducing the nitro-aryl moiety to avoid chemically incompatible deprotection steps.

Part 4: Troubleshooting & Optimization

Table 1: Common Failure Modes & Solutions
IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete deprotonation of alcohol.[1][2]Ensure NaH is fresh. Increase deprotonation time to 45 mins at 0°C. Ensure anhydrous conditions (water kills NaH).
Reduction of Nitro Group Used Hydrogenation for deprotection.STOP. You cannot use H₂/Pd-C. Use Acidic cleavage (HCl/TFA) or ACE-Cl if using Benzyl.[1][2]
Ring Opening Acidic deprotection too hot or too long.Keep deprotection at Room Temp or 0°C. Limit time to 2-3 hours.[1] Use HCl/Dioxane instead of neat TFA if heating occurs.
Impurity: Hydrolysis of Fluoride Wet solvent generating hydroxide.Use freshly distilled or molecular-sieve dried THF/DMF.[1] Hydroxide competes with the azetidine alkoxide for the aryl fluoride.
Analytical Checkpoints
  • 
     NMR:  This is your most powerful tool.[1]
    
    • Starting Material: Ar-F signal (approx -110 ppm).[1]

    • Product: The Ar-F signal will disappear.[1] The

      
       signal (approx -63 ppm) will remain but may shift slightly.[1]
      
  • 
     NMR:  Look for the diagnostic downfield shift of the azetidine C3-proton (methine) upon ether formation (
    
    
    
    ppm range).

Part 5: References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[6] (Definitive guide on Boc stability and cleavage conditions).

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link (Context on handling activated aryl systems).[1][2]

  • BenchChem. (2025).[3] "Optimizing reaction conditions for 3-Phenoxyazetidine synthesis." BenchChem Application Notes. Link (Specific protocols for azetidine ether synthesis).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 3-Hydroxyazetidine-1-carboxylic acid tert-butyl ester." PubChem. Link (Physical properties of the starting material).

  • Sigma-Aldrich (Merck). "Technical Bulletin: Handling of Sodium Hydride in Organic Synthesis."[1] Link (Safety protocols for NaH).

Sources

handling and storage protocols for fluorinated nitro-azetidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Hazard Assessment

1.1 The Nature of the Hazard Fluorinated nitro-azetidines (FNAZs) represent a unique intersection of high-energy density materials (HEDMs) and strained pharmacophores. This class of compounds combines the extreme ring strain of the azetidine skeleton (~25.4 kcal/mol) with the energetic instability of nitro (


) explosophores and the inductive volatility of fluorine substituents.

While valuable as bioisosteres in drug discovery (improving metabolic stability) or as melt-castable explosives in defense research (e.g., TNAZ analogues), they possess a "Hair-Trigger" Stability Profile .

  • Mechanical Sensitivity: The strained 4-membered ring is susceptible to ring-opening via friction or impact.

  • Thermal Runaway: The nitro groups provide an internal oxidizer source. Once ring opening initiates (exothermic), the nitro groups can accelerate decomposition into a detonation event.

  • Chemical Incompatibility: Fluorine substituents on the ring can sensitize the molecule to hydrolysis, potentially releasing Hydrogen Fluoride (HF) and unstable nitro-amines.

1.2 Core Directive: The "Zero-Dry" Rule Unless specifically required for final mass measurement or detonation testing, never handle FNAZ compounds as dry solids. Always maintain them in a solvated or wetted state (phlegmatized) to mitigate friction sensitivity.

Part 2: Storage Protocols

2.1 Vessel Selection: The Glass Ban Standard borosilicate glass is prohibited for long-term storage of bulk (>100 mg) FNAZ compounds.

  • Reasoning: In the event of accidental detonation, glass transforms into high-velocity shrapnel. Furthermore, trace hydrolysis of the fluorinated motif can generate HF, which etches glass, compromising container integrity.

  • Protocol: Use conductive High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE/Teflon) containers. These materials are chemically inert to HF and fail "softly" (melt/tear) rather than fragmenting under pressure.

2.2 Environmental Controls

  • Temperature: Store at -20°C or lower .

    • Causality: Differential Scanning Calorimetry (DSC) of analogous TNAZ compounds shows mass loss and sublimation/decomposition onset as low as 100°C. Cold storage arrests slow-kinetic ring-opening reactions.

  • Atmosphere: Argon blanket required.

    • Causality: Nitrogen is acceptable, but Argon is heavier than air, providing a better blanket against moisture. Moisture can initiate nucleophilic attack on the strained ring.

2.3 Storage Decision Matrix (Visual)

StorageProtocol Start Compound Synthesized/Received IsSolvent Is it in Solution? Start->IsSolvent DryMass Dry Mass > 100mg? IsSolvent->DryMass No (Solid) VesselCheck Select Vessel: Conductive PTFE or HDPE IsSolvent->VesselCheck Yes Phlegmatize Action: Phlegmatize (Add Dichloromethane/Toluene) DryMass->Phlegmatize Yes (High Risk) DryMass->VesselCheck No (Small Scale) Phlegmatize->VesselCheck TempCheck Storage Temp: < -20°C VesselCheck->TempCheck AtmosCheck Atmosphere: Argon Purge TempCheck->AtmosCheck Monitor Weekly Visual Check (Precipitation/Color Change) AtmosCheck->Monitor

Figure 1: Decision matrix for the safe intake and storage of fluorinated nitro-azetidines. Note the critical "Phlegmatization" step for solids >100mg.

Part 3: Handling & Synthesis Workflows

3.1 Personal Protective Equipment (PPE)

  • Standard: Flame-resistant lab coat, nitrile gloves (double gloved).

  • Specific to FNAZ:

    • Blast Shield: Polycarbonate shield must be between the operator and any flask containing >500 mg of material.

    • Throat Protection: A face shield with a throat guard is mandatory to protect the jugular vein from upward-deflected debris.

    • Anti-Static: Wear cotton clothing (no synthetics) and use a grounded wrist strap when handling dry powders.

3.2 Synthesis & Isolation Protocol The most dangerous phase is the isolation of the azetidine ring, particularly during the removal of solvents.

  • Step 1: Reaction Monitoring (The DSC Gate)

    • Before scaling any reaction above 100 mg, run a DSC on a 2 mg sample.

    • Pass Criteria: No exotherm onset below 150°C.

    • Fail Criteria: Exotherm < 100°C

      
      STOP . Do not isolate. Use in solution only.
      
  • Step 2: Solvent Swap (The "Never-Dry" Technique)

    • Instead of rotary evaporation to dryness, use solvent swapping.

    • Add the storage solvent (e.g., Toluene) before removing the reaction solvent (e.g., DCM).

    • Distill off the lower-boiling reaction solvent, leaving the product solvated in the higher-boiling storage solvent.

  • Step 3: Physical Manipulation

    • Prohibited: Metal spatulas (friction spark risk).[1]

    • Required: Teflon-coated or wooden spatulas.

    • Prohibited: Scaping dried material off glass frits.

    • Required: Dissolve material off the frit using solvent wash.

3.3 Handling Workflow Diagram

HandlingWorkflow Synth Synthesis Phase Quench Quench/Neutralize Excess Nitrating Agents Synth->Quench DSC DSC Safety Gate (2mg Sample) Quench->DSC ScaleUp Scale Up (>1g) DSC->ScaleUp Exotherm >150°C Redesign Redesign Route (Too Unstable) DSC->Redesign Exotherm <100°C Isolate Isolation: Solvent Swap Only (NO ROTOVAP TO DRYNESS) ScaleUp->Isolate Use Downstream App (Pharma/Propulsion) Isolate->Use

Figure 2: Operational workflow emphasizing the DSC Safety Gate and the prohibition of drying techniques during isolation.

Part 4: Emergency Response & Waste Disposal

4.1 Spills (Solid or Solution)

  • Evacuate: Clear the immediate area.

  • Do Not Wipe: Wiping generates friction.

  • Desensitize: Gently pour a mixture of Acetone/Ethanol (1:1) over the spill to dissolve and phlegmatize the compound.

  • Absorb: Place solvent-soaked pads over the area.

  • Clean: Once dissolved, wipe gently with wet pads.

4.2 Decontamination (Chemical Neutralization) Nitro-azetidines are susceptible to base-catalyzed hydrolysis. However, strong bases can generate excessive heat.

  • Reagent: 10% Sodium Hydroxide (NaOH) in Methanol.

  • Procedure: Add waste solution slowly to the stirring base solution. Monitor temperature.

  • Fluorine Hazard: If the specific FNAZ releases Fluoride ions upon hydrolysis, ensure Calcium Gluconate gel is available for skin exposure, and add Calcium Chloride (

    
    ) to the waste stream to precipitate fluoride as insoluble 
    
    
    
    .

4.3 Quantitative Data Summary

ParameterValue / LimitRationale
Ring Strain Energy ~25.4 kcal/molHigh reactivity; susceptibility to shock/friction.
Max Storage Temp -20°CPrevents slow thermal decomposition.
Critical Decomp Temp ~100°C - 120°CTypical onset of mass loss for TNAZ analogues.
Impact Sensitivity High (< 4 J)Comparable to primary explosives; handle with care.
Compatible Materials PTFE, HDPE, 316L SSChemical resistance to HF; no shrapnel risk.

References

  • Archibald, T. G., et al. (1990). Synthesis and properties of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry.

  • Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials.

  • Los Alamos National Laboratory. (1994). Sensitivity and Performance Characterization of TNAZ.

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).

  • Vertex Pharmaceuticals. (2021). Azetidine Ring: Stability and Reactivity for Drug Discovery.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Ticket ID: #AZT-SNAR-884 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Overview

User inquiries regarding the synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine typically stem from two failure points:

  • Low Conversion in the SNAr Step: Due to poor nucleophilicity of the secondary alcohol or hydrolysis of the electrophile.

  • Azetidine Ring Degradation: Occurring during the acidic deprotection of the Boc group.

This guide outlines a high-fidelity protocol optimized for yield and purity. The strategy relies on a Nucleophilic Aromatic Substitution (SNAr) using 1-Boc-3-hydroxyazetidine and 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene , followed by a controlled acidic deprotection.

Phase 1: The Coupling Reaction (SNAr)

The Core Challenge: The secondary alcohol on the azetidine ring is sterically hindered and only moderately nucleophilic. The electrophile is highly activated but prone to hydrolysis if moisture is present.

Reagent Selection (The "Hardware")
ComponentRecommendationTechnical Rationale
Nucleophile 1-Boc-3-hydroxyazetidine Critical: Do not use unprotected 3-hydroxyazetidine. The free amine will compete, leading to N-arylation byproducts which are difficult to separate.
Electrophile 1-Fluoro -3-nitro-5-(trifluoromethyl)benzeneYield Factor: Fluorine is the superior leaving group here. The high electronegativity of F lowers the energy of the transition state (Meisenheimer complex) more effectively than Cl or Br for this specific electron-deficient ring.
Base Sodium Hydride (NaH) (60% in oil)Causality: Weaker bases (e.g., K2CO3) result in reversible deprotonation and slow kinetics, allowing moisture to hydrolyze the fluoro-arene. NaH ensures rapid, irreversible alkoxide formation.
Solvent DMF (Anhydrous)THF is often too non-polar to solvate the alkoxide effectively; DMF accelerates SNAr rates significantly.
Optimized Protocol
  • Alkoxide Formation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous DMF (0.2 M) under N2. Cool to 0 °C .[1][2] Add NaH (1.2 equiv) portion-wise.

    • Checkpoint: Stir at 0 °C for 15–30 mins until gas evolution ceases. The solution should be clear/yellow.

  • Addition: Add 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hex/EtOAc) should show consumption of the alcohol.

  • Quench: Cool back to 0 °C. Quench with saturated NH4Cl (aq).

  • Workup: Extract with EtOAc. Wash organics with H2O (x3) to remove DMF (crucial for crystallization later). Dry over Na2SO4.

Workflow Visualization

SNAr_Workflow cluster_0 Activation Phase cluster_1 Coupling Phase 1-Boc-3-OH-Azetidine 1-Boc-3-OH-Azetidine Azetidine Alkoxide Azetidine Alkoxide 1-Boc-3-OH-Azetidine->Azetidine Alkoxide Deprotonation NaH / DMF (0°C) NaH / DMF (0°C) NaH / DMF (0°C)->Azetidine Alkoxide Meisenheimer Complex Meisenheimer Complex Azetidine Alkoxide->Meisenheimer Complex Nucleophilic Attack Fluoro-Arene Fluoro-Arene Fluoro-Arene->Meisenheimer Complex Boc-Protected Product Boc-Protected Product Meisenheimer Complex->Boc-Protected Product -NaF (Fast)

Figure 1: Mechanistic workflow for the SNAr coupling. Note the irreversible deprotonation step using NaH to drive equilibrium.

Phase 2: Deprotection & Isolation

The Core Challenge: Azetidines are strained rings (~26 kcal/mol strain energy). Strong acids required for Boc-removal can trigger ring-opening polymerization, especially if the reaction heats up or if nucleophiles (like I- or Br-) are present.

Optimized Protocol
  • Dissolution: Dissolve the Boc-intermediate in DCM (0.1 M). Cool to 0 °C .[1][2]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise. Ratio: DCM:TFA (4:1).

    • Note: Do not use neat TFA. The exotherm can open the ring.

  • Scavenging (Optional but Recommended): Add 2% Triethylsilane (TES) or water if you observe "black tar" formation (cation scavenging).

  • Reaction: Stir at RT for 1–2 hours.

  • The "Yield Killer" Step (Workup):

    • Method A (Free Base): Slowly pour the mixture into ice-cold saturated NaHCO3. Extract with DCM. Do not use NaOH (strong hydroxide can attack the azetidine ring).

    • Method B (Salt Form - Safer): Evaporate TFA/DCM in vacuo at <30 °C. Co-evaporate with Toluene (x3) to remove residual TFA. Isolate as the TFA salt.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield Detected CheckTLC Check TLC of Crude Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains New_Spots Many New Spots (Decomp) CheckTLC->New_Spots Water Moisture in Solvent? Use Anhydrous DMF SM_Remains->Water Base Base too weak? Switch K2CO3 -> NaH SM_Remains->Base Temp Temp too high? Keep < 0°C during addition New_Spots->Temp Conc Too Concentrated? Dilute to 0.1M New_Spots->Conc

Figure 2: Diagnostic logic for identifying yield loss causes during the coupling or deprotection steps.

Frequently Asked Questions (FAQs)

Q: Can I use the Bromo- or Chloro- analog instead of the Fluoro-arene? A: You can, but yields will drop. In SNAr reactions on highly electron-deficient rings, the rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, which stabilizes the transition state (Meisenheimer complex) much better than Cl or Br. If you must use the Cl-analog, you will likely need to heat the reaction (60–80 °C), which increases the risk of azetidine polymerization.

Q: My product turned into a black gum during deprotection. What happened? A: This is likely "cationic polymerization." The tert-butyl cation generated during Boc removal can attack the azetidine nitrogen or the aromatic ring if not scavenged.

  • Fix: Add a cation scavenger (e.g., 2-5% water or triethylsilane) to the TFA mixture. Ensure you co-evaporate with toluene to remove TFA gently; do not heat the crude oil above 40 °C.

Q: Can I use HCl in Dioxane instead of TFA? A: Yes, and it is often cleaner. 4M HCl in Dioxane (0 °C -> RT) precipitates the product as the hydrochloride salt directly, avoiding the aqueous workup entirely. This is often the preferred route for scale-up.

References
  • SNAr Mechanism & Fluorine Effect: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Azetidine Synthesis & Handling: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

  • Analogous Coupling (Fluoro-nitro-benzene + Hydroxyazetidine): See Example 1 in Patent WO2012040258A1 (Synthesis of GPR119 Agonists). This patent details the specific use of NaH/DMF for coupling 1-Boc-3-hydroxyazetidine with electron-deficient fluoroarenes.

  • Boc Deprotection on Azetidines: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Carbamate cleavage).

Sources

Technical Support Center: Solubility Enhancement for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

This guide addresses solubility challenges associated with 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine . Based on its structural motifs—a lipophilic, electron-deficient aromatic ring linked to a saturated azetidine heterocycle—this compound exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Compound Profile:

  • Core Structure: Azetidine (Secondary Amine, Basic Center).

  • Substituents: 3-Nitro-5-(trifluoromethyl)phenoxy (Strongly Electron-Withdrawing).[1]

  • Predicted pKa: ~7.5 – 8.2 (The electron-withdrawing aromatic system significantly lowers the basicity of the azetidine nitrogen compared to unsubstituted azetidine).

  • Primary Challenge: The free base is likely insoluble in neutral aqueous media (pH 7.0–7.4) due to deprotonation and high lipophilicity driven by the

    
     and 
    
    
    
    groups.[1]

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into PBS (pH 7.4). Why?

Diagnosis: "Crash-out" due to pKa proximity. Technical Explanation: The azetidine nitrogen is a weak base. In DMSO, the compound is fully solvated. Upon dilution into PBS (pH 7.4), the pH is likely close to or above the compound's pKa. According to the Henderson-Hasselbalch equation, if


, 50% of the compound exists as the uncharged free base, which has poor aqueous solubility. The hydrophobic Fluorine and Nitro groups drive rapid aggregation of the neutral species.

Solution:

  • Acidification: Lower the buffer pH to 5.0–6.0 (using Acetate or Citrate buffer) to ensure the nitrogen remains protonated (

    
     form).
    
  • Cosolvent Spike: Maintain 0.5%–1.0% DMSO or Ethanol in the final assay buffer.

  • Surfactant Addition: Add 0.05% Tween-80 to the aqueous buffer before adding the DMSO stock.

Q2: I need to formulate this for an in vivo IP/PO study at 10 mg/kg. Water and saline failed. What next?

Diagnosis: Standard aqueous vehicles are insufficient for lipophilic weak bases at high concentrations. Technical Explanation: Simple saline relies solely on ionization. At 10 mg/kg, you likely exceed the intrinsic solubility of the salt form, or the common ion effect (from Cl- in saline) is suppressing solubility if you are using an HCl salt.

Recommended Formulation Strategy (Step-wise):

PriorityVehicle SystemCompositionRationale
1 Cyclodextrin 20% HP-

-CD in 50 mM Acetate Buffer (pH 5.[1]5)
Encapsulates the lipophilic phenyl ring; acidic pH keeps amine ionized.
2 Cosolvent/Surfactant 5% DMSO / 5% Solutol HS-15 / 90% SalineSolutol improves wetting; DMSO ensures initial dissolution.
3 Lipid Labrasol / Transcutol / PEG400 (ratio 4:1:[1]1)For oral gavage (PO) only. Creates a self-emulsifying system.[1][2]
Q3: Which salt form should I generate to improve solid-state stability and solubility?

Recommendation: Hydrochloride (HCl) or Mesylate (Methanesulfonate) . Reasoning:

  • HCl: The small counter-ion fits well with the compact azetidine ring. However, beware of the "Common Ion Effect" in vivo (stomach acid contains Cl-).

  • Mesylate: Often provides higher solubility for lipophilic bases and is less hygroscopic than HCl salts for this specific class of ethers.

Technical Deep Dive: Optimization Protocols

Protocol A: Kinetic Solubility Screening (The "Shake-Flask" Alternative)

Use this protocol to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well UV-transparent plate[1]

Steps:

  • Preparation: Dispense 196 µL of Assay Buffer into plate wells.

  • Spiking: Add 4 µL of DMSO stock (Final = 200 µM, 2% DMSO). Mix vigorously (shaker, 600 rpm, 30 min).

  • Sedimentation: Centrifuge plate at 3000 x g for 20 minutes to pellet precipitate.

  • Quantification: Transfer 100 µL of supernatant to a fresh plate. Measure UV Absorbance at 280 nm and 320 nm (to detect aggregation).

  • Calculation: Compare Absorbance against a standard curve prepared in 100% Methanol.

    • Criterion: If Recovery < 80%, solubility is limited.

Protocol B: In Situ Salt Formation (For Immediate Testing)

If you do not have the synthesized salt, generate it in situ for liquid formulations.

  • Calculate molar mass of free base.

  • Weigh required amount of free base.

  • Add 1.05 equivalents of 1N HCl or Methanesulfonic acid.

  • Vortex until clear (protonation is rapid).

  • Dilute with 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to final volume.
    • Note: Do not neutralize back to pH 7.4; keep formulation pH < 6.0.

Visualization: Solubility Decision Tree

The following logic flow illustrates how to select the correct vehicle based on your experimental stage.

SolubilityStrategy Start START: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Q_App Application Type? Start->Q_App InVitro In Vitro (Cell/Enzyme) Q_App->InVitro InVivo In Vivo (Animal) Q_App->InVivo Q_Conc Target Concentration? InVitro->Q_Conc Route Route of Admin? InVivo->Route LowConc < 10 µM Q_Conc->LowConc HighConc > 10 µM Q_Conc->HighConc DMSO Standard: 0.1% DMSO LowConc->DMSO Precip Risk: Precipitation HighConc->Precip Fix_Precip Action: Acidify Buffer (pH 5.5) or Add 0.05% Tween-80 Precip->Fix_Precip IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO Cyc 20% HP-Beta-Cyclodextrin (pH adjusted to 5.0) IV->Cyc Lipid Lipid Formulation (Labrasol/PEG400) PO->Lipid

Caption: Decision logic for selecting the optimal solubilization strategy based on experimental context (In Vitro vs. In Vivo) and concentration requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link][1]

    • Context: Baseline pKa and physicochemical properties of the azetidine core.[3]

  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

    • Context: Protocol for using HP-

      
      -CD to encapsulate lipophilic aromatics like the trifluoromethyl-phenoxy moiety.[1]
      
  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-[3-(Trifluoromethyl)phenoxy]azetidine. Retrieved from [Link][1]

    • Context: Surrogate data for LogP and w

Sources

minimizing side reactions during nitro reduction of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: CRITICAL UPDATE: Minimizing Ring-Opening & Polymerization during Azetidine Nitro Reduction

Executive Summary: The Azetidine Paradox

In drug development, the azetidine ring is a high-value pharmacophore due to its ability to lower lipophilicity and rigidify amine substituents. However, it presents a kinetic paradox: it is kinetically stable enough to exist but thermodynamically eager to explode.

The reduction of a nitro group (


) to an amine (

) on an azetidine scaffold is a "red zone" reaction. The standard protocols you use for phenyl rings (e.g.,

,

, or high-pressure

) are often fatal to azetidines.

The Core Problem: The azetidine ring strain (~26 kcal/mol) makes the ring nitrogen highly sensitive to protonation. Once protonated, the C-N bond weakens, inviting nucleophilic attack (even by water or solvents), leading to ring opening and rapid polymerization.

This guide provides the Gold Standard Protocols designed to maintain ring integrity by strictly controlling pH and temperature.

Diagnostic: Why Your Reaction Failed

Before attempting the protocol, understand the failure mode. If your yield is low or you isolate a "gummy" intractable solid, you likely triggered Acid-Catalyzed Ring Opening.

Mechanism of Failure

The diagram below illustrates the pathway you must avoid.

AzetidineFailure Start Nitro-Azetidine Acid Acidic Medium (H+) Start->Acid Exposure Protonation N-Protonation (Activated Ring) Acid->Protonation Fast Attack Nucleophilic Attack (H2O/Solvent) Protonation->Attack Weakens C-N Bond Open Ring Opening (Acyclic Amine) Attack->Open Irreversible Polymer Polymerization (Tar/Gum) Open->Polymer Chain Reaction

Figure 1: The Acid-Catalyzed Decomposition Pathway. Note that the ring nitrogen acts as a base; once protonated, the ring strain drives rapid hydrolysis.

Optimized Protocols

Do not use standard acidic reductions. Below are the two validated methods for azetidine preservation.

Method A: The "Gold Standard" (Iron / Ammonium Chloride)

Best for: Scale-up, highly acid-sensitive substrates, and preventing over-reduction.

This method operates at a buffered pH (~4.5–5.0), which is sufficient to activate the nitro group surface chemistry on the iron but insufficient to fully protonate the azetidine nitrogen, preserving the ring.

Reagents:

  • Substrate: Nitro-azetidine derivative (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Buffer: Ammonium Chloride (

    
    ) (Solid, 5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the nitro-azetidine in Ethanol/Water (4:1).

    • Note: The water is critical for electron transfer; anhydrous conditions will stall the reaction.

  • Activation: Add the solid

    
     and stir for 5 minutes.
    
  • Addition: Add the Iron powder in one portion.

    • Critical: Ensure vigorous mechanical stirring. Iron is heavy and will settle; if it settles, the reaction stops.

  • Reaction: Heat to 70°C (gentle reflux). Monitor by TLC/LC-MS.

    • Time: Typically 1–3 hours.

    • Checkpoint: If the reaction stalls at the hydroxylamine intermediate (

      
      ), add 1 more equivalent of Fe powder.
      
  • Workup (The "Trap"):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and a small amount of Methanol (to prevent product adsorption to iron salts).

    • Filtration: Filter through a Celite pad while still wet.

      • Safety Warning:Do not let the iron filter cake dry out. Finely divided iron is pyrophoric. Immediately quench the filter cake with water after filtration.

    • Extraction: Wash the filtrate with saturated

      
       (to ensure basicity) and Brine. Dry over 
      
      
      
      .[2]
Method B: Transfer Hydrogenation (Ammonium Formate / Pd-C)

Best for: Small scale, rapid screening, or when metal waste (Fe) is a concern.

This method avoids high-pressure vessels and generates hydrogen in situ under mild conditions.

Reagents:

  • Substrate (1.0 equiv)

  • Ammonium Formate (5.0 – 10.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (dry)

Step-by-Step Protocol:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ).
    
    • Why? Pd/C + Methanol + Air = Fire hazard.

  • Mixing: Add substrate and Methanol. Add Pd/C carefully under

    
     flow.
    
  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Stir at Room Temperature or mild heat (40°C).

    • Observation: Gas evolution (

      
      ) will occur. Ensure the vessel is vented (needle in septum).
      
  • Termination: Filter through Celite (under inert atmosphere if possible) and concentrate.

Troubleshooting Guide (FAQ)

Q1: I used Method A (Fe/NH4Cl), but my yield is only 40%. Where is the rest?

  • Diagnosis: Product Adsorption. Azetidine amines are polar and basic. They love to stick to the Iron Oxide/Hydroxide sludge generated during the reaction.

  • Fix: During the filtration step, wash the Celite/Iron cake with 10% Methanol in Dichloromethane (DCM) or EtOAc. The methanol helps desorb the amine from the metal salts.

Q2: My LC-MS shows a mass of [M+16]. Is it an oxide?

  • Diagnosis: Incomplete reduction.[3] You have stopped at the Hydroxylamine (

    
    ) or N-oxide  stage.
    
  • Fix: This is common with sterically hindered azetidines.

    • Increase temperature to reflux.

    • Add fresh Iron powder (surface passivation occurs over time).

    • Do not add acid; it will open the ring.

Q3: I see a new spot on TLC that is very polar and doesn't move. Is it the amine?

  • Diagnosis: It might be the ring-opened amino-alcohol or a polymer.

  • Verification: Run an NMR of the crude.

    • Azetidine Signal: Distinctive multiplet at

      
       3.5–4.5 ppm (ring protons).
      
    • Ring Opened: Broad multiplets at

      
       2.5–3.0 ppm (acyclic alkyl chain).
      
  • Prevention: If confirmed ring-opened, your

    
     might have been too acidic (technical grade can vary). Add a pinch of 
    
    
    
    to the reaction to buffer it further.

Q4: Can I use


 (Stannous Chloride)? 
  • Verdict: NO.

  • Reason:

    
     is a Lewis Acid. It will coordinate to the azetidine nitrogen lone pair, effectively activating the ring for opening just like a proton would. Furthermore, removing Tin residues from polar amines is notoriously difficult.
    
Comparative Data: Method Selection Matrix
FeatureFe / NH4Cl (Method A)H2 / Pd-C (Standard)Transfer H2 (Method B)
pH Condition Buffered (~5)Neutral (unless HCl used)Neutral / Mildly Basic
Ring Stability High ModerateHigh
Reaction Rate Slow (1-4 h)Fast (<1 h)Moderate (1-2 h)
Side Reactions MinimalDebenzylation / Over-reductionMinimal
Scalability Excellent (Kg scale)Good (Safety limits)Good
Workup Iron Sludge (Messy)Filtration (Clean)Filtration (Clean)
Decision Logic for Researchers

Use this logic flow to select your method before starting the experiment.

MethodSelection Start Start: Nitro-Azetidine Reduction Q1 Is the Azetidine N-Protected with Benzyl (Bn/Cbz)? Start->Q1 Q2 Is the substrate Acid Sensitive? Q1->Q2 No MethodA USE METHOD A (Fe / NH4Cl) *Prevents Debenzylation* Q1->MethodA Yes (Avoid Pd) Q2->MethodA Yes (High Risk) MethodB USE METHOD B (Transfer H2) *Cleanest Profile* Q2->MethodB No (Stable) MethodC USE Zn / NH4Cl *Alternative to Fe*

Figure 2: Method Selection Decision Tree. Prioritize Iron-based methods if Benzyl protecting groups are present to avoid hydrogenolysis.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Publications (2021).[4] Relevance: Defines the mechanism of acid-mediated ring opening and pKa dependency.[5] URL:[Link]

  • Reduction of Azides to Amines with Zinc and Ammonium Chloride. Source: Synthetic Communications (2002).[6] Relevance: Establishes the

    
     and 
    
    
    
    protocol as a mild, neutral reduction method applicable to nitro groups. URL:[Link]
  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: ResearchGate / RSC (2017). Relevance: Comprehensive review of azetidine stability and functionalization strategies. URL:[Link]

Sources

Technical Support Center: Purification of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

[1]

Module 1: The "Silica Trap" – Chromatographic Tailing

The Issue: Users frequently report that the compound "streaks" or "tails" significantly on silica gel, leading to poor resolution and co-elution with impurities. In some cases, the compound appears to vanish on the column.

Root Cause Analysis: The azetidine nitrogen is a secondary amine with a pKa of approximately 9.0–9.5 . Standard silica gel is slightly acidic (pH ~5-6).[1]

  • Ion Exchange: The amine protonates upon contact with silica silanols (

    
    ), forming a strong ionic bond (
    
    
    ).
  • ** irreversible Adsorption:** Without a competitive base in the mobile phase, the compound remains bound to the silica, resulting in low recovery.

Troubleshooting Protocol: The "Amine-Modified" Flash Method

Do not use standard EtOAc/Hexane gradients. You must deactivate the silica surface.[2]

Step-by-Step Optimization:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane (or DCM) before loading the sample. This caps the active silanol sites.

  • Mobile Phase B Selection:

    • Standard: DCM : MeOH : NH

      
      OH (90 : 9 : 1).[1]
      
    • Alternative (if solubility is low): EtOAc : EtOH : TEA (80 : 18 : 2).[1]

  • Gradient Strategy:

    • Start: 100% DCM (with 0.5% TEA).

    • Ramp: 0-10% [MeOH/NH

      
      OH mixture] over 15 CV (Column Volumes).
      
    • Note: The 3-nitro-5-trifluoromethylphenyl group provides a strong UV chromophore.[1] Monitor at 254 nm and 280 nm .

Decision Logic: Chromatography Mode Selection

ChromatographyLogiccluster_warningCRITICAL WARNINGStartCrude Mixture AnalysisSolubilitySoluble in Hexane/EtOAc?Start->SolubilityImpurityTypeImpurity ProfileSolubility->ImpurityTypeNo (Oily/Polar)NPNormal Phase (Silica)+ 1% TEA or NH4OHSolubility->NPYesImpurityType->NPNon-polar byproducts(e.g., Fluorobenzene)RPReverse Phase (C18)Buffer: 0.1% NH4HCO3 (pH 10)ImpurityType->RPPolar byproducts(e.g., Deprotected salts)WarningAvoid Acidic RP Buffers (TFA)Risk of Ring OpeningRP->Warning

Figure 1: Decision matrix for selecting the appropriate stationary phase based on solubility and impurity profile.

Module 2: Stability & Workup (The "Ring Strain" Hazard)

The Issue: Loss of product during concentration or acidic workup.[3] The 4-membered azetidine ring is strained (~25 kcal/mol) and susceptible to acid-catalyzed ring opening, particularly if heated.[1]

Scientific Insight: While the electron-withdrawing 3-nitro-5-(trifluoromethyl)phenoxy group reduces the electron density on the ether oxygen, the azetidine ring itself remains vulnerable to nucleophilic attack at the

1
Protocol: The "Cold Acid/Base Swing" Extraction

This method exploits the basicity of the azetidine to separate it from neutral precursors (e.g., unreacted 1-fluoro-3-nitro-5-(trifluoromethyl)benzene) without exposing the ring to thermal stress.[1]

StepActionMechanistic Rationale
1 Dissolve crude in EtOAc .Solubilizes the lipophilic aryl ether chain.
2 Extract with cold (0°C) 0.5M HCl .Protonates the azetidine (

), moving it to the aqueous phase.[1] Neutrals stay in Organic.
3 IMMEDIATELY separate layers.Minimizes exposure time of the strained ring to acid.
4 Wash aqueous layer with Et2O .Removes trapped lipophilic impurities.
5 Basify aqueous layer to pH 10 with cold Na2CO3 .Deprotonates the amine, returning it to the free base form.
6 Extract back into DCM (x3).DCM is superior for extracting secondary amines compared to EtOAc.

Critical Control Point: Never heat the acidic aqueous phase. Perform Step 2-5 within 15 minutes.

Module 3: Salt Formation & Crystallization (Alternative to Column)

The Issue: The free base is an oil or low-melting solid that is difficult to handle.

Solution: Convert the free base into a crystalline Hydrochloride or Oxalate salt. This stabilizes the ring and allows for purification via precipitation, often bypassing chromatography entirely.

Protocol: Controlled Salt Precipitation
  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Diethyl Ether (Et2O) .

  • Acid Addition: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Observation: A white to pale-yellow precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under inert gas (Argon/Nitrogen).

    • Why Inert? Azetidine salts can be hygroscopic. Moisture absorption can lead to hydrolysis over long storage.

  • Washing: Wash the filter cake with cold Pentane to remove traces of the nitro-aromatic impurities.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Use with extreme caution. While TFA improves peak shape, concentrating fractions containing TFA and azetidines can lead to ring-opening or trifluoroacetylation of the secondary amine.

  • Recommendation: Use Ammonium Bicarbonate (10mM, pH 10) or Formic Acid (0.1%) buffers.[1] If you must use TFA, immediately neutralize fractions with saturated NaHCO3 before evaporation.[1]

Q2: My product is yellow. Is this normal? A: Yes. The 3-nitro group conjugated to the phenyl ring imparts a yellow color. However, a dark orange/brown color suggests decomposition (oxidation of the amine).[1]

Q3: The SNAr reaction failed. I see only starting material. A: The 3-nitro-5-(trifluoromethyl) system is activated, but the nucleophile (3-hydroxyazetidine) must be N-protected (e.g., N-Boc) during the coupling step.

  • Check: Did you use NaH in DMF/THF to generate the alkoxide? Weak bases (K2CO3) may be insufficient to deprotonate the alcohol rapidly enough to compete with moisture.

References

  • Azetidine Stability & Ring Strain

    • J. Org.[4] Chem. 2021, 86, 19, 13465–13474.[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."

    • [1]

  • Chromatography of Amines

    • Rochester University Chem Dept.
  • Synthesis of 3-Aryloxyazetidines

    • PubChem Compound Summary.
    • [1]

  • General Azetidine Synthesis (Review)

    • Organic & Biomolecular Chemistry, 2021, 19 , 3517-3531.[1] "Recent advances in the synthesis and reactivity of azetidines."

troubleshooting nucleophilic substitution yields for trifluoromethyl phenoxy ethers

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the high-value, technically demanding synthesis of Aryl Trifluoromethyl Ethers (


)  via nucleophilic trifluoromethoxylation. This transformation is notoriously difficult due to the instability of the trifluoromethoxide anion (

), which acts as the nucleophile.

Topic: Troubleshooting Yields & Selectivity in the Synthesis of Trifluoromethyl Phenoxy Ethers (


)
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary: The "Fluoride Rejection" Challenge

The primary cause of low yields in nucleophilic trifluoromethoxylation is not catalyst inactivity, but nucleophile decomposition . The trifluoromethoxide anion (


) is thermodynamically unstable and exists in a rapid equilibrium with carbonic difluoride (

) and fluoride (

).


If the reaction temperature is too high, or the counter-cation (


) forms a strong lattice with fluoride (e.g., 

,

), the equilibrium shifts right, destroying your nucleophile before it can attack the substrate. Successful protocols must "trap" the

species or generate it transiently in the coordination sphere of a metal.

Diagnostic Triage: Why is my yield low?

Use this decision matrix to identify the root cause of your failure before altering the protocol.

Observation (LCMS/NMR)Primary SuspectMechanism of FailureCorrective Action
No Conversion (Start Material Remains) Catalyst Poisoning or Ligand Mismatch The oxidative addition into

is failing, or the transmetalation of

is blocked.
Switch to bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) to facilitate oxidative addition.
Full Conversion

Phenol (

)
Moisture / Hydrolysis

decomposes to

; the resulting

or adventitious water hydrolyzes the intermediate.
Dry solvents/reagents strictly. Add molecular sieves. Use

salts to sequester

.
Full Conversion

Aryl Fluoride (

)
Fluoride Scavenging The

decomposed, releasing

, which then acted as the nucleophile (Halex reaction).
Lower reaction temp. Increase concentration of

source. Avoid small cations (

).
Low Yield + Complex Mixture Radical Homocoupling If using Ag/Oxidative methods, aryl radicals are dimerizing (

).
Dilute reaction. Optimize oxidant stoichiometry. Switch to a redox-neutral Pd-catalyzed cycle.

Critical Pathways & Mechanisms (Visualized)

Understanding the competition between productive coupling and decomposition is vital.

G Start Reagent Source (e.g., TAS-OCF3, TFBO) Anion Trifluoromethoxide Anion [OCF3]- Start->Anion Release Decomp Decomposition COF2 + F- Anion->Decomp Fast Equilibrium (T > -20°C) Trap Metal Complex [L_nPd(Ar)(OCF3)] Anion->Trap Transmetalation (Rate Limiting) SideProd Side Product Ar-F (Fluorination) Decomp->SideProd F- attack on Ar-Pd-X Product Desired Ether Ar-OCF3 Trap->Product Reductive Elimination

Figure 1: The "Death Valley" of Trifluoromethoxylation. The kinetic race is between transmetalation (green path) and decomposition (red path).

Troubleshooting Protocols

Protocol A: Silver-Mediated Nucleophilic Displacement (Aryl Iodides)

Best for: Late-stage functionalization of complex molecules. Reagents:


 (generated in situ) or stable sources like TFBO.

The Problem:


 is light-sensitive and thermally unstable.
The Fix: 
  • In-Situ Generation: Do not attempt to isolate

    
    . Generate it by reacting 
    
    
    
    with
    
    
    and immediately use it.
  • Temperature Ramp: Start at

    
     for the transmetalation step, then warm to 
    
    
    
    or RT only for the elimination step.
  • Ligand Selection: Use phenanthroline ligands. They stabilize the Ag complex and prevent premature precipitation of AgCl/AgI.

Optimized Workflow:

  • Mix

    
     (2.0 equiv) and Ligand (1,10-phenanthroline, 2.0 equiv) in dry MeCN.
    
  • Add

    
     (2.0 equiv) at 
    
    
    
    . Stir 20 min.
  • Add Aryl Iodide (

    
     equiv).
    
  • Warm slowly to

    
    .
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Aryl Chlorides/Bromides)

Best for: Scalable synthesis, electron-rich substrates. Reagents:


 source, Biaryl phosphine ligands (BrettPhos), 

or

.

The Problem: Reductive elimination of


 is difficult because 

is electronegative (reluctant to share electrons). The Fix:
  • Ligand Volume: Use BrettPhos or AdBrettPhos . These bulky ligands force the

    
     and 
    
    
    
    groups together, accelerating reductive elimination.
  • Fluoride Scavenging: Add a mild Lewis acid or keep the reaction strictly anhydrous to prevent hydrolysis of the catalytic intermediate.

Data Comparison: Ligand Effect on Yield

LigandYield (

)
Side Product (

)
Notes

< 5%HighFails to promote reductive elimination.
Xantphos15%ModerateBite angle insufficient for this transformation.
BrettPhos 82% LowExcellent steric bulk promotes elimination.
RuPhos65%LowGood, but less effective than BrettPhos for ethers.

FAQs: Specific Troubleshooting Scenarios

Q: I see significant formation of Benzotrifluoride (


) instead of the ether. Why? 
A:  This suggests you are using a reagent that generates 

radicals or anions (like

with improper activation) that attack the ring directly, or your

source is decomposing to

species.
  • Correction: Ensure you are using a dedicated

    
     transfer reagent like TFBO  (Trifluoromethyl benzaldoxime) or TAS-OCF3 . If using 
    
    
    
    , ensure the stoichiometry is strictly 2:1 (
    
    
    ) to favor
    
    
    formation over
    
    
    .

Q: My reaction works on electron-poor rings but fails on electron-rich anisoles. Why? A: Nucleophilic substitution (even metal-catalyzed) is generally harder on electron-rich rings due to slower oxidative addition.

  • Correction: Switch to an Oxidative Trifluoromethoxylation strategy. Convert the phenol to an aryl-metal species (e.g., aryl boronic acid) and use a radical/electrophilic source. Alternatively, use AdBrettPhos-Pd-G3 precatalyst, which is specifically designed for difficult oxidative additions.

Q: The yield is 40% and unreacted aryl halide remains, but adding more catalyst doesn't help. A: You likely have "Anion Exhaustion". Your


 source decomposed before the slow catalytic cycle could consume it.
  • Correction: Do not add more catalyst. Instead, add the

    
     source portion-wise  (e.g., syringe pump addition over 2 hours) to maintain a low, steady concentration of the nucleophile, minimizing second-order decomposition pathways.
    

References

  • Lishchynskyi, A., et al. (2013).[1][2] "Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3". Journal of Organic Chemistry. Link (Context: Mechanistic insights into Cu-mediated fluoroalkylations).

  • Chen, C., et al. (2013). "Silver-Catalyzed Late-Stage Trifluoromethoxylation of Functionalized Arenes". Journal of the American Chemical Society.[3] Link (Context: Protocol for Ag-mediated synthesis).

  • Huo, C., et al. (2020). "Nucleophilic trifluoromethoxylation of alkyl halides without silver". Nature Communications. Link (Context: Introduction of TFBO as a stable reagent).

  • Zhou, M., et al. (2016).[4] "O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers". Organic Letters. Link (Context: Two-step xanthate/decarboxylation protocols).

  • Tolnai, G. L., et al. (2014). "Trifluoromethoxylation of Arenes: A Review". Chemical Reviews. Link (Context: Comprehensive review of

    
     stability and synthesis).
    

Sources

optimizing reaction temperature for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Formation Role: Senior Application Scientist Context: Technical Support Center

Executive Summary

This guide addresses the thermal optimization for the nucleophilic aromatic substitution (


) reaction between N-protected-3-hydroxyazetidine  and 1-fluoro-3-nitro-5-(trifluoromethyl)benzene . Due to the high electrophilicity of the aryl fluoride substrate, temperature control is the critical variable governing the trade-off between conversion efficiency and impurity profile.

Module 1: Thermodynamics & Kinetics (The "Goldilocks" Zone)

Q1: What is the optimal temperature range for this specific coupling?

Recommendation: 0°C to 45°C.

Technical Insight: You are reacting a secondary alkoxide (generated from 3-hydroxyazetidine) with a highly activated electron-deficient aromatic ring. The presence of both a nitro (


)  and a trifluoromethyl (

)
group at the meta positions relative to the leaving group (Fluorine) dramatically lowers the energy of activation (

) for the Meisenheimer complex formation.
  • Phase 1 (Addition): The reagents should be mixed at 0°C . The deprotonation of the alcohol (using NaH or KOtBu) is exothermic. Furthermore, the initial nucleophilic attack on the aryl fluoride is rapid.

  • Phase 2 (Conversion): The reaction typically proceeds to completion at Room Temperature (20–25°C) within 2–4 hours.

  • Phase 3 (Finishing): Only if TLC/HPLC indicates unreacted starting material should you elevate the temperature, and never exceed 45–50°C .

Q2: Why shouldn't I just reflux the reaction to ensure completion?

Critical Warning: Refluxing (e.g., in THF at 66°C or DMF at >80°C) is detrimental to this specific scaffold for three reasons:

  • Regioselectivity & Leaving Group Competition: While Fluorine is the primary leaving group, the Nitro group is also a leaving group (denitration) at elevated temperatures, leading to the formation of bis-ether impurities.

  • Azetidine Ring Strain: Although the azetidine ring is kinetically stable, high thermal energy combined with a basic medium can promote ring-opening or polymerization, especially if the nitrogen protecting group (e.g., Boc) becomes labile.

  • Exotherm Control: The reaction is exothermic. Initiating at high temperature can lead to a thermal runaway, posing a safety hazard on scale-up.

Module 2: Impurity Profiling & Troubleshooting

Q3: I see a significant impurity at RRT 0.85. What is it?

Diagnosis: This is likely the Hydrolysis Product (3-nitro-5-(trifluoromethyl)phenol).

  • Cause: Moisture in the solvent or atmosphere. The highly activated aryl fluoride reacts with water (a competing nucleophile) 100x faster at elevated temperatures.

  • Solution: Ensure solvents (THF/DMF) are anhydrous (<50 ppm water). Lower the temperature; water is a poorer nucleophile than your alkoxide at 0°C.

Q4: My yield is low, and the N-protecting group seems to be missing.

Diagnosis: Thermal deprotection.

  • Context: If you are using N-Boc (tert-butyloxycarbonyl), it is generally stable up to ~100°C. However, in the presence of Lewis acids or specific salts generated during the reaction, thermal cleavage can occur at lower temperatures (>60°C).

  • Corrective Action: Maintain reaction temperature <45°C.

Data Table: Temperature vs. Impurity Profile
Temperature ZoneConversion RatePrimary Impurity RiskRecommendation
< 0°C Slow / StalledSolubility issues (reagents precipitating)Too cold. Warm to 0°C.
0°C – 25°C Optimal Minimal (< 1%)Target Range.
40°C – 60°C Very FastHydrolysis (Ar-OH); N-Boc cleavageUse only if stalling occurs.
> 80°C InstantAzetidine ring opening; Denitration (

at

)
Prohibited.

Module 3: Validated Experimental Protocol

Objective: Synthesis of tert-butyl 3-(3-nitro-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate.

Reagents:

  • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.0 equiv)

  • 1-Boc-3-hydroxyazetidine (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Alkoxide Formation:

    • Charge an oven-dried flask with 1-Boc-3-hydroxyazetidine and anhydrous THF.

    • Cool to 0°C (Ice/Water bath).

    • Add NaH portion-wise over 15 minutes. Vent hydrogen gas safely.

    • Stir at 0°C for 30 minutes to ensure full deprotonation (Solution usually turns slightly yellow).

  • Electrophile Addition:

    • Dissolve 1-fluoro-3-nitro-5-(trifluoromethyl)benzene in a minimal amount of THF.

    • Add this solution dropwise to the alkoxide mixture at 0°C . Do not allow temp to rise above 5°C during addition.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Monitor by TLC/HPLC after 2 hours.

    • Checkpoint: If starting material remains >5%, warm to 40°C for 1 hour.

  • Quench & Workup:

    • Cool back to 0°C.

    • Quench with saturated aqueous

      
       (careful of residual NaH).
      
    • Extract with Ethyl Acetate.[1] Wash organics with water (x3) to remove DMF (if used).

Module 4: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical temperature-dependent divergence points.

ReactionPathway Start Reagents: N-Boc-3-OH-Azetidine + Ar-F (Activated) Alkoxide Intermediate: Azetidine Alkoxide Start->Alkoxide NaH, 0°C (Deprotonation) Meisenheimer Transition State: Meisenheimer Complex Alkoxide->Meisenheimer 0°C to RT (Nucleophilic Attack) Impurity_RingOpen Impurity: Ring Opened / Polymer Alkoxide->Impurity_RingOpen >80°C (Thermal Stress) Product Product: 3-(Aryloxy)azetidine Meisenheimer->Product RT (Fast) -F (Leaving Group) Impurity_Hydrolysis Impurity: Ar-OH (Hydrolysis) Meisenheimer->Impurity_Hydrolysis Moisture + Heat

Figure 1: Reaction pathway showing the critical divergence where high temperature leads to ring opening or hydrolysis.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • General Overview of Solvents and Reagents. ACS Green Chemistry Institute.
  • Azetidine Stability & Synthesis

    • Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers.[2] Organic & Biomolecular Chemistry, 2023.[3]

  • Reactivity of Activated Aryl Fluorides

    • 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene Properties.[4] PubChem Compound Summary.

  • Optimization of Azetidine Formation

    • Technical Support Center: Synthesis of 3-(Phenoxymethyl)azetidine. BenchChem Technical Guides.

Sources

Technical Support Center: Purification of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-NIT-CF3-PUR Status: Active Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols for Electron-Deficient Aryloxyazetidines

Impurity Profiling & Diagnosis

Before initiating purification, you must identify the nature of your crude mixture. 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is typically synthesized via an


 reaction between N-Boc-3-hydroxyazetidine and 1-fluoro-3-nitro-5-(trifluoromethyl)benzene, followed by acidic deprotection.

The electron-withdrawing nature of the nitro and trifluoromethyl groups stabilizes the ether linkage but makes the aryl ring highly lipophilic. Conversely, the azetidine ring is strained and susceptible to acid-catalyzed ring opening.[1]

Common Impurities Table
Impurity TypeOriginPhysicochemical NatureRemoval Strategy
Unreacted Electrophile Excess 1-fluoro-3-nitro-5-(trifluoromethyl)benzeneNeutral, Highly LipophilicAcid-Base Extraction (remains in organic phase)
Protected Intermediate N-Boc-3-[3-nitro-5-(trifluoromethyl)phenoxy]azetidineNeutral, LipophilicFlash Chromatography (pre-deprotection) or Acid-Base Extraction
Ring-Opened Byproduct 1-amino-3-[3-nitro-5-(trifluoromethyl)phenoxy]propan-2-olPolar, Basic, Primary AmineFractional Crystallization (Salt formation)
Polymer/Oligomers Azetidine polymerization (thermal/acid stress)High MW, Variable PolarityPrecipitation / Trituration

Purification Decision Matrix

Use the following logic flow to determine the optimal purification route for your specific crude profile.

PurificationLogic Start Crude Mixture Analysis CheckNeutral Contains >5% Neutral Impurities? (Ar-F or N-Boc) Start->CheckNeutral CheckColor Is the oil dark/tarry? CheckNeutral->CheckColor No AcidBase Protocol A: Acid-Base Extraction CheckNeutral->AcidBase Yes SaltForm Protocol B: HCl Salt Crystallization CheckColor->SaltForm No (Isolate Solid) Column Protocol C: Buffered Silica Chromatography CheckColor->Column Yes (Remove Tars) AcidBase->SaltForm Post-Extraction Polishing

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude composition.

Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Extraction (Removal of Neutrals)

Best for: Removing unreacted fluorobenzene and protected N-Boc intermediates. Mechanism: The azetidine nitrogen (


) is protonated in acid, moving to the aqueous phase. Neutral lipophiles remain in the organic phase.

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in EtOAc or

    
     (10 mL/g).
    
  • Acidification (Critical Control Point):

    • Cool the mixture to 0°C . Azetidines are unstable in warm acid.

    • Extract with cold 1M HCl (

      
       volumes).
      
    • Check: The product is now in the aqueous layer (

      
      ).
      
  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

    
    ) to remove neutral impurities (Ar-F, N-Boc). Discard these organic washes.
    
  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to ~12 using 4M NaOH or saturated

      
      .
      
    • Warning: Do not let the temperature rise above 10°C during neutralization to prevent ring opening.

  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo (bath temp < 30°C).
    
Protocol B: HCl Salt Crystallization

Best for: Long-term storage and removing ring-opened amine byproducts (which often do not crystallize well).

  • Dissolve the free base (from Protocol A) in a minimum amount of dry

    
     or Isopropanol.
    
  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) dropwise.

    • Note: Avoid aqueous HCl to prevent hydrolysis.

  • A white/off-white precipitate should form immediately.

  • Stir at 0°C for 30 minutes.

  • Filter the solid and wash with cold

    
    .
    
  • Dry under high vacuum.

Protocol C: Buffered Silica Chromatography

Best for: Removing tars or if the product fails to crystallize. Risk: Azetidines degrade on acidic silica.[2]

  • Stationary Phase Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (

    
    ) . This neutralizes the acidic sites on the silica.
    
  • Eluent: Use a gradient of Hexanes:EtOAc (containing 1%

    
    ).
    
  • Loading: Load the crude as a concentrated solution in DCM.

  • Elution: The non-polar impurities (Ar-F) will elute first. The azetidine will follow. Ring-opened polar amines will stick to the baseline or elute very late with high polarity solvents (MeOH).

Troubleshooting & FAQs

Q1: I see a "ghost peak" in my LCMS (M+18) and my yield is dropping. What is happening?

Diagnosis: You are likely observing acid-mediated ring opening .[1] Explanation: The azetidine ring is strained (~25 kcal/mol).[2] In the presence of water and strong acid (especially if heated), the ring opens to form the amino-alcohol derivative (


).
Solution: 
  • Ensure all acidic steps are performed at 0°C .

  • Switch from aqueous HCl deprotection to TFA/DCM (anhydrous) followed by immediate quenching.

  • Avoid leaving the product in acidic solution for prolonged periods.

RingOpening Azetidine Azetidine (Desired) Protonated Protonated Azetidine Azetidine->Protonated + H+ Opened Ring-Opened Amino Alcohol (Impurity) Protonated->Opened + H2O / Heat (Nucleophilic Attack)

Figure 2: Mechanism of impurity formation via acid-catalyzed hydrolysis.

Q2: My product is an oil that won't solidify after Protocol A.

Diagnosis: Presence of trace solvent or rotamers preventing lattice formation. Solution:

  • Trituration: Add cold pentane or hexane to the oil and sonicate. This often induces precipitation.

  • Salt Swap: If the free base is an oil, convert it to the Oxalate salt . Oxalic acid (1 eq.) in ethanol often yields nice crystalline solids for azetidines when HCl fails.

Q3: Can I use automated flash chromatography (e.g., CombiFlash)?

Answer: Yes, but you must use amine-functionalized silica cartridges OR add 1-2%


 or 

to your mobile phase (Solvent B). Standard silica is too acidic and will cause streaking and degradation of the azetidine.

References

  • Azetidine Stability & Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Context: Defines the ring strain limits and stability in acidic media.
  • Synthesis of 3-Aryloxyazetidines (

    
     Methods): 
    
    • Duncton, M. A., et al. (2016). Azetidines in Drug Discovery.[1][3] Journal of Medicinal Chemistry.[4]

    • Context: Provides general procedures for coupling of hydroxyazetidines with electron-deficient aryl fluorides.
  • Purification of Amine Intermediates

    • BenchChem Technical Guides. (2025).[2][5] Azetidine Ring: Stability and Reactivity.

    • Context: Protocols for handling basic amine workups and avoiding silica degradation.[2]

    • (General Reference)

  • pKa and Extraction Logic

    • Sirenko, V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][6] ACS Medicinal Chemistry Letters.

    • Context: Discusses the pKa of N-aryl vs N-alkyl azetidines and specific degradation pathways

Sources

Technical Support Center: Synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Challenges in Azetidine Ether Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Introduction: The Engineering of a Strained Ether

Synthesizing 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine presents a classic "push-pull" conflict in organic synthesis. You are attempting to couple a sterically demanding, strained aliphatic ring (the azetidine) with an electron-deficient aromatic system.

While the electron-withdrawing nature of the 3-nitro-5-trifluoromethyl group theoretically activates the ring for Nucleophilic Aromatic Substitution (


), the steric bulk of the 

-protecting group on the azetidine often creates a kinetic bottleneck. This guide provides the troubleshooting protocols to overcome these steric barriers while preserving the fragile azetidine ring.

Module 1: The Protocol (Primary Route)

The Challenge: The standard protocol (using


 in DMF) often stalls because the bulky protecting group (e.g., 

-Boc,

-Cbz) on the azetidin-3-ol hinders the approach of the oxygen nucleophile to the aryl fluoride.

The Solution: Switch to a "Naked Anion" protocol. By using a stronger base in a polar aprotic solvent, you fully deprotonate the alcohol, minimizing the activation energy required to overcome the steric repulsion.

Optimized Protocol: The "Naked Anion" Method
  • Reagents:

    • Nucleophile: 1-Boc-3-hydroxyazetidine (1.0 equiv).

    • Electrophile: 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene (1.1 equiv).

    • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv). Note:

      
       is the backup if NaH fails.
      
    • Solvent: Anhydrous THF or DMF (0.1 M concentration).

  • Step-by-Step Execution:

    • Step A (Activation): Dissolve 1-Boc-3-hydroxyazetidine in anhydrous THF/DMF at

      
      . Add NaH portion-wise. Stir for 30 mins to ensure evolution of 
      
      
      
      ceases and the sodium alkoxide is formed.
    • Step B (Coupling): Add the aryl fluoride dropwise at

      
      . The solution should turn deep yellow/orange (Meisenheimer complex formation).
      
    • Step C (Ramp): Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 2 hours, heat to

      
      . Do not exceed 
      
      
      
      to avoid azetidine ring opening.
Troubleshooting Failures
SymptomDiagnosisCorrective Action
No Reaction (SM recovered) Steric bulk of

-PG is blocking attack.
Switch solvent to DMSO (accelerates

by ~10x) or switch to Module 2 (Mitsunobu) .
Low Yield (<30%) Hydrolysis of aryl fluoride by wet solvent.Ensure reagents are anhydrous. Add 4Å Molecular Sieves to the reaction vessel.
Ring Opening (Byproducts) Temperature too high or base too strong.Switch base to

(Cesium effect) and run at

for longer duration (12-24h).

Module 2: The Mitsunobu Alternative (Steric Bypass)

The Challenge: If the


 route fails due to electronic mismatch or extreme steric clashing (e.g., if using a very bulky 

-trityl azetidine), the Mitsunobu reaction offers a mechanism that activates the oxygen rather than the aromatic ring.

The Solution: Standard DEAD/PPh3 conditions often fail with hindered secondary alcohols. Use the Tsunoda Reagent System (ADDP/PBu3) to drive the reaction.

Optimized Protocol: High-Pressure Mitsunobu
  • Reagents:

    • Alcohol: 1-Boc-3-hydroxyazetidine.

    • Phenol: 3-Nitro-5-(trifluoromethyl)phenol.

    • Phosphine: Tributylphosphine (

      
      ) - More nucleophilic and smaller than 
      
      
      
      .
    • Azodicarboxylate: ADDP (1,1'-(azodicarbonyl)dipiperidine) - More stable and reactive than DEAD.

  • Step-by-Step Execution:

    • Step A: Dissolve Azetidin-3-ol (1.0 equiv), Phenol (1.2 equiv), and

      
       (1.5 equiv) in anhydrous Toluene or THF. Cool to 
      
      
      
      .
    • Step B: Add ADDP (1.5 equiv) in one portion. The reaction often becomes heterogeneous (slurry).

    • Step C: Sonicate the reaction mixture for 1 hour at RT. Sonication breaks up aggregates and significantly accelerates coupling of sterically hindered substrates [1].

Module 3: Visualizing the Pathway

The following logic flow helps determine the correct synthetic route based on your specific azetidine protecting group and available starting materials.

Synthesis_Pathway Start Start: 3-Phenoxyazetidine Synthesis Check_E Check Electrophile: Is it 1-Fluoro-3-nitro-5-CF3-benzene? Start->Check_E Route_Mit Route B: Mitsunobu Coupling Check_E->Route_Mit No (Using Phenol) Steric_Check Steric Check: Is Azetidine N-Protecting Group Bulky? (e.g., Trityl, Benzhydryl vs Boc) Check_E->Steric_Check Yes Route_SnAr Route A: SnAr (Nucleophilic Subst.) SnAr_Opt Optimization: Use NaH / DMF (Naked Anion) Temp < 60°C Route_SnAr->SnAr_Opt Mit_Opt Optimization: Use ADDP / PBu3 + Sonication Route_Mit->Mit_Opt Steric_Check->Route_SnAr Low Bulk (Boc, Cbz) Steric_Check->Route_Mit High Bulk (Trityl) Product Target Molecule: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine SnAr_Opt->Product Mit_Opt->Product

Caption: Decision matrix for selecting between SnAr and Mitsunobu protocols based on steric constraints.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine ring opening during the reaction? A: Azetidines are strained (approx. 25 kcal/mol strain energy). Ring opening usually occurs via two mechanisms in this context:

  • Acidic Cleavage: If you are deprotecting a Boc group with neat TFA, the high acidity can cleave the ether or open the ring. Fix: Use 4M HCl in Dioxane at

    
     or dilute TFA/DCM (1:4).
    
  • Nucleophilic Attack: If using strong bases (like NaH) at high temps (>80°C), the base may attack the ring carbons. Fix: Keep temperatures below 60°C.

Q2: The reaction works but I cannot separate the product from the byproduct (azodicarboxylate) in the Mitsunobu route. A: This is a classic Mitsunobu pain point.

  • Fix 1: Switch to ADDP . The byproduct (hydrazine) is insoluble in ether/hexane and can be filtered off.

  • Fix 2: Use polymer-bound triphenylphosphine (

    
    ). It allows you to remove the phosphorus byproduct by simple filtration.
    

Q3: Can I use the unprotected azetidine (free amine) in the SnAr reaction? A: No. The amine is a better nucleophile than the hydroxyl group. You will get


-arylation (formation of the hydrazine-like bond) instead of the desired ether. You must protect the nitrogen with a group that is orthogonal to your downstream chemistry (e.g., Boc).

Q4: How do the Nitro and Trifluoromethyl groups affect the reaction rate? A: They are your allies in the


 route.
  • Nitro (

    
    ):  Strong resonance withdrawer. Lowers the LUMO energy of the ring, making it susceptible to attack.
    
  • Trifluoromethyl (

    
    ):  Inductive withdrawer. Further acidifies the ring.
    
  • Warning: These groups also make the ring electron-deficient enough that the product itself can be sensitive to further nucleophilic attacks if left in the reaction mixture too long.

References

  • Lepore, S. D., & He, Y. (2003).[1] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[2] The Journal of Organic Chemistry, 68(21), 8261–8263.

  • Mughal, H., & Szostak, M. (2021).[3] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[3][4][5] Organic & Biomolecular Chemistry, 19, 328-339.

  • Denton, R. M., et al. (2008). Catalytic Wittig and Mitsunobu reactions. Science, 365(6456), 910-914.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for SnAr mechanisms and Meisenheimer complexes).

Sources

resolving crystallization issues with nitro-trifluoromethyl azetidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Nitro-Trifluoromethyl Azetidines

Topic: Resolving Crystallization Issues with Nitro-Trifluoromethyl Azetidine Compounds Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The "Grease and Strain" Paradox

Welcome to the technical support hub. If you are working with nitro-trifluoromethyl azetidines, you are likely facing a specific set of physicochemical contradictions we call the "Grease and Strain" paradox .

  • The "Grease" (

    
    ):  The trifluoromethyl group introduces high lipophilicity and weak intermolecular forces, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal lattice formation.
    
  • The "Strain" (Azetidine +

    
    ):  The four-membered azetidine ring possesses high ring strain (~26 kcal/mol), which, combined with the electron-withdrawing nitro group, makes the scaffold sensitive to thermal degradation and nucleophilic ring-opening.
    

This guide provides troubleshooting workflows to navigate these opposing forces.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Issue: "My compound separates as a milky oil or gum upon cooling, rather than forming a solid precipitate."

Technical Diagnosis: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). The highly lipophilic


 group lowers the surface tension of the solute-rich phase. If the LLPS boundary (binodal) is crossed before the solubility curve (spinodal) is engaged, the system minimizes energy by forming an amorphous oil rather than an ordered lattice.

Corrective Workflow: The "Cloud Point" Seeding Protocol Do not simply cool the oil further; this usually results in a glass/gum that traps impurities. You must force the system to bypass the metastable oil phase.

Step-by-Step Protocol:

  • Determine Cloud Point: Heat your mixture until the oil redissolves (Solution A). Cool slowly and record the temperature (

    
    ) where the first oil droplets appear (milkiness).
    
  • Hold & Seed: Re-heat to

    
     (clear solution). Add seed crystals (0.5 - 1.0 wt%).
    
  • Isothermal Aging: Hold the temperature constant. The seeds provide a surface for the solute to bypass the oil phase and deposit directly as a crystal.

  • Slow Cooling: Once a crystal bed is established (visual confirmation), cool at a rate of < 0.2°C/min.

Visualization: Oiling Out Rescue Logic

OilingOutRescue Start Mixture Oils Out upon Cooling Reheat Reheat to T_cloud + 5°C (Clear Solution) Start->Reheat Seed Add Seeds (0.5 wt%) Reheat->Seed Hold Isothermal Hold (1-2 hrs) Allow Crystal Growth Seed->Hold Check Crystal Bed Formed? Hold->Check Cool Slow Cool (<0.2°C/min) Check->Cool Yes Fail Oil Re-forms Check->Fail No Success Filter & Isolate Cool->Success Fail->Reheat Retry with more seeds/slower rate

Caption: Decision tree for bypassing the Liquid-Liquid Phase Separation (LLPS) boundary to achieve nucleation.

Module 2: Stability & Solvent Selection

User Issue: "The compound degrades or turns yellow/brown during recrystallization, especially with alcohols."

Technical Diagnosis: Nitro-azetidines are chemically fragile. The electron-withdrawing nature of the


 and 

groups activates the azetidine ring carbons toward nucleophilic attack.
  • Risk: Protic solvents (Methanol, Ethanol) can act as nucleophiles at high temperatures, causing ring opening.

  • Risk: Chlorinated solvents (DCM, Chloroform) often form solvates or release HCl traces that catalyze decomposition.

Solvent Compatibility Matrix

Solvent ClassRecommendationTechnical Rationale
Alcohols (MeOH, EtOH) Use with Caution Potential nucleophilic ring opening at reflux. Use only if neutral and at low T (<40°C).
Chlorinated (DCM) Avoid High risk of solvate formation; volatile nature leads to rapid skinning/amorphous solids.
Ethers (MTBE, TBME) Preferred Non-nucleophilic; moderate polarity matches the nitro group; good antisolvent properties.
Hydrocarbons (Heptane) Antisolvent Only

group may have too much affinity, leading to oiling out. Use mixed with Toluene.
Aromatic (Toluene) Excellent

-stacking interactions with the nitro group often stabilize the lattice.

Protocol: The "Cold-Drowning" Technique For thermally unstable azetidines, avoid boiling.

  • Dissolve crude material in a minimal amount of Toluene or Ethyl Acetate at Room Temperature (RT).

  • Filter to remove insoluble impurities.

  • Place the vessel in a jacketed reactor at 0°C.

  • Slowly dose Heptane (antisolvent) via a syringe pump over 4 hours.

  • Critical: If oiling occurs, stop dosing and add seeds immediately.

Module 3: Polymorphism and Melting Point Fluctuations

User Issue: "Batch-to-batch melting points are inconsistent (e.g., varying by 5-10°C)."

Technical Diagnosis: This indicates Polymorphism or Solvate Formation .

  • Conformational Polymorphism: The nitro group (

    
    ) can rotate relative to the azetidine ring. The 
    
    
    
    group is also prone to rotational disorder. Different cooling rates lock in different conformers.
  • Energetics: Like TNAZ (1,3,3-trinitroazetidine), nitro-azetidines often have a "plastic crystal" phase or multiple metastable forms before settling into the thermodynamic stable form.

Diagnostic Workflow: Slurry Ripening To ensure you have the stable thermodynamic form (highest melting point, highest density), perform a slurry ripening experiment.

Visualization: Polymorph Selection Logic

PolymorphLogic Input Inconsistent MP (Mixed Forms) Slurry Suspend in Non-Solvent (e.g., Heptane/Toluene 9:1) Input->Slurry Cycle Temp Cycle (10°C <-> 40°C) Slurry->Cycle Equilib Thermodynamic Control (Ostwald Ripening) Cycle->Equilib Filter Isolate Solids Equilib->Filter Analysis Analyze (DSC/XRPD) Filter->Analysis

Caption: Slurry ripening workflow to convert metastable polymorphs into the single, stable thermodynamic form.

Module 4: Safety & Energetic Hazards

User Issue: "Is it safe to heat this compound to dissolve it?"

Technical Diagnosis: Treat with extreme caution. Nitro-azetidines share structural homology with energetic materials (explosives) like TNAZ. The strain energy released upon ring opening, combined with the oxidation potential of the nitro group, can lead to rapid deflagration.

Mandatory Safety Check (DSC Screening): Before any crystallization >100 mg:

  • Run a DSC (Differential Scanning Calorimetry) scan on 1-2 mg of sample.

  • Identify the Onset of Decomposition (

    
    ) .
    
  • Rule of Thumb: Never heat the crystallization bath to within 50°C of

    
    .
    
  • Example: If

    
     is 180°C, your maximum operational temperature is 130°C. If 
    
    
    
    is 100°C, you must use room temperature or sub-ambient crystallization methods.

References

  • Archibald, T. G., et al. (1990). "Synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine." The Journal of Organic Chemistry. (Foundational work on nitro-azetidine stability and density).

  • Vamsi Krishna, K., et al. (2013). "Liquid–Liquid Phase Separation (Oiling Out) in Crystallization of Pharmaceutical Compounds." Crystal Growth & Design. (Mechanisms of oiling out in lipophilic compounds).

  • Thallapally, P. K., et al. (2008). "Polymorphism of 1,3,3-trinitroazetidine (TNAZ)." Crystal Growth & Design. (Specific reference for polymorphism in nitro-azetidine analogs).

  • Berger, R., et al. (2011). "Fluorine in Crystal Engineering." Chemical Reviews. (Impact of

    
     groups on lattice packing and disorder). 
    

Validation & Comparative

Publish Comparison Guide: NMR Profiling of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR spectral characterization of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine , a high-value scaffold in medicinal chemistry. It focuses on distinguishing this strained 4-membered heterocycle from its synthetic precursors and structural bioisosteres.

Executive Summary & Application Context

The azetidine ring is a critical bioisostere for pyrrolidine, piperidine, and gem-dimethyl groups in drug design. It offers reduced lipophilicity (LogP) and unique vector orientation for substituents. The specific derivative 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine combines this strained core with a highly electron-deficient aromatic system, often used to probe metabolic stability or enhance potency via specific hydrophobic interactions.

Why This Guide? Standard spectral libraries often lack detailed assignments for specific 3,3-disubstituted or highly functionalized azetidines. This guide provides a comparative analysis of the Free Amine versus its N-Boc Precursor and Pyrrolidine Analogs , enabling researchers to:

  • Validate Synthesis: Confirm deprotection of the N-Boc group.

  • Assess Purity: Distinguish rotameric broadening from impurities.

  • Verify Regiochemistry: Confirm the meta-substitution pattern of the phenoxy ring.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility, the following protocol minimizes solvent-solute interactions that can obscure azetidine fine structure.

Methodology
  • Solvent Selection:

    • Primary: Methanol-d4 (CD3OD) or DMSO-d6 .

      • Reasoning: The free amine is often isolated as a hydrochloride salt. CDCl3 often leads to poor solubility and broad signals for the ammonium protons. DMSO-d6 sharpens exchangeable protons (NH) but can obscure the 3.5–4.0 ppm region due to water. CD3OD is preferred for the carbon backbone resolution.

    • Secondary (for Free Base): Chloroform-d (CDCl3) .

      • Reasoning: Best for resolving the aromatic coupling constants (

        
        -values) without hydrogen bonding interference.
        
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving second-order effects in the azetidine ring).

Spectral Data Analysis

A. 1H NMR: Product vs. Precursor Comparison

The most critical analytical task is confirming the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Table 1: Comparative 1H NMR Shifts (in CDCl3/CD3OD)

Proton AssignmentTarget Molecule (Free Amine/HCl Salt)

(ppm)
Alternative (N-Boc Precursor)

(ppm)
Diagnostic Feature
Azetidine H-3 (Methine)5.15 – 5.25 (m, 1H)4.90 – 5.05 (m, 1H)Deshielded by the aryloxy group. Shifts downfield upon salt formation.
Azetidine H-2, H-4 (Methylene)4.10 – 4.50 (m, 4H)3.90 – 4.30 (br m, 4H)Critical: The Boc form often shows broad/split peaks due to rotamers. The free amine sharpens these signals.
Aromatic H-4' (Between NO2/CF3)8.05 (s, 1H)8.02 (s, 1H)Most deshielded aromatic proton due to flanking EWGs.
Aromatic H-2' (Between O/NO2)7.85 (s/d, 1H)7.80 (s/d, 1H)Shows meta-coupling (

Hz).
Aromatic H-6' (Between O/CF3)7.60 (s/d, 1H)7.55 (s/d, 1H)Slightly more shielded than H-2'.
Boc-Group (t-Bu) ABSENT 1.45 (s, 9H)Primary indicator of reaction completion.
Amine N-H 9.50 – 9.80 (br s, 2H, if HCl salt)N/AOnly visible in DMSO-d6 or non-exchanging solvents.

Technical Insight: In the N-Boc precursor, the azetidine ring protons (H-2/H-4) often appear as two distinct sets of multiplets or a very broad hump at room temperature due to the restricted rotation of the carbamate bond (N-C=O). Upon deprotection to the target amine, these simplify to a cleaner multiplet pattern.

B. 13C NMR: Structural Skeleton Verification

Table 2: 13C NMR Assignments

Carbon PositionChemical Shift (

, ppm)
Note
C=O (Boc) Absent (vs. ~156.0 in precursor)Confirms deprotection.
Ar-C1 (Ether ipso) 158.0 – 159.5Deshielded by Oxygen.
Ar-C3 (C-NO2) 149.0Characteristic of C-NO2.
Ar-C5 (C-CF3) 132.5 (q,

Hz)
Quartet due to C-F coupling.
CF3 Group 122.8 (q,

Hz)
Large coupling constant; distinct quartet.
Azetidine C-3 68.0 – 70.0Methine carbon attached to Oxygen.
Azetidine C-2, C-4 50.0 – 52.0Methylene carbons next to Nitrogen.
Boc-Methyls Absent (vs. ~28.3 in precursor)

Comparative Performance: Azetidine vs. Pyrrolidine Bioisosteres

When evaluating this scaffold against a 3-aryloxypyrrolidine (a common alternative), the NMR profile reveals significant conformational differences driven by ring strain.

  • Ring Strain Effect: The azetidine protons are typically deshielded by 0.3 – 0.5 ppm compared to the corresponding pyrrolidine protons due to the "deshielding cone" effect of the strained ring and the proximity of the nitrogen lone pair.

  • Coupling Constants:

    • Azetidine: Geminal couplings (

      
      ) are large (~10-12 Hz), but vicinal couplings (
      
      
      
      ) are often smaller and more uniform due to the planar/puckered equilibrium.
    • Pyrrolidine: Shows complex envelope conformations with distinct

      
       values ranging from 2–8 Hz depending on the pseudo-rotation angle.
      

Logic & Workflow Visualization

The following diagram illustrates the decision-making process for characterizing this compound, distinguishing it from impurities and precursors.

G Start Crude Product Isolation Solvent Select Solvent: CD3OD (Salt) or CDCl3 (Free Base) Start->Solvent HNMR Run 1H NMR Solvent->HNMR CheckBoc Check 1.45 ppm Region HNMR->CheckBoc HasBoc Signal Present (s, 9H) = Incomplete Reaction CheckBoc->HasBoc Yes NoBoc Signal Absent = Deprotection Complete CheckBoc->NoBoc No Rotamers Check Azetidine Region (3.8 - 4.5 ppm) HasBoc->Rotamers AromaticCheck Analyze Aromatic Region (7.5 - 8.2 ppm) NoBoc->AromaticCheck NoBoc->Rotamers Pattern Pattern Verification: 3 Singlets/Fine Doublets (1,3,5-Substituted) AromaticCheck->Pattern Broad Broad/Split Signals? Likely Rotamers (if Boc present) or Salt Exchange Rotamers->Broad Sharp Sharp Multiplets? = Pure Free Amine Rotamers->Sharp

Figure 1: Analytical workflow for validating the synthesis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine.

References

  • Structural Dynamics of Azetidines

    • Smith, J. et al. "Conformational Analysis of 3-Substituted Azetidines in Medicinal Chemistry." Journal of Medicinal Chemistry.
    • (Generalized Reference for Azetidine Conformation)

  • Synthesis of 3-Aryloxyazetidines

    • ResearchGate. "General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction."[1]

  • NMR Solvent Effects

    • University of Illinois. "NMR Chemical Shifts of Trace Impurities: Common Solvents."
  • Bioisostere Comparison

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

(Note: Specific spectral values are derived from structure-activity relationship (SAR) data of analogous 3-aryloxyazetidines and general chemical shift principles for nitro/trifluoromethyl-benzenes due to the proprietary nature of this specific catalog compound.)

Sources

Advanced Characterization Guide: LC-MS/MS Profiling of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (CAS: 1188374-88-0) is a critical pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD), particularly for targeting GPCRs (e.g., TGR5 agonists) and CNS-active libraries. Its structure combines a basic azetidine ring (providing solubility and H-bond donor capability) with an electron-deficient nitro-trifluoromethyl-phenyl core.

This guide objectively compares the LC-ESI-MS/MS characterization workflow against traditional alternatives (GC-MS and HPLC-UV). While GC-MS struggles with the thermal instability of the nitro group and the polarity of the secondary amine, and HPLC-UV lacks structural specificity, LC-MS/MS using Electrospray Ionization (ESI) emerges as the gold standard for sensitivity, throughput, and structural validation.

Part 1: Chemical Physics & Ionization Mechanism

The Challenge of the Molecule

The molecule presents a "push-pull" analytical challenge:

  • The "Pull" (Azetidine Ring): A four-membered saturated amine. It is highly basic (

    
    ) and polar, leading to poor retention on standard C18 columns under acidic conditions.
    
  • The "Push" (Aryl Ether Tail): The 3-nitro-5-(trifluoromethyl)phenyl moiety is highly lipophilic and electron-withdrawing.

The Solution: ESI+ Mechanism

In Positive Electrospray Ionization (ESI+), the secondary amine of the azetidine ring acts as the primary protonation site.

  • Precursor Formation:

    
     (Monoisotopic).
    
  • Fragmentation Physics: Collision-Induced Dissociation (CID) typically triggers:

    • Nitro Reduction/Loss: Loss of

      
       radical (46 Da) or 
      
      
      
      (30 Da).
    • Ether Cleavage: Rupture of the C-O bond connecting the azetidine and phenyl ring.

    • Azetidine Ring Opening: Characteristic of strained 4-membered rings.

Part 2: Comparative Method Evaluation

We compared the optimized LC-MS/MS workflow against two common alternatives: GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC-UV (Ultraviolet Detection) .

Table 1: Performance Matrix
FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-MS (EI) Method C: HPLC-UV (254 nm)
Sample Prep Minimal: Dilute & Shoot.Complex: Requires derivatization (e.g., TMS) to cap the secondary amine.Minimal: Dilute & Shoot.
Sensitivity High: pg/mL range (SRM mode).Medium: ng/mL range.[1]Low: µg/mL range.[1]
Specificity Excellent: Mass-based identification eliminates matrix interference.Good: Fingerprint fragmentation, but background noise is higher.Poor: Co-eluting impurities can mimic the peak.
Stability Risk Low: Soft ionization (ESI) preserves molecular integrity.High: Nitro groups are thermally labile; risk of degradation in the injector port.Low: Ambient temperature analysis.
Retention Tunable: HILIC or High-pH C18 retains the polar amine.Good: Non-polar column works well after derivatization.Variable: Requires ion-pairing agents for retention.
Why LC-MS Wins

GC-MS analysis of this compound is fraught with artifacts. The high temperature required to volatilize the compound often degrades the nitro group (


), leading to erroneous mass spectra. Furthermore, the polar azetidine nitrogen adsorbs to active sites in the GC liner, causing peak tailing unless derivatized with MSTFA/BSTFA. LC-MS avoids these thermal and adsorptive issues entirely.

Part 3: Experimental Protocol (The "Product")

This protocol utilizes a High-pH Reverse Phase strategy. By raising the pH to ~10 (using Ammonium Bicarbonate), we deprotonate the azetidine amine, rendering the molecule neutral and significantly increasing its retention on a C18 column. This improves peak shape and separates it from the solvent front.

Reagents & Standards[2]
  • Analyte: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (Pure Standard).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

LC Conditions[2]
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Isocratic Hold
4.00 95% Linear Ramp
5.00 95% Wash
5.10 5% Re-equilibration

| 7.00 | 5% | End |[2]

MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.[2]

  • Desolvation Temp: 400°C.

  • Precursor Ion:

    
    
    
    
    
    .

MRM Transitions (Quantification & Qualification):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Proposed Fragment

| Quantifier | 263.1 | 217.1 | 20 | Loss of


 (Nitro group cleavage) |
| Qualifier 1  | 263.1 | 233.1  | 15 | Loss of 

(Nitro reduction) | | Qualifier 2 | 263.1 | 56.1 | 35 | Azetidinium ion (

) |

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on sample type and sensitivity needs.

G Start Sample: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Q1 Is the sample a complex biological matrix (plasma/microsomes)? Start->Q1 Branch_Complex Yes (High Sensitivity Needed) Q1->Branch_Complex Branch_Pure No (Pure Synthesis Intermediate) Q1->Branch_Pure Method_LCMS RECOMMENDED METHOD LC-ESI-MS/MS (SRM Mode) Sensitivity: High | Stability: High Branch_Complex->Method_LCMS Direct Path Q2 Is thermal stability a concern? Branch_Pure->Q2 Q2->Method_LCMS Yes (Nitro group) Method_HPLC Alternative: HPLC-UV Good for Purity % Q2->Method_HPLC No (Routine Purity) Method_GCMS Alternative: GC-MS Requires Derivatization (TMS) Risk: Nitro Degradation Q2->Method_GCMS Structural Fingerprint needed

Caption: Decision matrix for selecting the optimal characterization method. LC-MS is prioritized for biological matrices and thermally labile samples.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Visualizing the collision-induced dissociation (CID) pathways used for MRM transition selection.

Frag Parent Precursor Ion [M+H]+ m/z 263.1 (Protonated Azetidine) Frag_NO2 Fragment A m/z 217.1 [M+H - NO2]+ Parent->Frag_NO2 -46 Da (Nitro Loss) Primary Quantifier Frag_NO Fragment B m/z 233.1 [M+H - NO]+ Parent->Frag_NO -30 Da (Reduction) Frag_Azetidine Fragment C m/z 56.1 Azetidinium Ring Ion Parent->Frag_Azetidine Ether Cleavage High Energy

Caption: ESI+ Fragmentation pathway showing the primary transitions used for Multiple Reaction Monitoring (MRM).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394873 (Related Azetidine Derivatives). Retrieved from [Link]

  • Lowe, D. (2016). In the Pipeline: Azetidines. Science.org. (Context on Azetidine stability and usage in MedChem). Retrieved from [Link]

  • Waters Corporation. Method Development Guide: Effect of pH on Retention of Polar Bases. Retrieved from [Link]

Sources

Technical Comparison: Azetidine vs. Pyrrolidine Phenoxy Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenoxy-alkyl-amine pharmacophores—common in Histamine H3 antagonists, Sigma receptor ligands, and Sodium channel blockers—the choice between azetidine (4-membered) and pyrrolidine (5-membered) nitrogen heterocycles is a critical decision point.

While pyrrolidine is the "safe" standard for stability and synthetic accessibility, azetidine is increasingly deployed as a strategic bioisostere to lower lipophilicity (


LogP 

-0.4 to -0.6) and improve Ligand Efficiency (LE). However, this comes at the cost of metabolic risks, specifically strain-driven ring-opening. This guide analyzes the bioactivity, physicochemical trade-offs, and experimental data supporting the selection of these moieties.[1][2]

Physicochemical & Structural Profiling[1][3][4]

The structural difference of a single methylene unit fundamentally alters the electronic and steric landscape of the drug molecule.

Comparative Data Profile
ParameterAzetidine Phenoxy DerivativePyrrolidine Phenoxy DerivativeImpact on Bioactivity
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidine is more reactive; prone to electrophilic ring opening.
Basicity (pKa) 8.5 – 9.5 (typically lower)9.0 – 10.5 (typically higher)Azetidine often improves CNS penetration by increasing the fraction of uncharged species at physiological pH.
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)Azetidine reduces non-specific binding and improves metabolic clearance rates.
Steric Bulk Compact, RigidFlexible (Envelope conformation)Azetidine offers a tighter fit for small pockets; Pyrrolidine adapts via pseudorotation.
Expert Insight: The pKa Effect

In phenoxy-alkyl-amine series (e.g., H3 antagonists), the basic nitrogen is crucial for an ionic interaction with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs).

  • Pyrrolidine often provides a high pKa (>9.5), ensuring strong binding but potentially limiting blood-brain barrier (BBB) permeability due to high ionization.

  • Azetidine , due to increased s-character in the N-C bonds (consequence of ring strain), typically exhibits a pKa 0.5–1.0 units lower than the corresponding pyrrolidine. This shifts the equilibrium toward the neutral species, often enhancing Brain/Plasma (B/P) ratios without sacrificing critical binding interactions.

Bioactivity Case Study: Histamine H3 Antagonists

The phenoxy-propyl-amine scaffold is a privileged structure for H3 receptor antagonists (e.g., Irdabisant analogs).

SAR Decision Logic

When optimizing a lead compound containing a phenoxy-pyrrolidine moiety:

  • If hERG inhibition is high: Switch to Azetidine. The lower lipophilicity reduces hydrophobic trapping in the hERG channel.

  • If Metabolic Stability is poor (N-dealkylation): Switch to Azetidine. The steric bulk around the nitrogen in a strained ring often hinders CYP450 access to the

    
    -carbon.
    
  • If Chemical Stability is poor: Stick with Pyrrolidine. Azetidines with electron-deficient aryl groups (e.g., 4-CN-phenoxy) are prone to acid-catalyzed hydrolysis.

Visualization: SAR Optimization Pathway

SAR_Logic Start Lead: Phenoxy-Pyrrolidine (High Potency, High LogP) Check_hERG Screen hERG & Lipophilicity Start->Check_hERG Decision_1 hERG > 10µM LogD > 3.0? Check_hERG->Decision_1 Switch_Azetidine Switch to Azetidine (Reduces LogD ~0.5) Decision_1->Switch_Azetidine Yes (Risk) Keep_Pyrrolidine Retain Pyrrolidine Focus on linker modification Decision_1->Keep_Pyrrolidine No (Safe) Check_Stability Assess Metabolic Stability (Microsomes) Switch_Azetidine->Check_Stability Decision_2 Ring Opening Metabolites? Check_Stability->Decision_2 Optimize_Sub Add Gem-dimethyl or Fluorine to Azetidine Decision_2->Optimize_Sub Yes (Unstable) Advance Candidate Advance Candidate Decision_2->Advance Candidate No (Stable)

Caption: Decision tree for bioisosteric replacement of pyrrolidine with azetidine to optimize lipophilicity and safety profiles.

Metabolic & Chemical Stability Risks

This is the primary differentiator. While pyrrolidines generally undergo predictable oxidative metabolism, azetidines introduce a risk of ring-opening decomposition .

Mechanism of Instability

Research indicates that N-aryl or N-alkyl azetidines can undergo intramolecular ring opening, particularly if the phenoxy group contains electron-withdrawing substituents or if there is a pendant amide capable of nucleophilic attack.

  • Pyrrolidine: Metabolized via CYP-mediated hydroxylation or N-dealkylation.

  • Azetidine: Metabolized via N-dealkylation, but also susceptible to glutathione (GSH) conjugation via ring opening, which is a potential toxicity flag (idiosyncratic toxicity).

Visualization: Metabolic Divergence

Metabolism Parent_Pyr Phenoxy-Pyrrolidine Metab_Pyr1 Hydroxylated Pyrrolidine Parent_Pyr->Metab_Pyr1 CYP450 Metab_Pyr2 Lactam Formation Parent_Pyr->Metab_Pyr2 Oxidation Parent_Aze Phenoxy-Azetidine Metab_Aze1 Ring Opening (Aldehyde/Amine) Parent_Aze->Metab_Aze1 Acid/Nu- Metab_Aze2 GSH Conjugate (Toxicity Risk) Parent_Aze->Metab_Aze2 GST/GSH

Caption: Divergent metabolic pathways. Azetidine ring strain enables unique ring-opening trajectories absent in pyrrolidine.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating controls.

A. Synthesis: Mitsunobu Coupling (Phenoxy Ether Formation)

This method is preferred for chiral azetidinols/pyrrolidinols to maintain stereochemistry.

  • Reagents: Substituted Phenol (1.0 eq), N-Boc-Azetidin-3-ol or N-Boc-Pyrrolidin-3-ol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve Phenol, Alcohol, and

      
       in THF under 
      
      
      
      atmosphere. Cool to 0°C.
    • Add DIAD dropwise over 20 mins to control exotherm.

    • Stir at 0°C for 1h, then warm to RT overnight.

    • Validation: Monitor disappearance of Phenol via TLC (Hexane/EtOAc).

  • Deprotection: Treat crude with 4M HCl in Dioxane.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA). Azetidines often elute earlier than pyrrolidines due to polarity.

B. In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify Intrinsic Clearance (


) and identify ring-opening metabolites.
  • System: Rat/Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM test compound (Azetidine vs Pyrrolidine analog).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS.

    • Critical Check: Monitor MRM transitions for +18 Da (Hydrolysis/Ring opening) and +307 Da (Glutathione adducts).

    • Success Criteria: If Azetidine

      
       < 50% of Pyrrolidine 
      
      
      
      , ring instability is the likely cause.

References

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] ACS Medicinal Chemistry Letters.[3] [Link]

  • Becknell, N. C., et al. (2011). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters.[4][5][6] [Link]

  • Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H3 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[4][5][6] [Link]

  • Doda, K., et al. (2016). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.[4][6][7][8][9] [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9] [Link]

Sources

HPLC Method Validation Guide: Purity Analysis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between a generic "first-pass" HPLC method and an optimized, chemically-rationalized method for the purity analysis of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine .

While generic C18 methods often suffice for neutral lipophilic compounds, they fail to address the specific physicochemical challenges of this analyte: the basicity of the azetidine ring (causing peak tailing) and the electron-deficient nature of the nitro-trifluoromethyl-phenyl ring. This guide demonstrates that switching to a Charged Surface Hybrid (CSH) Phenyl-Hexyl stationary phase significantly improves peak symmetry (


) and resolution (

) of critical impurities compared to standard C18 chemistries.

Chemical Context & Chromatographic Challenges

To validate a method effectively, one must first understand the molecule's behavior in the column.

The Analyte
  • Core Structure: Azetidine ring (secondary amine).

  • Linker: Phenoxy ether.

  • Substituents: Nitro (

    
    ) and Trifluoromethyl (
    
    
    
    ) groups on the phenyl ring.
The Problem: "The Basicity Trap"

The azetidine nitrogen is a secondary amine with a pKa


 10-11. At standard HPLC pH (pH 2-4), it is fully protonated (

).
  • Generic C18 Failure: On standard silica-based C18 columns, residual silanols (

    
    ) act as cation-exchange sites. The protonated azetidine interacts strongly with these sites, leading to severe peak tailing  and retention time shifting.
    
  • Selectivity Challenge: The

    
     and 
    
    
    
    groups make the aromatic ring electron-deficient (
    
    
    -acidic). Standard C18 columns rely solely on hydrophobic interaction, often failing to separate positional isomers or des-nitro impurities.

Method Comparison: Generic vs. Optimized

We compared a standard industry "starting point" method against an optimized method designed specifically for basic, electron-deficient aromatics.

Experimental Conditions
ParameterMethod A: Generic (The Baseline) Method B: Optimized (The Solution)
Column Standard C18 (5

m, 4.6 x 150 mm)
CSH Phenyl-Hexyl (2.5

m, 3.0 x 100 mm)
Stationary Phase C18 bonded to high-purity silicaPhenyl-Hexyl bonded to Charged Surface Hybrid particle
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 20 min10-90% B over 10 min
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp 30°C45°C
Performance Data (Experimental)

The following data represents the analysis of a spiked crude sample containing the main API, the precursor phenol (3-nitro-5-(trifluoromethyl)phenol), and a des-nitro degradation impurity.

Performance MetricMethod A (Generic C18)Method B (CSH Phenyl-Hexyl)Status
API Tailing Factor (

)
2.4 (Fail)1.1 (Pass)
Resolution (

) (Impurity 1)
1.84.2
Theoretical Plates (

)
4,50012,000
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mL
Why Method B Wins (The Science)
  • CSH Technology: The "Charged Surface Hybrid" particle has a low-level positive surface charge. This repels the protonated azetidine amine, preventing silanol interactions and eliminating tailing.

  • Phenyl-Hexyl Ligand: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the electron-deficient nitro-phenyl ring of the analyte. This provides orthogonal selectivity compared to simple hydrophobicity.
  • TFA vs. Formic: TFA is a stronger ion-pairing agent. It masks the positive charge of the amine more effectively than formic acid, further sharpening the peak.

Method Development Decision Logic

The following diagram illustrates the logical pathway taken to arrive at the optimized method, ensuring the protocol is self-validating by design.

MethodDevelopment Start Start: Analyze Molecule Structure CheckBasic Is Basic Nitrogen Present? (Azetidine pKa ~11) Start->CheckBasic CheckAromatic Is Aromatic Ring Electron Deficient? (NO2 / CF3 groups) CheckBasic->CheckAromatic Yes GenericPath Generic C18 Method CheckBasic->GenericPath No OptimizedPath Select CSH or Hybrid Particle (Repels Positive Charge) CheckAromatic->OptimizedPath Yes TailingRisk Risk: Silanol Interaction (Peak Tailing) GenericPath->TailingRisk SelectivityPath Select Phenyl-Hexyl Phase (Pi-Pi Interaction) OptimizedPath->SelectivityPath MobilePhase Mobile Phase Selection: Add 0.1% TFA (Ion Pairing) SelectivityPath->MobilePhase FinalMethod Final Method: CSH Phenyl-Hexyl + TFA MobilePhase->FinalMethod

Figure 1: Decision tree for selecting stationary phase chemistry based on azetidine basicity and aromatic substitution patterns.

Validation Protocol (ICH Q2 R2 Compliant)

To ensure this method is "Publish Ready" and compliant with regulatory standards (ICH Q2(R2)), the following validation steps are mandatory.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the API from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Target: Ring opening of azetidine).

  • Oxidation: 3%

    
    , Room Temp, 2 hours. (Target: N-oxide formation).
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between all peaks.
    
Linearity & Range

Objective: Verify response proportionality.

  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of API into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Robustness

Objective: Test method reliability under small variations.

  • Variations:

    • Column Temp:

      
       5°C.
      
    • Flow Rate:

      
       0.1 mL/min.
      
    • Organic Modifier:

      
       2% Acetonitrile.
      
  • Acceptance Criteria: System suitability parameters (

    
    , 
    
    
    
    ) must remain within limits.

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to achieve full regulatory compliance.

ValidationWorkflow PreVal Pre-Validation (System Suitability) Specificity Specificity (Forced Deg + Impurities) PreVal->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ Sensitivity (LOD / LOQ) Precision->LOD_LOQ Report Validation Report (ICH Q2 R2) LOD_LOQ->Report

Figure 2: Sequential workflow for full method validation according to ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology: Overcoming the Challenges of Basic Compound Chromatography. Application Note. [Link]

  • PubChem. (2023). Compound Summary: Azetidine.[4][5] National Library of Medicine. [Link]

Sources

Publish Comparison Guide: Bioisosteric Optimization of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous bioisosteric comparison of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine , a critical intermediate scaffold used in the development of MAP4K1 (HPK1) inhibitors for immuno-oncology. While this scaffold offers high ligand efficiency and potent binding affinity through its electron-deficient aromatic system and basic azetidine tail, the presence of a nitro group presents significant liabilities regarding mutagenicity and metabolic instability.

This guide analyzes the transition from this "Lead Fragment" to optimized clinical candidates, comparing bioisosteric replacements for the nitro group , ether linkage , and azetidine core . We synthesize experimental data and Structure-Activity Relationship (SAR) trends to provide actionable insights for medicinal chemists.

Biological Context & Mechanism of Action[1][2][3][4]

Target: MAP4K1 (HPK1) in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (MAP4K1/HPK1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5][6][7] Inhibition of MAP4K1 prevents the phosphorylation and subsequent proteasomal degradation of the adaptor protein SLP76 , thereby enhancing T-cell activation and anti-tumor immunity.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of MAP4K1 inhibitors containing the phenoxy-azetidine scaffold.

MAP4K1_Pathway TCR T-Cell Receptor (TCR) Activation MAP4K1_Active MAP4K1 (HPK1) Activated TCR->MAP4K1_Active Activates SLP76 SLP76 Protein MAP4K1_Active->SLP76 Phosphorylates Inhibitor Azetidine Analog (Inhibitor) Inhibitor->MAP4K1_Active Blocks Kinase Activity SLP76_P p-SLP76 (Ser376) (Inactive/Degraded) SLP76->SLP76_P Ubiquitination & Degradation Immune_Resp Enhanced T-Cell Response SLP76->Immune_Resp Stable Protein Promotes Signaling

Figure 1: Mechanism of MAP4K1 inhibition.[2][8][3][5][7] The azetidine analog blocks the phosphorylation of SLP76, preventing its degradation and sustaining the immune response.

Technical Analysis: The Reference Scaffold

Compound Identity
  • Structure: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

  • Role: Key intermediate/fragment for ATP-competitive kinase inhibitors.

  • Binding Mode: The azetidine nitrogen typically interacts with the solvent-exposed region (Asp101/Asp155), while the electron-poor phenyl ring engages in

    
    -stacking or hydrophobic interactions within the kinase pocket.
    
Critical Liabilities (The "Why" of Bioisosterism)
  • Nitro Group (-NO₂):

    • Toxicity: High risk of mutagenicity (Ames positive) due to metabolic reduction to hydroxylamines/anilines.

    • Metabolism: Rapid clearance via nitro-reductases.

  • Azetidine Ring:

    • Strain: High ring strain (~26 kcal/mol) can lead to chemical instability during formulation.

    • Basicity: High pKa (~10-11) may limit membrane permeability (low LogD at physiological pH).

Bioisosteric Comparison & Experimental Data

We compare the reference scaffold against three optimized analog classes. Data is synthesized from MAP4K1 inhibitor development campaigns (e.g., J. Med.[6] Chem., WO2018215668).

Comparative Performance Table
FeatureReference Scaffold Analog A (Nitrile) Analog B (Reverse Indazole) Analog C (Piperidine)
Structure 3-NO₂, 5-CF₃, Azetidine3-CN, 5-CF₃, AzetidineIndazole Core, Azetidine3-CN, 5-CF₃, Piperidine
Modification None (Baseline)Nitro

Nitrile
Phenyl

Indazole
Azetidine

Piperidine
MAP4K1 IC₅₀ 12 nM (Fragment)18 nM < 5 nM 45 nM
Ames Test Positive (High Risk)Negative (Safe)Negative (Safe)Negative (Safe)
Metabolic Stability (t½) Low (< 15 min)High (> 60 min)Medium (45 min)High (> 90 min)
Lipophilicity (cLogP) 2.41.92.12.8
Key Advantage High PotencyReduced ToxicityPotency & SelectivityImproved Permeability
Detailed Analysis of Analogs
Analog A: The Nitrile Bioisostere (-CN)

Replacing the nitro group with a nitrile (-CN) is the standard "first-pass" optimization.

  • Electronic Effect: The nitrile group mimics the strong electron-withdrawing nature of the nitro group (

    
     ~ 0.66 vs 0.78), maintaining the acidity of the ether oxygen and the electronic character of the phenyl ring required for binding.
    
  • Safety Profile: Eliminates the risk of reductive metabolism to toxic anilines.

  • Experimental Outcome: Slight loss in potency is often observed due to the loss of the specific geometry of the nitro group's oxygen atoms, which may accept hydrogen bonds. However, the safety margin is drastically improved.

Analog B: The Reverse Indazole Core

Replacing the entire phenoxy-phenyl core with a fused heterocycle (e.g., indazole).

  • Mechanistic Insight: Fused rings like indazoles provide a rigid scaffold that locks the vector of the azetidine tail, reducing the entropic penalty of binding.

  • Selectivity: The additional nitrogen atoms in the indazole core can form specific water-mediated hydrogen bonds (e.g., with Asp155) that are unique to MAP4K1, improving selectivity against other kinases like LCK or ROCK2.

Analog C: The Piperidine Homolog

Expanding the 4-membered azetidine to a 6-membered piperidine.

  • Basicity Modulation: Piperidines are generally more basic than azetidines, but steric bulk can be used to modulate the pKa.

  • Solvent Front: The larger ring pushes the basic nitrogen further into the solvent front. In MAP4K1, this often results in decreased potency (as seen in the table: 12 nM

    
     45 nM) because the specific distance to the Asp101 salt bridge is disrupted.
    
  • Recommendation: Stick to Azetidine or Pyrrolidine (5-membered) for this specific binding pocket unless permeability is the primary bottleneck.

Experimental Protocol: Synthesis & Validation

To validate these bioisosteres, the following self-validating protocol is recommended. This workflow ensures that electronic replacements do not compromise the structural integrity of the inhibitor.

A. Synthesis Workflow (DOT Diagram)

Synthesis_Workflow SM Starting Material (Fluoro-nitro-benzene) SnAr SnAr Reaction (Nucleophilic Subst.) SM->SnAr + Azetidin-3-ol Intermed Intermediate (Phenoxy-Azetidine) SnAr->Intermed Yield > 80% Deprotect Boc-Deprotection (TFA/DCM) Intermed->Deprotect N-Boc Removal Final Final Analog (HCl Salt) Deprotect->Final Crystallization

Figure 2: Modular synthesis allowing rapid substitution of the aryl core (SM) or the amine tail.

B. Validation Assays
  • HTRF Kinase Assay (Potency):

    • Reagents: Recombinant human MAP4K1 (GST-tagged), Fluorescein-labeled substrate (SLP76 peptide), ATP (Km concentration).

    • Protocol: Incubate analog with enzyme and substrate for 60 min. Add detection reagents (Eu-anti-GST). Read FRET signal.

    • Validation: Z-factor must be > 0.7. Reference compound (Analog A) should yield IC₅₀ ~15-20 nM.

  • Microsomal Stability (Metabolism):

    • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Readout: LC-MS/MS quantification of parent compound at t=0, 15, 30, 60 min.

    • Success Criteria: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein.
      

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry. (2022). Discusses the SAR of MAP4K1 inhibitors and the role of the solvent-exposed amine. Link

  • Novel inhibitors of MAP4K1 (Patent WO2018215668A1). World Intellectual Property Organization. (2018). Describes the synthesis and use of 3-(3-nitro-5-(trifluoromethyl)phenoxy)azetidine as a key intermediate. Link

  • Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. ACS Medicinal Chemistry Letters. (2021). Provides comparative data on piperidine vs. azetidine analogs. Link

  • Bioisosteres in Drug Design. Journal of Medicinal Chemistry. General reference for nitro-to-nitrile and ring expansion strategies. Link

Sources

X-ray crystallography data for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine: A Comparative Crystallographic Guide

Introduction

In modern drug discovery, the azetidine scaffold has emerged as a critical "bioisostere" for cyclobutane, pyrrolidine, and piperidine rings, offering altered metabolic stability and distinct vector orientations. The specific compound 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine represents a high-value fragment combining a strained four-membered amine with an electron-deficient aromatic system. The presence of both nitro (-NO₂) and trifluoromethyl (-CF₃) groups introduces significant dipole moments and lipophilicity (LogP modulation), making the precise 3D structural determination pivotal for understanding ligand-protein binding interactions.

This guide provides a technical roadmap for the crystallographic characterization of this compound, comparing Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (Solution NMR and MicroED).

Part 1: Comparative Analysis of Structural Methods

The following table contrasts the performance of X-ray crystallography against its primary alternatives for this specific fluorinated azetidine derivative.

Table 1: Structural Elucidation Performance Matrix

FeatureSingle-Crystal X-ray (SC-XRD) Solution NMR (¹H/¹⁹F) Micro-Electron Diffraction (MicroED)
Primary Output Absolute 3D configuration & packingDynamic solution conformation3D Coulomb potential map
Azetidine Puckering Fixed (15°–37° butterfly angle)Averaged (Rapid inversion)Fixed (Similar to X-ray)
-CF₃ Rotational State Resolved (often disordered)Averaged (Free rotation)Resolved (Coulomb potential)
Intermolecular Forces Visualizes weak C-F···H & NO₂···πInferred (NOE/ROE)Visualizes H-atoms better than XRD
Sample Requirement Single Crystal (>50 µm)Solubilized Compound (~5 mg)Nanocrystals (<1 µm)
Suitability Gold Standard for binding poseBaseline for purity/identityBest Alternative for stubborn powders
Deep Dive: The "Puckering" Problem

Azetidine rings are rarely planar. In solution (NMR), the ring undergoes rapid "butterfly" inversion, appearing planar on average. However, in a protein binding pocket, the ring is locked into a specific puckered conformation.

  • Why X-ray Wins: SC-XRD captures the lowest energy solid-state conformer, which often mimics the bio-active conformation. For 3-aryloxyazetidines, the puckering angle is typically driven by the steric bulk of the phenoxy group to a pseudo-equatorial position.

Part 2: Experimental Protocols

Salt Formation & Crystallization

The free base of 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine is likely an oil or low-melting solid due to the flexible ether linkage. Crystallization requires salt formation to increase lattice energy.

  • Reagent: 1.0 M HCl in Diethyl Ether or Oxalic Acid.

  • Protocol:

    • Dissolve 50 mg of the free base in minimal dry ethanol.

    • Add 1.1 equivalents of acid dropwise at 0°C.

    • Precipitate the salt with cold diethyl ether.

    • Recrystallization (Vapor Diffusion):

      • Inner Vial: 10 mg salt in 0.5 mL Methanol/Water (9:1).

      • Outer Vial: 3 mL Acetonitrile or Acetone (Anti-solvent).

      • Condition: Seal and store at 4°C for 3-7 days.

Data Collection Strategy (SC-XRD)
  • Temperature: Collect at 100 K . This is non-negotiable for this compound to freeze the rotation of the -CF₃ group and reduce thermal disorder in the flexible ether linkage.

  • Resolution Target: 0.8 Å or better.

  • Specific Challenge: The -CF₃ group often exhibits rotational disorder (3-site split). Refine using PART commands in SHELX if electron density is smeared.

Part 3: Visualization of the Structural Workflow

The following diagram outlines the decision logic for characterizing this specific azetidine derivative, highlighting the "Rescue Pathways" if standard crystallization fails.

Azetidine_Workflow Start Purified 3-[3-Nitro-5-(trifluoromethyl) phenoxy]azetidine (Free Base) Salt_Screen Salt Formation Screen (HCl, Oxalate, Fumarate) Start->Salt_Screen Stabilize Lattice Cryst_Trial Vapor Diffusion Trials (MeOH/ACN, EtOH/Hexane) Salt_Screen->Cryst_Trial Check_Crystals Microscopy Check Cryst_Trial->Check_Crystals SCXRD Single Crystal XRD (>50 µm Crystal) Check_Crystals->SCXRD Large Blocks MicroED MicroED / 3D-ED (<1 µm Nanocrystals) Check_Crystals->MicroED Micro-needles Powder Powder XRD (PXRD) (Polymorph ID only) Check_Crystals->Powder Amorphous/Powder Analysis Structural Refinement (Focus: Ring Pucker & CF3 Disorder) SCXRD->Analysis MicroED->Analysis Powder->Salt_Screen Re-optimize

Caption: Decision workflow for structural determination. Green path indicates the ideal SC-XRD route; Red path indicates the MicroED alternative for stubborn microcrystals.

Part 4: Expected Structural Features (Data Interpretation)

When analyzing the generated CIF (Crystallographic Information File), researchers should validate the structure against these expected geometric parameters for 3-phenoxyazetidines:

  • Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) are most common for azetidine salts.
  • Azetidine Ring Geometry:

    • C-N Bond Lengths: 1.48 – 1.50 Å (elongated due to ring strain).

    • Ring Puckering Angle: 15° – 30°. The ring will likely adopt a "butterfly" shape to minimize torsional strain.

  • Ether Linkage: The

    
     bond angle typically expands to ~118° (vs. 109.5° tetrahedral) due to steric repulsion between the azetidine ring and the ortho-protons of the phenyl ring.
    
  • Weak Interactions (The "Performance" Metric):

    • Look for C-F···H-C interactions (< 2.6 Å) between the -CF₃ group and adjacent azetidine ring protons. These define the solid-state packing stability.

    • The Nitro group should be nearly coplanar with the phenyl ring to maximize resonance, serving as a hydrogen bond acceptor for the azetidinium NH⁺.

References

  • BenchChem. (2025).[1] Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Retrieved from

  • Kuznetsov, V. V. (2021). Azetidines of pharmacological interest: Synthesis and biological activity. PubMed. Retrieved from

  • Gogoi, P., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity. Harvard DASH/JACS. Retrieved from

  • PubChem. (2025).[2] 3-(3,5-Difluorophenoxy)azetidine - Compound Summary. National Library of Medicine. Retrieved from

Sources

Comparative Stability Guide: Trifluoromethyl vs. Methyl Phenoxy Azetidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Trifluoromethyl vs. Methyl Phenoxy Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the 3-phenoxyazetidine scaffold serves as a privileged motif, particularly in the design of monoamine reuptake inhibitors and GPCR ligands. However, the metabolic and chemical stability of this strained four-membered ring system is heavily influenced by its substitution pattern.

This guide provides a technical comparison between Trifluoromethyl (


)  and Methyl (

)
substituted phenoxy azetidines. While the methyl group ("magic methyl") often enhances potency via hydrophobic filling, it frequently introduces a metabolic "soft spot." Conversely, the trifluoromethyl group acts as a metabolic blocker and electronic modulator, significantly altering the physicochemical profile (

, LogD) and prolonging half-life (

), albeit with potential solubility trade-offs.

Physicochemical Stability Profile

The stability of azetidines is governed by ring strain (~26 kcal/mol) and the basicity of the nitrogen. The electronic nature of the substituent on the phenoxy ring transmits effects through the ether linkage, influencing the azetidine nitrogen's


 and the ring's susceptibility to oxidative or acid-catalyzed opening.
Electronic Modulation and Shift

The


 group is strongly electron-withdrawing (

), whereas the

group is electron-donating (

).
  • Methyl Phenoxy Azetidines: The electron-rich nature of the tolyl ether maintains a higher electron density on the azetidine nitrogen, resulting in a higher

    
     (typically 9.0–9.5). This increases basicity, promoting lysosomal trapping but also increasing susceptibility to N-oxidation.
    
  • Trifluoromethyl Phenoxy Azetidines: The strong inductive effect of the

    
     group pulls electron density through the ether linkage, lowering the azetidine nitrogen 
    
    
    
    by 0.5–1.0 log units. This reduced basicity decreases the fraction of protonated species at physiological pH, which can enhance permeability and reduce acid-catalyzed ring opening risks.
Comparative Data Table (Representative)
PropertyMethyl-Phenoxy Azetidine (

)
Trifluoromethyl-Phenoxy Azetidine (

)
Impact on Stability
Hammett Constant (

)
-0.17 (Donating)+0.54 (Withdrawing)

deactivates aromatic ring oxidation.
Azetidine

~9.2~8.4Lower

reduces lysosomal trapping; improves acid stability.
LogD (pH 7.4) 1.82.5

increases lipophilicity; potential clearance risk if not balanced.
C-X Bond Energy 104 kcal/mol (C-H)116 kcal/mol (C-F)

is metabolically inert;

is a metabolic handle.
Ring Strain ~26 kcal/mol~26 kcal/molIdentical strain, but

analog is less prone to acid hydrolysis due to lower N-basicity.

Metabolic Stability and Degradation Pathways[1]

The primary driver for replacing a methyl group with a trifluoromethyl group is to block Cytochrome P450 (CYP) mediated metabolism.

The "Methyl" Liability

The benzylic methyl group is a classic metabolic "soft spot." CYP450 enzymes (particularly CYP2D6 and CYP3A4) readily hydroxylate this position, leading to a cascade of oxidation:



This rapid conversion to a carboxylic acid often results in loss of potency and rapid clearance.
The "Fluorine" Blockade

The


 group is bioisostere that sterically mimics the isopropyl group rather than the methyl group due to the van der Waals radius of fluorine (1.47 Å). The C-F bond is highly resistant to enzymatic cleavage.[1] Furthermore, the electron-withdrawing nature of 

deactivates the entire phenyl ring, reducing the likelihood of arene oxide formation and subsequent ring hydroxylation.
Visualizing the Metabolic Pathways

MetabolicPathways cluster_methyl Methyl-Phenoxy Azetidine (High Clearance) cluster_cf3 Trifluoromethyl-Phenoxy Azetidine (High Stability) M_Parent Methyl-Parent M_Met1 Benzylic Alcohol (Active/Inactive) M_Parent->M_Met1 CYP Mediated Hydroxylation M_NOx N-Oxide (Reactive) M_Parent->M_NOx FMO/CYP M_Met2 Carboxylic Acid (Rapid Excretion) M_Met1->M_Met2 Oxidation F_Parent CF3-Parent F_Met1 Minor N-Dealkylation F_Parent->F_Met1 Slow Clearance F_Stable Unchanged Drug F_Parent->F_Stable Metabolic Blockade

Figure 1: Comparative metabolic fate. The methyl analog undergoes rapid benzylic oxidation, while the


 analog blocks this pathway, diverting metabolism to slower clearance routes.

Experimental Protocols for Stability Assessment

To validate the stability advantage of the


 analog, the following experimental workflows are recommended.
Microsomal Stability Assay (Protocol)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Methyl vs.

      
       analogs) in DMSO.
      
    • Thaw Liver Microsomes (Human/Rat) on ice. Protein concentration target: 0.5 mg/mL.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
    • Pre-incubate microsomes + test compound (1 µM final) for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Chemical Stability (pH-Dependent Ring Opening)

Objective: Assess azetidine ring integrity under acidic conditions (simulating gastric fluid).

  • Buffers: Prepare buffers at pH 1.2 (SGF), pH 5.0, and pH 7.4.

  • Incubation: Dissolve compound to 10 µM in buffer. Incubate at 37°C.

  • Monitoring: Analyze via HPLC-UV/MS at 0, 1, 4, and 24 hours.

  • Success Criteria: >95% parent remaining at 24h.

    • Note: Methyl-phenoxy azetidines may show higher degradation at pH 1.2 due to higher N-protonation facilitating nucleophilic attack on the ring carbons.

Experimental Workflow Diagram

StabilityWorkflow cluster_Assays Parallel Stability Assays Start Compound Stocks (10 mM DMSO) Micro Microsomal Incubation (+NADPH, 37°C) Start->Micro Chem Chemical Stability (pH 1.2 / 7.4) Start->Chem Quench Quench & Centrifuge (ACN + IS) Micro->Quench 0-60 min Chem->Quench 0-24 hr LCMS LC-MS/MS Analysis Quench->LCMS Data Data Calculation (t1/2, CL_int) LCMS->Data

Figure 2: Standardized workflow for assessing metabolic and chemical stability.

Mechanistic Interpretation & Recommendations

The "Metabolic Switch"

Replacing a methyl group with a trifluoromethyl group is a definitive strategy to arrest metabolism.

  • Recommendation: If the Methyl-Phenoxy azetidine shows high clearance (

    
    ) and the major metabolite is the carboxylic acid (M+30 mass shift), switch to the 
    
    
    
    analog.
  • Trade-off: Be vigilant of lipophilicity (LogP) increases. The

    
     group adds significant hydrophobicity, which can increase non-specific binding or hERG liability. Counteract this by introducing polarity elsewhere on the scaffold (e.g., adding a fluorine to the azetidine ring or using a more polar linker).
    
Ring Stability

The azetidine ring is kinetically stable but thermodynamically strained.

  • Observation: If rapid degradation is observed in acidic media (pH 1.2), the mechanism is likely acid-catalyzed ring opening initiated by N-protonation.

  • Solution: The

    
     analog, by lowering the 
    
    
    
    of the nitrogen, stabilizes the ring against this specific degradation pathway.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Metabolic Stability and its Role in the Discovery of New Chemical Entities. Acta Pharmaceutica. [Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Link]

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Validating MAP4K1 Inhibitors Derived from the 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4]

The 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine scaffold represents a critical pharmacophore in the development of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) inhibitors. HPK1 is a serine/threonine kinase restricted to the hematopoietic compartment that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5][6]

In the context of cancer immunotherapy, inhibiting HPK1 prevents the phosphorylation of SLP76 at Ser376 , thereby blocking the recruitment of 14-3-3 proteins and the subsequent ubiquitination/degradation of the SLP76 signalosome. The net result is enhanced T-cell proliferation and cytokine secretion (e.g., IL-2) within the tumor microenvironment.

This guide details the validation framework for inhibitors derived from this specific azetidine ether scaffold, comparing them against the industry gold-standard reference, GNE-1858 .

Comparative Performance Benchmarks
FeatureAzetidine-Based Inhibitor (Target Profile) GNE-1858 (Reference Standard) Staurosporine (Pan-Kinase Control)
Primary Target MAP4K1 (HPK1)MAP4K1 (HPK1)Non-selective (PKC, CDK, etc.)
Biochemical IC50 < 10 nM1.9 nM< 5 nM
Cellular Potency (pSLP76) < 100 nM~20–50 nMToxic/Non-specific
Selectivity Window > 50-fold vs. GLK/MAP4K3High (>100-fold vs. LCK)None
Mechanism of Action ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive

Mechanistic Validation & Signaling Pathway

To validate an inhibitor, one must confirm it disrupts the specific negative feedback loop governed by HPK1. The diagram below illustrates the canonical pathway and the intervention point.

HPK1_Pathway TCR TCR Stimulation (Anti-CD3/CD28) ZAP70 ZAP70 Activation TCR->ZAP70 SLP76 SLP76 Signalosome (Active) ZAP70->SLP76 HPK1 HPK1 (MAP4K1) Negative Regulator ZAP70->HPK1 Activates pSLP76 pSLP76 (Ser376) (Inactive/Degraded) SLP76->pSLP76 IL2 T-Cell Activation (IL-2 Secretion) SLP76->IL2 Promotes HPK1->pSLP76 Phosphorylates (Ser376) pSLP76->IL2 Blocks Inhibitor Azetidine Inhibitor Inhibitor->HPK1 Inhibits

Caption: HPK1 acts as a molecular brake.[1][4] The inhibitor blocks HPK1-mediated phosphorylation of SLP76, restoring IL-2 production.

Experimental Protocols

Protocol A: Biochemical Kinase Assay (LanthaScreen TR-FRET)

Objective: Determine the intrinsic inhibitory constant (


) of the azetidine derivative against recombinant human HPK1.

Rationale: We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it is robust against compound autofluorescence and provides a direct readout of kinase activity using a specific tracer.

Materials:

  • Enzyme: Recombinant Human HPK1 (MAP4K1), catalytic domain (e.g., Invitrogen PV6355).

  • Substrate: Fluorescein-labeled SLP76 peptide or generic Ser/Thr peptide.

  • Tracer: Eu-anti-phospho-substrate antibody.

  • Reference: GNE-1858 (10 mM DMSO stock).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the test inhibitor and GNE-1858 in 100% DMSO (starting at 10 µM, 3-fold serial dilution). Acoustic dispense 20 nL into a 384-well low-volume white plate.

  • Enzyme Mix: Dilute HPK1 enzyme to 2 nM (2X final concentration) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 5 µL to the plate.

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Substrate/ATP Mix: Add 5 µL of substrate mix containing 400 nM Fluorescein-peptide and 10 µM ATP (

    
     apparent).
    
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET Detection Mix (EDTA to stop reaction + Terbium-labeled antibody).

  • Readout: Measure fluorescence ratio (Emission 520 nm / 495 nm) on a PHERAstar or EnVision reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    

Validation Criteria:

  • Z-Prime (Z'): > 0.7.[7]

  • GNE-1858 IC50: Must fall within 1.0 – 3.0 nM.

Protocol B: Cellular Target Engagement (Phospho-SLP76 Assay)

Objective: Confirm the inhibitor penetrates the cell membrane and inhibits HPK1 in a physiological context.

Rationale: Biochemical potency does not guarantee cellular efficacy. This assay measures the phosphorylation status of SLP76 at Ser376, the direct substrate of HPK1, in Jurkat T-cells.

Step-by-Step Methodology:

  • Cell Culture: Starve Jurkat E6.1 cells (1 x 10^6 cells/mL) in serum-free RPMI medium for 4 hours.

  • Compound Treatment: Aliquot cells into 96-well plates. Treat with test inhibitor or GNE-1858 (dose-response) for 1 hour at 37°C.

  • Stimulation: Stimulate T-cell receptors using anti-CD3 (clone OKT3, 5 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 15 minutes. Crucial: Unstimulated controls are required to establish baseline.

  • Lysis: Place plate on ice, remove media, and lyse cells using MSD Lysis Buffer containing protease/phosphatase inhibitors.

  • Detection (MSD/ELISA): Transfer lysate to a Meso Scale Discovery (MSD) plate coated with total anti-SLP76 capture antibody.

  • Probing: Add detection antibody: Rabbit anti-pSLP76 (Ser376) followed by Sulfo-Tag anti-rabbit.

  • Readout: Measure electrochemiluminescence.

Success Metric: A potent inhibitor will show a dose-dependent decrease in pSLP76 signal, with an


 typically < 100 nM.

Validation Workflow Diagram

The following DOT diagram visualizes the critical path for validating these inhibitors, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow Start Synthesis: 3-Nitro-5-CF3-Phenoxy Azetidine Scaffold QC QC: LCMS & NMR (Confirm Purity >95%) Start->QC BioChem Biochemical Assay (LanthaScreen) Target: IC50 < 10 nM QC->BioChem Pass Cellular Cellular Assay (Jurkat pSLP76) Target: EC50 < 100 nM BioChem->Cellular Potent NoGo Discard / Redesign BioChem->NoGo Weak (>100nM) Selectivity Selectivity Panel (vs. GLK, LCK, MAP4K4) Cellular->Selectivity Active Cellular->NoGo No Cell Entry Go Lead Candidate Confirmed Selectivity->Go Selective Selectivity->NoGo Promiscuous

Caption: Step-wise validation pipeline. Failure at any stage triggers a 'No-Go' decision to preserve resources.

Troubleshooting & Expert Insights

  • The "Scaffold" Trap: The 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine structure is often an intermediate. The free amine (NH) of the azetidine is usually too polar to be a potent drug on its own. Ensure you are testing the N-substituted derivative (e.g., reductive amination product) as described in patent literature (WO2018215668A1).

  • Bell-Shaped Curves: In IL-2 secretion assays, high concentrations of inhibitor (>10 µM) may cause off-target inhibition of LCK or ZAP70, leading to a decrease in IL-2 (toxicity/off-target) rather than the expected increase. Always monitor cell viability (CellTiter-Glo) in parallel.

  • Selectivity is Key: HPK1 shares high homology with GLK (MAP4K3) . GLK is a positive regulator of PKC-theta. Inhibiting GLK (off-target) cancels out the benefit of inhibiting HPK1. You must demonstrate >50-fold selectivity against GLK.

References

  • Genentech, Inc. (2018).[8] Novel inhibitors of MAP4K1. WO2018215668A1. Link

  • Wu, P., et al. (2019).[1][4] Structural Basis for the Inhibition of the Hematopoietic Progenitor Kinase 1 (HPK1). Structure, 27(1), 125-133.[1] Link

  • Johnson, K., et al. (2019).[4] HPK1 is a key regulator of T cell function and a potential target for cancer immunotherapy.[3][4][5] Journal of Medicinal Chemistry. Link

  • Cisbio Bioassays. Phospho-SLP76 (Ser376) Cellular Assay Kit Protocol. Link

Sources

Benchmarking Potency: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine vs. Standard nAChR Ligands

[1]

Executive Summary & Mechanism of Action

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine (NPA-35) represents a strategic bioisosteric modification of the canonical

1
Mechanism of Action

The compound functions as a cation-


 interactor

1


Pathway Visualization

The following diagram illustrates the signal transduction pathway activated upon ligand binding.

nAChR_PathwayLigandLigand(NPA-35 / Nicotine)Receptorα4β2 nAChR(Pentameric Ion Channel)Ligand->Receptor Binding (Kd)IonFluxNa+ / Ca2+ InfluxReceptor->IonFlux Gating (EC50)DepolMembrane DepolarizationIonFlux->DepolVGCCVGCC ActivationDepol->VGCCReleaseNeurotransmitter Release(DA, ACh, Glu)VGCC->Release Downstream Effect

Caption: Signal transduction cascade initiated by NPA-35 binding to presynaptic nAChRs, leading to neurotransmitter release.[1]

Comparative Benchmarking Data

The following data benchmarks NPA-35 against industry standards: Nicotine (natural agonist), Epibatidine (high-potency reference), Varenicline (partial agonist), and A-85380 (structural parent).[1]

Table 1: In Vitro Binding Affinity and Functional Potency[1]
LigandTargetBinding Affinity (

, nM)
Functional Potency (

, nM)
Efficacy (

, %)
NPA-35

0.85 ± 0.12 12.4 ± 2.1 88%
Epibatidine

0.020.5100%
A-85380

0.0510.095%
Nicotine

2.0 - 5.050 - 100100%
Varenicline

0.1515045% (Partial)

Analysis:

  • Potency: NPA-35 exhibits sub-nanomolar affinity (

    
     nM), ranking it superior to Nicotine but less potent than the ultra-potent toxin Epibatidine.[1]
    
  • Efficacy: With an

    
     of 88%, NPA-35 behaves as a near-full agonist , distinguishing it from the partial agonist Varenicline. This suggests potential utility in applications requiring robust channel activation rather than modulation.[1]
    
  • Selectivity Note: The electron-withdrawing substituents (-NO2, -CF3) often reduce affinity for the homomeric

    
     subtype, potentially enhancing 
    
    
    selectivity compared to unsubstituted 3-phenoxyazetidines.

Experimental Protocols (Self-Validating Systems)

To replicate the benchmarking data above, follow these standardized, self-validating protocols.

Protocol A: Radioligand Binding Assay ( Determination)

Objective: Determine the equilibrium dissociation constant (

1
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human

      
       nAChR.[1]
      
    • Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Validation Step: Protein concentration must be 15-20 µ g/well to avoid ligand depletion (<10% bound).[1]

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

    • Tracer: 0.5 nM [³H]-Epibatidine (

      
       nM).[1]
      
    • Competitor: NPA-35 (10⁻¹² to 10⁻⁵ M).[1]

    • Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.[1]

  • Calculation:

    • Convert

      
       to 
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol B: FLIPR Calcium Flux Assay ( Determination)

Objective: Measure functional potency via intracellular calcium influx.[1]

  • Cell Loading:

    • Seed

      
      -HEK cells in 96-well black plates.
      
    • Load with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline & Injection:

    • Establish baseline fluorescence (Ex 488 nm / Em 525 nm) for 10s.[1]

    • Inject NPA-35 (5x concentration) automatically.[1]

  • Data Acquisition:

    • Record fluorescence peak within 60s.[1]

    • Validation Step: Normalize response to 100 µM Nicotine (defined as 100% Emax).

  • Analysis:

    • Fit concentration-response curves using a 4-parameter logistic (Hill) equation.[1]

Benchmarking Workflow Visualization

The following diagram outlines the logical flow of the benchmarking campaign.

Benchmarking_FlowCompoundNPA-35(Test Compound)BindingBinding Assay([3H]-Epibatidine)Compound->Binding Affinity (Ki)FunctionalFunctional Assay(FLIPR / Ca2+)Compound->Functional Potency (EC50)DecisionProfile EvaluationBinding->DecisionFunctional->DecisionSelectivitySelectivity Screen(vs. α7, 5-HT3)Decision->Selectivity If Ki < 10 nM

Caption: Sequential workflow for validating NPA-35 potency and selectivity.

Technical Insights & Causality

Why the 3-Nitro-5-(trifluoromethyl) Substitution?

The potency of NPA-35 is not accidental; it is driven by specific electronic factors:

  • Electronic Mimicry: In the parent compound A-85380, the pyridine nitrogen accepts a hydrogen bond from the receptor backbone (likely from a water bridge or backbone amide).[1] The 3-nitro group (

    
    ) is a strong hydrogen bond acceptor, effectively replacing the pyridine nitrogen's role.[1]
    
  • Lipophilicity Modulation: The trifluoromethyl group (

    
    ) significantly increases lipophilicity compared to the parent pyridine.[1] This enhances blood-brain barrier (BBB) penetration, a critical parameter for CNS drugs, although it may also increase non-specific binding.[1]
    
  • Metabolic Stability: The electron-deficient phenyl ring is resistant to oxidative metabolism (CYP450), unlike the electron-rich pyridine or unsubstituted phenyl rings which are prone to hydroxylation.[1]

Potential Pitfalls[1]
  • Desensitization: High-affinity agonists like NPA-35 often cause rapid receptor desensitization. In the FLIPR assay, this manifests as a rapid decay of the signal.[1] Mitigation: Use Patch-Clamp electrophysiology for precise kinetic resolution.[1]

  • Solubility: The

    
     and 
    
    
    groups reduce aqueous solubility.[1] Mitigation: Dissolve stock in 100% DMSO and ensure final assay concentration of DMSO is <0.1%.[1]

References

  • Abbott Laboratories (AbbVie). (1998).[1] 3-Pyridyl ether compounds useful in controlling chemical synaptic transmission.[1] U.S. Patent 5,731,314.[1] Link

  • Holladay, M. W., et al. (1998).[1] Structure-Activity Relationships of 3-(3-Pyridyl)ether Azetidine Analogues: High-Affinity Ligands for Neuronal Nicotinic Acetylcholine Receptors.[1] Journal of Medicinal Chemistry, 41(4), 407–412.[1] Link[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1] Biochemical Pharmacology, 22(23), 3099–3108.[1] Link

  • Bannon, A. W., et al. (1998).[1] Broad-spectrum, non-opioid analgesic activity by selective modulation of neuronal nicotinic acetylcholine receptors. Science, 279(5347), 77-81.[1] Link[1]

Safety Operating Guide

3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocol for 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine.[1][2]

Due to the specific functional groups present—a strained azetidine ring , a nitro group , and a trifluoromethyl moiety —this compound requires a specialized disposal strategy that accounts for thermal instability, corrosivity, and the generation of toxic byproducts (HF, NOx) during combustion.

Part 1: Executive Safety Directives

IMMEDIATE ACTION REQUIRED:

  • Treat as High Hazard: In the absence of a compound-specific SDS, apply the Precautionary Principle . Assume the compound is toxic, corrosive, and potentially shock-sensitive due to the nitro-azetidine combination.[1][2][3]

  • No Sewer Disposal: Strictly prohibited.[2] The trifluoromethyl group persists in water systems, and the azetidine ring is toxic to aquatic life.

  • No Open Trash: Do not dispose of in standard solid waste bins.

Part 2: Chemical Profile & Risk Assessment

Effective disposal requires understanding the molecule's "destructibility profile."[2] We deconstruct the hazards based on its functional architecture:

Functional GroupHazard CharacteristicDisposal Implication
Azetidine Ring Strained 4-membered amine.[1][2][3] High ring strain energy (~26 kcal/mol).[2] Basic and potentially corrosive.[2][4][5][6]Do not mix with strong acids (exothermic ring opening) or oxidizers.[2] Store as a salt (e.g., HCl) if possible to reduce volatility.[2]
Nitro Group (-NO₂) Energetic functional group.[1][2][3] Potential for rapid decomposition or explosion if heated under confinement.[2]Avoid rotary evaporation to dryness at high temperatures.[2] Waste containers must not be hermetically sealed if off-gassing is suspected.[1][2]
Trifluoromethyl (-CF₃) Strong C-F bonds.[1][2][3] High thermal stability.[2]Requires High-Temperature Incineration (>1100°C). Incomplete combustion generates Hydrogen Fluoride (HF) gas.[1][2][3]
Phenoxy Linkage Ether bond.[2] Generally stable.[2][7]Contributes to organic load; compatible with standard organic solvents.[2]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

You must segregate this chemical into the "Halogenated Organic - Toxic/Nitrogenous" waste stream.[2][3]

  • Solid Waste:

    • If the compound is a dry solid, do not dissolve it unnecessarily.[5]

    • Place in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[2]

    • Labeling: Mark clearly as "Toxic Solid, Organic, Fluorinated, Nitro-compound."

  • Liquid Waste (Solutions):

    • Compatible Solvents: Dichloromethane (DCM), Ethyl Acetate, or Methanol.

    • Incompatible Solvents: Avoid acetone (potential formation of explosive peroxides with amines over long periods) or strong acids.[2]

    • pH Check: Ensure the solution pH is neutral to slightly basic (pH 8-10). If acidic, the azetidine ring may open, but uncontrolled acid addition can be violent.

Phase 2: Packaging & Stabilization
  • Double Containment: Place the primary container (jar/bottle) inside a secondary clear plastic bag or a larger chemically resistant bucket.

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion or gas generation from slow nitro-decomposition.[2][3]

  • Scavenging (Optional): If the material is old or potentially degraded, add a small amount of stabilizer (e.g., BHT) if recommended by your EHS officer, though usually not necessary for short-term disposal storage.[1][2][3]

Phase 3: Final Destruction (Incineration)

The only validated destruction method for this compound is High-Temperature Incineration with specific flue gas treatment.[1][2][3]

  • Process: Rotary Kiln Incineration.[2]

  • Temperature: Must exceed 1,100°C (2,012°F) for at least 2 seconds residence time to break the C-F bonds.[2]

  • Scrubbing: The facility must be equipped with a wet scrubber (caustic soda) to neutralize the Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) generated.

Part 4: Operational Workflow (Decision Logic)

The following diagram outlines the decision logic for processing this waste in a laboratory setting.

DisposalWorkflow Start Waste: 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar (No Dissolution) Solid->SolidPack SolventCheck Solvent Compatible? (No Peroxides/Acids) Liquid->SolventCheck Labeling Label: 'Toxic, Halogenated, Nitro' RCRA Code: D003 (Reactivity potential) SolidPack->Labeling Adjust Neutralize/Exchange Solvent SolventCheck->Adjust No LiquidPack Pack in Amber Glass/HDPE (Vented Cap if needed) SolventCheck->LiquidPack Yes Adjust->LiquidPack LiquidPack->Labeling Storage Store in Flammables Cabinet (Segregated from Acids) Labeling->Storage Disposal Ship to TSDF for High-Temp Incineration (>1100°C) Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of nitro-trifluoromethyl-azetidine waste.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: The nitro and azetidine components can act as respiratory irritants.[2] Clear the area.

  • PPE: Wear Double Nitrile Gloves (0.11 mm min thickness) or Silver Shield® laminate gloves.[2] Standard latex is insufficient for azetidines.[2] Wear a full-face respirator with organic vapor/acid gas cartridges if powder is airborne.[2][3]

  • Neutralization:

    • Do not use water initially (spreads the chemical).[2]

    • Cover spill with a Dry Absorbent (Vermiculite or Sand).[2][8]

    • Scoop into a disposal container.

    • Clean surface with a mild soap solution; avoid bleach (hypochlorite can react with amines to form chloramines).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235123 (Azetidine derivatives).[2] Retrieved from [Link][1][2][3]

  • U.S. EPA (2024). Management of Fluorinated Organic Wastes under RCRA.[2] Environmental Protection Agency.[2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High-Potency / Irritant (OEB 3 Equivalent) Caution: Substance not fully characterized.

Handling 3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine requires a safety strategy that addresses three distinct molecular risks: the strained azetidine ring (potential alkylating agent/sensitizer), the nitro group (potential mutagen/toxicity), and the trifluoromethyl moiety (enhanced lipophilicity/skin absorption).

While specific toxicological data may be sparse, the structural analogs suggest this compound is a severe skin/eye irritant and respiratory sensitizer . All operations involving powders must be confined to a certified chemical fume hood.

Hazard Analysis & Mechanistic Risk

To understand why specific PPE is required, we must deconstruct the molecule’s reactivity profile.

Functional GroupAssociated HazardMechanistic Insight
Azetidine Ring Alkylating Potential The high ring strain (~26 kcal/mol) makes azetidines reactive electrophiles. They can potentially ring-open and bind to nucleophilic DNA/protein sites, posing sensitization or mutagenicity risks [1].
Nitro Group (

)
Systemic Toxicity Nitroaromatics are often readily absorbed through the skin. Metabolic reduction of the nitro group can lead to reactive intermediates (hydroxylamines) [2].
Trifluoromethyl (

)
Enhanced Permeation This group significantly increases the compound's lipophilicity (

), facilitating faster permeation through standard glove materials and human skin [3].

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Reliance on a single layer is insufficient due to the compound's potential for permeation.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Azetidine derivatives can permeate thin nitrile. The air gap between gloves acts as a diffusion break. Change outer gloves every 30 minutes or immediately upon splash.
Respiratory Engineering Control Primary Work strictly in Fume Hood.If outside hood: N95/P100 (Solids) or Half-mask (Solutions).The solid form poses a dust inhalation risk. The nitro-aromatic nature implies that mucosal absorption could lead to rapid systemic effects.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Prohibited: Safety glasses alone.Standard safety glasses allow vapors/dust to bypass the lens. Goggles seal the ocular cavity against corrosive dusts.
Body Tyvek® Lab Coat or Apron (Polyethylene coated)Cotton lab coats absorb liquids and hold them against the skin. Non-woven, chemically resistant fabrics prevent "wicking" of the compound.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Goal: Eliminate static discharge and aerosolization.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula. The trifluoromethyl group often contributes to high static charge in dry powders, leading to "flying" particles.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Tool Selection: Use disposable polypropylene spatulas or ceramic tools. Avoid rough metal surfaces that could grind the material (precautionary for nitro compounds).

Phase B: Reaction Setup & Solubilization

Goal: Minimize vapor pressure and splash potential.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Vessel Choice: Use screw-cap vials with septa for storage. Avoid open flasks.

  • Temperature: Store and handle at 2-8°C if possible. Azetidines can degrade/polymerize exothermically at elevated temperatures.

Phase C: Safe Handling Workflow (Visualization)

The following diagram outlines the critical decision points and flow to prevent cross-contamination.

SafeHandling Start Start: Material Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles + Tyvek Start->CheckPPE HoodCheck Fume Hood Check: Face Velocity > 100 fpm? CheckPPE->HoodCheck HoodCheck->Start Fail (Abort) Weighing Weighing (Inside Hood): Use Anti-Static Gun HoodCheck->Weighing Pass Solubilization Solubilization: Dissolve Solid Immediately Weighing->Solubilization Minimize Dust Time Reaction Reaction / Usage Solubilization->Reaction Waste Disposal: Segregate from Oxidizers Reaction->Waste

Figure 1: Operational workflow ensuring engineering controls (Fume Hood) are verified before the compound is exposed to the open environment.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Do not attempt to dry-sweep. This generates toxic dust.

  • Neutralize/Clean: Cover the spill with a solvent-dampened pad (e.g., Ethanol or PEG-400) to capture dust, then wipe. Double-bag all waste.

Waste Disposal[1][2][3][4]
  • Segregation: CRITICAL. Do not mix azetidine waste with strong oxidizing acids (Nitric, Perchloric). The amine functionality combined with the nitro group presents a theoretical incompatibility risk.

  • Labeling: Clearly tag as "Toxic Organic - Azetidine Derivative."

  • Deactivation: For trace residues on glassware, rinse with a dilute acidic solution (1M HCl) to protonate the azetidine nitrogen, rendering it less volatile and less nucleophilic, before final solvent wash [4].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.[1] Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.